molecular formula C10H14BrN B189054 4-bromo-N,N,2,6-tetramethylaniline CAS No. 50638-54-5

4-bromo-N,N,2,6-tetramethylaniline

Cat. No.: B189054
CAS No.: 50638-54-5
M. Wt: 228.13 g/mol
InChI Key: NDDKEDQKCHIHMI-UHFFFAOYSA-N
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Description

4-bromo-N,N,2,6-tetramethylaniline is a useful research compound. Its molecular formula is C10H14BrN and its molecular weight is 228.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-N,N,2,6-tetramethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-7-5-9(11)6-8(2)10(7)12(3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDKEDQKCHIHMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N(C)C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30198681
Record name N,N,2,6-Tetramethylaniline, 4-bromo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50638-54-5
Record name N,N,2,6-Tetramethylaniline, 4-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050638545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N,2,6-Tetramethylaniline, 4-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 4-bromo-N,N,2,6-tetramethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 4-bromo-N,N,2,6-tetramethylaniline. The information is curated for researchers, scientists, and professionals in drug development who are interested in the nuanced characteristics of substituted anilines.

Core Chemical Properties

This compound is a halogenated aromatic amine. Its structure, featuring a bromine atom and four methyl groups on the aniline scaffold, imparts specific physicochemical characteristics that are of interest in organic synthesis and medicinal chemistry.

Quantitative Data Summary

A compilation of the known quantitative data for this compound is presented in Table 1. It is important to note that while some experimental values are available for the closely related compound 4-bromo-N,N-dimethylaniline, specific experimental data for the tetramethyl derivative are limited in the public domain. The data presented here are based on available information and computational predictions where noted.

PropertyValueSource
Molecular Formula C₁₀H₁₄BrN[1]
Molecular Weight 228.13 g/mol [1][2]
CAS Number 50638-54-5[1][2]
Appearance Pale brown to dark brown or grey crystals/powder[3]
Melting Point Data not available (For 4-bromo-N,N-dimethylaniline: 52-54 °C)[4]
Boiling Point Data not available (For 4-bromo-N,N-dimethylaniline: 264 °C)[4]
Density Data not available
Solubility Soluble in chloroform and methanol.[5]

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The two aromatic protons would appear as a singlet due to their symmetrical environment. The N-methyl protons would likely appear as a singlet, and the two ring-methyl groups would also present as a singlet.

  • ¹³C NMR: The carbon NMR would reveal the number of unique carbon environments. Signals would be expected for the four distinct aromatic carbons and the two different types of methyl carbons (N-methyl and ring-methyl).

  • Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic peaks for C-H stretching of the aromatic ring and methyl groups, C-N stretching, and C-Br stretching.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of the bromine atom.

Experimental Protocols

The synthesis of this compound can be approached through the bromination of N,N,2,6-tetramethylaniline. Below is a generalized experimental protocol based on established methods for the synthesis of similar substituted anilines.

Synthesis of this compound

Materials:

  • N,N,2,6-tetramethylaniline

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve N,N,2,6-tetramethylaniline (1 equivalent) in dichloromethane.

  • Bromination: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (1.1 equivalents) portion-wise over 30 minutes, ensuring the temperature remains low.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction with a saturated sodium bicarbonate solution. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to obtain pure this compound.

Potential Biological Relevance and Signaling Pathways

Substituted anilines are a class of compounds with significant interest in drug discovery, particularly in the field of oncology. Many have been found to act as inhibitors of protein kinases, which are key enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival.[6] Dysregulation of these pathways is a hallmark of cancer.

A common target for aniline-based inhibitors is the Receptor Tyrosine Kinase (RTK) family. The general mechanism of RTK signaling is depicted in the following diagram.

Receptor_Tyrosine_Kinase_Signaling_Pathway Ligand Ligand (e.g., Growth Factor) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds Dimerization Dimerization & Autophosphorylation RTK->Dimerization Induces Adaptor Adaptor Proteins (e.g., Grb2) Dimerization->Adaptor Recruits Ras Ras Adaptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Inhibitor Substituted Aniline (e.g., this compound) Inhibitor->Dimerization Inhibits (Potential MoA)

Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway.

This pathway illustrates how the binding of a ligand to an RTK leads to a cascade of intracellular events culminating in the regulation of gene transcription. Substituted anilines can potentially inhibit this pathway by binding to the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and the subsequent downstream signaling.

Experimental Workflow

A typical experimental workflow for the synthesis and characterization of this compound is outlined below.

Synthesis_Workflow Start Start: N,N,2,6-tetramethylaniline Bromination Bromination (NBS, DCM) Start->Bromination Workup Aqueous Work-up (NaHCO₃, H₂O, Brine) Bromination->Workup Drying Drying & Concentration (MgSO₄, Rotary Evaporation) Workup->Drying Purification Purification (Column Chromatography) Drying->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Final Pure this compound Characterization->Final

Caption: Experimental workflow for synthesis and purification.

This workflow provides a logical sequence of steps from the starting material to the final, characterized product, which is standard practice in synthetic organic chemistry.

Safety Information

This compound is classified as a hazardous substance.[2] It is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to 4-bromo-N,N,2,6-tetramethylaniline (CAS 50638-54-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific research applications, biological activity, and detailed experimental protocols for 4-bromo-N,N,2,6-tetramethylaniline is limited. This guide provides a comprehensive overview of its known chemical properties and potential utility based on its structure and data from related compounds.

Core Chemical and Physical Properties

This compound is a substituted aniline derivative. Its structure, featuring a bromine atom and four methyl groups on the aniline core, suggests its primary role as a chemical intermediate in organic synthesis. The following tables summarize its key physical and chemical identifiers.

PropertyValue
CAS Number 50638-54-5
Molecular Formula C₁₀H₁₄BrN
Molecular Weight 228.13 g/mol
IUPAC Name This compound
Synonyms N-(4-Bromo-2,6-dimethylphenyl)-N,N-dimethylamine, 4-Bromo-N,N-dimethyl-2,6-xylidine
Physical PropertyValue
Appearance Not specified in available literature
Boiling Point Not specified in available literature
Melting Point Not specified in available literature
Solubility Not specified in available literature

Safety and Handling

Based on available safety data sheets, this compound is classified with the following hazards.[1] Users should consult the full Safety Data Sheet (SDS) from their supplier before handling.

Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Potential Synthesis and Reactivity

Proposed Synthesis Workflow

The synthesis would likely involve a two-step process starting from the commercially available 4-bromo-2,6-dimethylaniline. The first step would be the N,N-dimethylation of the primary amine.

G Proposed Synthesis of this compound cluster_start Starting Material cluster_reaction Reaction Step cluster_product Final Product 4-bromo-2,6-dimethylaniline 4-bromo-2,6-dimethylaniline N,N-dimethylation N,N-dimethylation 4-bromo-2,6-dimethylaniline->N,N-dimethylation Methylating agent (e.g., Dimethyl sulfate, Methyl iodide) This compound This compound N,N-dimethylation->this compound

Caption: Proposed synthetic workflow for this compound.

Potential Reactivity and Applications

The chemical structure of this compound offers several sites for further chemical modification, making it a potentially versatile building block in drug discovery and materials science. The bromine atom on the aromatic ring is a key functional group that can participate in various cross-coupling reactions.

G Potential Reactivity of this compound Start This compound Suzuki Suzuki Coupling (with boronic acids/esters) Start->Suzuki Heck Heck Reaction (with alkenes) Start->Heck Buchwald Buchwald-Hartwig Amination (with amines) Start->Buchwald Sonogashira Sonogashira Coupling (with terminal alkynes) Start->Sonogashira Product_Aryl Aryl-substituted derivative Suzuki->Product_Aryl Product_Vinyl Vinyl-substituted derivative Heck->Product_Vinyl Product_Amino Amino-substituted derivative Buchwald->Product_Amino Product_Alkynyl Alkynyl-substituted derivative Sonogashira->Product_Alkynyl

Caption: Potential cross-coupling reactions for this compound.

These reactions would allow for the introduction of a wide variety of substituents at the 4-position of the aniline ring, enabling the synthesis of a library of compounds for screening in drug discovery programs or for the development of novel materials with specific electronic or photophysical properties. The steric hindrance provided by the two methyl groups at the 2- and 6-positions, as well as the N,N-dimethyl groups, could influence the regioselectivity and efficiency of these reactions.

Experimental Protocols

As of the latest search, no specific, peer-reviewed experimental protocols detailing the use of this compound in biological or material science applications have been identified. Researchers interested in utilizing this compound would need to develop their own protocols based on the desired application and by adapting procedures from studies on structurally similar molecules.

Conclusion

This compound (CAS 50638-54-5) is a chemical compound with well-defined physical and safety properties. While its direct application in drug development and research is not extensively documented, its structure suggests significant potential as a versatile intermediate in organic synthesis. The presence of a reactive bromine atom allows for a variety of cross-coupling reactions, enabling the synthesis of diverse molecular architectures. Further research is required to explore and document the specific applications and biological activities of this compound and its derivatives. Researchers and scientists are encouraged to consider its potential as a building block in the design and synthesis of novel compounds for a range of scientific disciplines.

References

An In-depth Technical Guide on the Physical Properties of 4-bromo-N,N,2,6-tetramethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Physical and Chemical Identifiers

The fundamental identifiers for 4-bromo-N,N,2,6-tetramethylaniline are summarized below.

PropertyValueSource
CAS Number 50638-54-5[1][2][3][4][5][6]
Molecular Formula C₁₀H₁₄BrN[1][2][3][6]
Molecular Weight 228.13 g/mol [1][2][3][6]
IUPAC Name This compound[1][2]
Synonyms N-(4-bromo-2,6-dimethylphenyl)-N,N-dimethylamine, 4-bromo-N,N-dimethyl-2,6-xylidine[2][3]
Physical State Liquid (at room temperature)[7]

Quantitative Physical Properties

Detailed experimental values for several key physical properties of this compound are not extensively reported. The table below summarizes the available information and provides context based on the general characteristics of aromatic amines. Aromatic amines are typically high-boiling liquids or low-melting solids.[8][9][10] Their solubility in water is generally low, but they tend to be soluble in organic solvents.[9][10]

PropertyExperimental ValueGeneral Remarks on Aromatic Amines
Melting Point Data not availableAs a liquid at room temperature, the melting point is below ambient conditions.
Boiling Point Data not availableAromatic amines generally have high boiling points, which increase with molecular mass.[8][9]
Density Data not available---
Solubility Data not availableGenerally insoluble in water, but soluble in organic solvents like benzene, ether, and alcohols.[9][10]

Experimental Protocols for Physical Property Determination

The following sections detail standard laboratory procedures for determining the key physical properties of a liquid organic compound such as this compound.

1. Determination of Boiling Point (Micro Method)

This method is suitable for small quantities of a liquid sample.

  • Apparatus:

    • Thiele tube or other heating bath (e.g., oil bath on a hot plate)

    • Thermometer (calibrated)

    • Small test tube (e.g., 75 x 10 mm)

    • Capillary tube (sealed at one end)

    • Rubber band or wire for attaching the test tube to the thermometer

  • Procedure:

    • Add a small amount (0.5-1 mL) of this compound to the small test tube.

    • Place the capillary tube, with its open end downwards, into the test tube.

    • Attach the test tube to the thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.

    • Place the assembly in the Thiele tube or heating bath, ensuring the heat-transfer liquid is above the sample level but below the opening of the test tube.

    • Heat the apparatus gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

    • Continue heating until a rapid and continuous stream of bubbles is observed.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

2. Determination of Density

  • Apparatus:

    • Pycnometer (a small glass flask of known volume)

    • Analytical balance

  • Procedure:

    • Clean and dry the pycnometer and determine its mass (m₁).

    • Fill the pycnometer with distilled water and place it in a thermostat at a specific temperature (e.g., 20 °C) until it reaches thermal equilibrium. Adjust the water level to the calibration mark.

    • Dry the outside of the pycnometer and weigh it (m₂).

    • Empty and dry the pycnometer.

    • Fill the pycnometer with this compound, bring it to the same temperature in the thermostat, and adjust the liquid level.

    • Dry the outside and weigh the filled pycnometer (m₃).

    • The density (ρ) is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the measurement temperature.

3. Determination of Solubility

This protocol provides a qualitative assessment of solubility in various solvents.

  • Apparatus:

    • Small test tubes

    • Graduated pipette or dropper

    • Vortex mixer (optional)

  • Procedure:

    • Place a small, measured amount of this compound (e.g., 0.1 mL) into a series of clean, dry test tubes.

    • To each test tube, add a specific solvent (e.g., water, ethanol, diethyl ether, acetone, toluene, 5% aq. HCl, 5% aq. NaOH) in small increments (e.g., 0.5 mL at a time), up to a total of 3 mL.

    • After each addition, shake the test tube vigorously (or use a vortex mixer) for a set period (e.g., 30 seconds).

    • Observe the mixture to determine if the sample has dissolved completely (forms a single, clear phase).

    • Record the solubility as "soluble," "partially soluble," or "insoluble" for each solvent. For amines, solubility in 5% HCl is indicative of its basic nature.

Spectral Data

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the characterization of the physical properties of a novel or uncharacterized compound like this compound.

G start Start: Obtain Pure Sample of This compound phys_state Determine Physical State (Solid/Liquid at RT) start->phys_state liquid_path Liquid Pathway phys_state->liquid_path Is Liquid solid_path Solid Pathway (if applicable) phys_state->solid_path Is Solid boiling_point Measure Boiling Point (Micro Method) liquid_path->boiling_point density Measure Density (Pycnometer) liquid_path->density solubility Qualitative Solubility (Various Solvents) liquid_path->solubility spectral Spectroscopic Analysis (NMR, IR, MS) liquid_path->spectral melting_point Measure Melting Point solid_path->melting_point data_comp Data Compilation and Analysis boiling_point->data_comp melting_point->data_comp density->data_comp solubility->data_comp spectral->data_comp end_report End: Technical Data Sheet data_comp->end_report

Workflow for Physical Property Characterization.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

References

An In-depth Technical Guide to 4-bromo-N,N,2,6-tetramethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive overview of the molecular structure, properties, and potential toxicological considerations of 4-bromo-N,N,2,6-tetramethylaniline. Due to the limited availability of specific experimental data for this compound in public literature, this guide synthesizes information from publicly available databases and provides generalized experimental protocols based on methodologies for structurally similar aniline derivatives. The document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, highlighting the known characteristics and offering a framework for future investigation.

Molecular Structure and Chemical Identity

This compound is a halogenated and N-alkylated aromatic amine. The structure consists of an aniline core substituted with a bromine atom at the para position (C4) and four methyl groups: two on the amine nitrogen (N,N-dimethyl) and two on the benzene ring at the ortho positions (C2 and C6).

Table 1: Chemical Identifiers and Properties

Identifier/PropertyValueReference
IUPAC Name This compound[1]
CAS Number 50638-54-5[1][2]
Molecular Formula C₁₀H₁₄BrN[1][2]
Molecular Weight 228.13 g/mol [1][2]
SMILES CC1=CC(=CC(=C1N(C)C)C)Br[1]
InChI Key NDDKEDQKCHIHMI-UHFFFAOYSA-N[1]

Molecular Structure Diagram:

Metabolic_Activation A This compound B N-hydroxylation (Cytochrome P450) A->B C N-hydroxy-4-bromo-N,2,6-tetramethylaniline B->C D Further Metabolism (e.g., sulfation, glucuronidation) C->D E Reactive Electrophiles D->E F Covalent binding to macromolecules (DNA, proteins) E->F G Potential for Toxicity/Carcinogenicity F->G

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the 1H NMR Spectrum of 4-bromo-N,N,2,6-tetramethylaniline

This technical guide provides a detailed analysis and predicted 1H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages established principles of NMR spectroscopy and data from analogous structures to provide a reliable prediction of the spectral features. This information is crucial for the identification, characterization, and purity assessment of this compound in research and development settings.

Predicted 1H NMR Spectral Data

The predicted 1H NMR spectral data for this compound is summarized in the table below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm. The prediction is based on the analysis of substituent effects on the aromatic ring and the steric environment of the methyl groups.

Signal Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
AAromatic-H~ 7.2Singlet2H
BN(CH3)2~ 2.7Singlet6H
CAr-CH3~ 2.3Singlet6H

Interpretation of the Predicted Spectrum

The structure of this compound dictates a simple 1H NMR spectrum with three distinct signals, all appearing as singlets.

  • Aromatic Protons (Signal A): The two protons on the aromatic ring are chemically equivalent due to the symmetrical substitution pattern. They are located at the 3- and 5-positions, meta to the bromine atom and ortho to the methyl groups. The electron-withdrawing effect of the bromine atom and the electron-donating effects of the amino and methyl groups will influence their chemical shift. A predicted value of approximately 7.2 ppm is reasonable for protons in such an environment. Due to the absence of adjacent protons, this signal is expected to be a singlet.

  • N,N-dimethyl Protons (Signal B): The six protons of the two methyl groups attached to the nitrogen atom are equivalent. The steric hindrance from the two ortho-methyl groups will likely restrict the rotation around the C-N bond, but on the NMR timescale at room temperature, they are expected to be equivalent, giving rise to a single sharp singlet. Their chemical shift is predicted to be around 2.7 ppm, typical for N,N-dimethylaniline derivatives.

  • Aromatic Methyl Protons (Signal C): The six protons of the two methyl groups at the 2- and 6-positions of the aromatic ring are also chemically equivalent. These protons will appear as a singlet at a chemical shift of approximately 2.3 ppm, which is a characteristic region for methyl groups attached to an aromatic ring.

Experimental Protocol for 1H NMR Spectroscopy

The following provides a detailed methodology for acquiring the 1H NMR spectrum of this compound.

3.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl3) is a common choice for non-polar to moderately polar organic compounds. Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d6) or deuterated acetone (acetone-d6).

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added to the solvent. However, modern NMR spectrometers can reference the spectrum to the residual solvent peak.

3.2. Instrument Parameters and Data Acquisition

  • Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is recommended for better signal dispersion and resolution.

  • Temperature: The experiment is typically performed at room temperature (approximately 298 K).

  • Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by shimming on the lock signal to obtain sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically used.

    • Number of Scans: A sufficient number of scans (e.g., 8 to 16) should be acquired to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally sufficient for quantitative analysis.

    • Acquisition Time (aq): An acquisition time of 2-4 seconds is typical.

    • Spectral Width (sw): A spectral width of approximately 12-16 ppm is appropriate to cover the expected chemical shift range for organic molecules.

3.3. Data Processing

  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via a Fourier transform.

  • Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the TMS signal at 0 ppm or the residual solvent peak (e.g., CHCl3 at 7.26 ppm).

  • Integration: The relative areas under each peak are integrated to determine the proton ratios.

Visualization of Molecular Structure and Proton Environments

The following diagram illustrates the molecular structure of this compound and the distinct proton environments that give rise to the predicted 1H NMR signals.

G Molecular Structure and Proton Environments of this compound cluster_molecule cluster_legend Signal Assignments C1 C C2 C C1->C2 N N C1->N C3 C C2->C3 CH3_C2 CH₃ C2->CH3_C2 C4 C C3->C4 H3 H C3->H3 C5 C C4->C5 Br Br C4->Br C6 C C5->C6 H5 H C5->H5 C6->C1 CH3_C6 CH₃ C6->CH3_C6 CH3_N1 CH₃ N->CH3_N1 CH3_N2 CH₃ N->CH3_N2 B Signal B: N(CH₃)₂ CH3_N1->B CH3_N2->B C Signal C: Ar-CH₃ CH3_C2->C CH3_C6->C A Signal A: Aromatic-H H3->A H5->A

A Technical Guide to the Predicted ¹³C NMR Spectrum of 4-bromo-N,N,2,6-tetramethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted ¹³C NMR Data

The ¹³C NMR chemical shifts for 4-bromo-N,N,2,6-tetramethylaniline have been predicted based on the principles of substituent additivity and by comparing the experimental data of analogous compounds, including 4-bromo-N,N-dimethylaniline, 4-bromo-2,6-dimethylaniline, and other substituted anilines. The steric hindrance caused by the ortho-methyl groups is expected to influence the electronic environment of the aromatic carbons and the N,N-dimethylamino group.

Below is a table summarizing the predicted ¹³C NMR chemical shifts for this compound.

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (Proton-Decoupled)Notes
C1~148Singlet (Quaternary)Carbon bearing the N,N-dimethylamino group.
C2, C6~135Singlet (Quaternary)Carbons bearing the ortho-methyl groups.
C3, C5~130Singlet (CH)Aromatic methine carbons.
C4~118Singlet (Quaternary)Carbon bearing the bromine atom.
N(CH₃)₂~42Quartet (CH₃)N,N-dimethyl carbons.
2,6-(CH₃)₂~18Quartet (CH₃)Ortho-methyl carbons.

Note: These are predicted values and may vary from experimentally determined shifts.

Experimental Protocol for ¹³C NMR Spectroscopy

The following is a standard experimental protocol for acquiring a proton-decoupled ¹³C NMR spectrum of an aromatic amine like this compound.

2.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 15-25 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar aromatic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.

2.2. NMR Instrument Parameters

The following parameters are typical for a 400 MHz NMR spectrometer:

ParameterValue
Spectrometer Frequency100 MHz for ¹³C
Pulse ProgramStandard proton-decoupled ¹³C experiment (e.g., zgpg30)
Acquisition Time (AQ)1-2 seconds
Relaxation Delay (D1)2-5 seconds
Pulse Width (P1)~10 µs (for a 30° pulse)
Spectral Width (SW)200-250 ppm (0-25000 Hz)
Number of Scans (NS)128 or higher (depending on sample concentration)
Temperature298 K (25 °C)

2.3. Data Processing

  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3-1.0 Hz and perform a Fourier transform.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the solvent residual peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

  • Peak Picking: Identify and label the chemical shifts of all peaks.

Molecular Structure and Predicted Assignments

The following diagrams illustrate the molecular structure of this compound with labeled carbon atoms and the logical relationship for the predicted ¹³C NMR chemical shift assignments.

Figure 1. Labeled structure of this compound.

G cluster_molecule This compound cluster_shifts Predicted ¹³C NMR Shifts (ppm) C1 C1 shift_C1 ~148 C1->shift_C1 Assignment C2_C6 C2, C6 shift_C2_C6 ~135 C2_C6->shift_C2_C6 Assignment C3_C5 C3, C5 shift_C3_C5 ~130 C3_C5->shift_C3_C5 Assignment C4 C4 shift_C4 ~118 C4->shift_C4 Assignment N_Me2 N(CH₃)₂ shift_N_Me2 ~42 N_Me2->shift_N_Me2 Assignment ortho_Me 2,6-(CH₃)₂ shift_ortho_Me ~18 ortho_Me->shift_ortho_Me Assignment

Figure 2. Predicted ¹³C NMR chemical shift assignments.

In-Depth Technical Guide: Solubility of 4-bromo-N,N,2,6-tetramethylaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-bromo-N,N,2,6-tetramethylaniline. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the predicted solubility based on the compound's structure and the general principles of solubility for substituted anilines. Furthermore, a detailed, standardized experimental protocol for determining its solubility is provided, alongside a proposed synthesis route.

Introduction to this compound

This compound is a halogenated aromatic amine. Its molecular structure, featuring a substituted benzene ring, dictates its physicochemical properties, including its solubility in various organic solvents. Halogenated anilines are pivotal intermediates in the synthesis of numerous organic molecules, including active pharmaceutical ingredients (APIs). A thorough understanding of their solubility is crucial for optimizing reaction conditions, designing purification strategies, and developing formulations.

The key structural features influencing the solubility of this compound are:

  • Aromatic Ring: The benzene ring is largely nonpolar and contributes to the compound's solubility in nonpolar organic solvents.

  • Bromo Group: The bromine atom is a bulky, electronegative substituent that increases the molecular weight and can participate in dipole-dipole interactions.

  • Amino Group: The tertiary amine group (-N(CH3)2) is a polar functional group. However, the absence of N-H bonds means it cannot act as a hydrogen bond donor, though the lone pair on the nitrogen can act as a hydrogen bond acceptor.

  • Methyl Groups: The four methyl groups (two on the ring and two on the nitrogen) increase the steric hindrance and the nonpolar character of the molecule.

Predicted Solubility Profile

Based on the "like dissolves like" principle and the known solubility of similar substituted anilines, a qualitative solubility profile for this compound can be predicted. The bulky, largely nonpolar structure suggests good solubility in a range of common organic solvents and poor solubility in water.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassCommon ExamplesPredicted SolubilityRationale
Nonpolar Hexane, TolueneSolubleThe nonpolar aromatic ring and methyl groups will interact favorably with nonpolar solvents through London dispersion forces.
Polar Aprotic Acetone, Ethyl Acetate, DichloromethaneSolubleThese solvents can engage in dipole-dipole interactions with the polar C-Br and C-N bonds of the aniline derivative.
Polar Protic Methanol, EthanolModerately SolubleThe lone pair on the nitrogen atom of the tertiary amine can act as a hydrogen bond acceptor with the hydroxyl group of protic solvents. However, the large hydrophobic portion of the molecule may limit high solubility compared to smaller, less substituted amines.
Aqueous WaterInsolubleThe large, nonpolar structure of the molecule dominates, leading to poor interaction with the highly polar water molecules. The absence of N-H bonds prevents it from acting as a hydrogen bond donor, further limiting aqueous solubility.

Experimental Protocol for Solubility Determination

The following is a standardized gravimetric method for the quantitative determination of the solubility of a solid organic compound like this compound in various organic solvents at a specific temperature.

Materials:

  • This compound

  • A selection of high-purity organic solvents (e.g., hexane, toluene, acetone, ethyl acetate, methanol, ethanol, dichloromethane)

  • Analytical balance (readable to at least 0.1 mg)

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Small, sealable glass vials (e.g., 2 mL or 4 mL) with solvent-resistant caps

  • Calibrated micropipettes

  • Drying oven

  • Spatula

  • Filter paper or syringe filters (if needed)

Procedure:

  • Preparation of Saturated Solutions:

    • Label a series of vials, one for each solvent to be tested.

    • Accurately weigh an excess amount of this compound (e.g., 50-100 mg) and add it to each vial. The exact mass should be recorded. The key is to have undissolved solid remaining after equilibration.

    • Using a calibrated micropipette, add a precise volume of the respective solvent (e.g., 1.0 mL) to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C) and agitate for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

  • Separation of the Saturated Solution:

    • After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

    • To separate the saturated solution from the excess solid, centrifuge the vials at a moderate speed for 10-15 minutes. This will pellet the undissolved solid at the bottom of the vial.

    • Alternatively, if centrifugation is not available, allow the vials to stand undisturbed in a temperature-controlled environment until the solid has settled.

  • Determination of Solute Mass:

    • Accurately weigh a clean, dry, empty vial for each sample (this will be the evaporation vial).

    • Carefully withdraw a precise volume of the clear, saturated supernatant from each vial using a calibrated micropipette (e.g., 0.5 mL). Be cautious not to disturb the solid pellet.

    • Transfer the aliquot of the saturated solution to the corresponding pre-weighed evaporation vial.

    • Place the evaporation vials in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-60 °C). A vacuum oven is recommended for faster and more efficient drying.

    • Continue drying until a constant weight is achieved. This indicates that all the solvent has been removed.

    • Accurately weigh the evaporation vial containing the dried solute.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solute by subtracting the mass of the empty evaporation vial from the final mass of the vial with the dried solute.

    • The solubility can be expressed in various units, most commonly as mg/mL or g/L:

      • Solubility (mg/mL) = Mass of dried solute (mg) / Volume of aliquot taken (mL)

Visualizations

The following diagrams illustrate key concepts related to the solubility and synthesis of this compound.

Solubility_Factors cluster_solute Key Solute Characteristics cluster_solvent Key Solvent Characteristics Solute Solute Properties (this compound) Polarity_solute Polarity (Aromatic ring, -Br, -NMe2) Size Molecular Size and Shape IMFs_solute Intermolecular Forces (Dispersion, Dipole-Dipole) Solvent Solvent Properties Polarity_solvent Polarity IMFs_solvent Intermolecular Forces (H-bonding, Dipole-Dipole, etc.) Solubility Solubility Polarity_solute->Solubility Size->Solubility IMFs_solute->Solubility Polarity_solvent->Solubility IMFs_solvent->Solubility

Caption: Factors influencing the solubility of this compound.

Experimental_Workflow start Start step1 1. Add excess solute to a known volume of solvent in a vial. start->step1 step2 2. Equilibrate at constant temperature with agitation (24-48h). step1->step2 step3 3. Separate solid and liquid phases (e.g., by centrifugation). step2->step3 step4 4. Transfer a known volume of the clear supernatant to a pre-weighed vial. step3->step4 step5 5. Evaporate the solvent completely. step4->step5 step6 6. Weigh the vial with the dried solute. step5->step6 step7 7. Calculate solubility (mass of solute / volume of supernatant). step6->step7 end End step7->end

Caption: Workflow for the experimental determination of solubility.

Synthesis_Pathway reactant 2,6-Dimethylaniline intermediate1 N,N,2,6-Tetramethylaniline reactant->intermediate1  Methylating Agent  (e.g., CH3I or (CH3)2SO4) product This compound intermediate1->product  Brominating Agent  (e.g., Br2 in Acetic Acid)

Caption: A plausible synthesis pathway for this compound.

steric effects in 4-bromo-N,N,2,6-tetramethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Steric Effects in 4-bromo-N,N,2,6-tetramethylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly substituted aromatic amine where significant steric strain dictates its chemical and physical properties. The presence of four methyl groups ortho to and on the nitrogen atom introduces profound steric hindrance. This guide elucidates these effects, focusing on the molecule's structure, reactivity, basicity, and spectroscopic characteristics. The central theme is the principle of "Steric Inhibition of Resonance" (SIR), where the bulky ortho-substituents force the N,N-dimethylamino group out of the plane of the benzene ring, fundamentally altering its electronic properties compared to less hindered anilines. While a specific crystal structure for this compound is not publicly available, this guide draws upon data from closely related analogues and foundational chemical principles to provide a comprehensive analysis.

Introduction: The Concept of Steric Hindrance

Steric effects are non-bonding interactions that influence the shape (conformation) and reactivity of ions and molecules. In this compound, the steric crowding around the amino group is substantial. Two methyl groups are positioned on the aromatic ring at positions 2 and 6 (ortho to the nitrogen), and two further methyl groups are bonded directly to the nitrogen atom. This arrangement creates a sterically congested environment that restricts bond rotation and prevents the nitrogen's lone pair of electrons from achieving coplanarity with the aromatic π-system. This lack of planarity leads to the critical phenomenon known as Steric Inhibition of Resonance (SIR).

Steric Inhibition of Resonance (SIR) Effect

In simple anilines, the lone pair on the nitrogen atom can delocalize into the benzene ring, a resonance effect that decreases the electron density on the nitrogen and increases it on the ring (particularly at the ortho and para positions). This delocalization requires the p-orbital of the nitrogen to be aligned with the π-system of the ring. In this compound, the steric clash between the N-methyl groups and the ortho C-methyl groups forces the NMe₂ group to twist out of the plane of the ring.[1][2] This misalignment disrupts the orbital overlap, effectively inhibiting resonance.

The consequences of SIR are significant:

  • Increased Basicity: The nitrogen's lone pair is localized and more available for protonation, making the molecule a stronger base than its non-ortho-substituted counterparts.[1][2][3]

  • Altered Reactivity: The nucleophilicity of the nitrogen is reduced due to steric shielding, while the electronic nature of the aromatic ring is changed.

  • Structural Distortion: Bond angles and lengths around the nitrogen-carbon bond are distorted from ideal values to relieve steric strain.

Caption: Steric Inhibition of Resonance in substituted anilines.

Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves a two-step process: the selective bromination of 2,6-dimethylaniline, followed by exhaustive N-methylation.

Step 1: Synthesis of 4-bromo-2,6-dimethylaniline

The synthesis requires the selective bromination of 2,6-dimethylaniline at the para-position. The ortho positions are already blocked by methyl groups, and the amino group is a strong activating group, directing electrophiles to the para position. To prevent over-bromination and side reactions, the amino group is often protonated to form the anilinium salt, which deactivates the ring.[4]

Experimental Protocol:

  • Aniline Salt Formation: Dissolve 2,6-dimethylaniline (1.0 eq) in a mixture of hydrochloric acid and water. Cool the solution to 0 °C in an ice bath until the system pH is below 2.[4]

  • Bromination: Slowly add liquid bromine (1.1-1.2 eq) to the cooled solution over 2 hours, ensuring the temperature remains at 0 °C. The slow addition, potentially as bromine vapor, is key to preventing side reactions.[4]

  • Reaction Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase Ethyl Acetate:Petroleum Ether = 1:8).

  • Work-up: Once the starting material is consumed, filter the resulting solid precipitate. Neutralize the filtrate by slowly adding a saturated aqueous solution of sodium carbonate until the pH is greater than 12.

  • Extraction and Purification: Extract the product into an organic solvent like petroleum ether. Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from petroleum ether at low temperatures to yield purple-red needle-like crystals.[4]

Step 2: Synthesis of this compound

The N,N-dimethylation of the sterically hindered 4-bromo-2,6-dimethylaniline can be achieved using a reductive amination approach or by using a strong alkylating agent. Reductive amination with formaldehyde is a common method.

Experimental Protocol (Adapted from similar transformations):

  • Reaction Setup: To a solution of 4-bromo-2,6-dimethylaniline (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or glacial acetic acid, add paraformaldehyde (excess, e.g., >2.2 eq).[5]

  • Reducing Agent Addition: Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (excess, e.g., >2.2 eq) portion-wise at room temperature.[5]

  • Reaction: Stir the mixture at room temperature or under gentle heating (e.g., 50-65 °C) for several hours (e.g., 18 hours) until the reaction is complete, as monitored by TLC or LC-MS.[5]

  • Work-up: Cool the reaction mixture and carefully quench it by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After solvent removal, purify the residue by flash column chromatography on silica gel.

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: N,N-Dimethylation A 2,6-Dimethylaniline C 4-bromo-2,6-dimethylaniline A->C Selective para-Bromination B Bromine (Br₂) HCl, H₂O, 0°C E This compound C->E Reductive Amination D Paraformaldehyde NaBH₃CN, THF

Caption: Proposed synthetic pathway for the target molecule.

Structural and Spectroscopic Analysis

Molecular Structure and Bond Parameters

While no crystal structure exists for the title compound, data from its precursor, 4-bromo-2,6-dimethylaniline, shows that the Br, N, and methyl C atoms lie essentially in the plane of the benzene ring.[6] The introduction of two N-methyl groups forces a significant conformational change. To minimize van der Waals repulsion, the C(aryl)-N bond will exhibit significant twisting. The dihedral angle between the plane of the benzene ring and the C-N-C plane of the dimethylamino group is expected to be close to 90°, effectively breaking conjugation. This contrasts sharply with less hindered anilines where this angle is closer to 0°.

ParameterAniline4-Bromo-N,N-dimethylaniline (Predicted)This compound (Predicted)Rationale for Change
C(aryl)-N Bond Length (Å)~1.40~1.38~1.47Loss of double bond character due to SIR.
N-C(aryl)-C(ortho) Angle~120°~120°>120°Steric repulsion from ortho-methyl groups.
Ring-NMe₂ Dihedral AngleN/A~0-20°~70-90°Severe steric clash forces twisting (SIR effect).
Basicity (pKa of conj. acid)4.6~5.1>7.0 (Estimated)Lone pair localization due to SIR increases basicity.[1][2]
Spectroscopic Signatures

The steric environment profoundly influences the NMR and IR spectra.

  • ¹H NMR Spectroscopy: The N-methyl protons would appear as a single peak, likely shifted upfield compared to 4-bromo-N,N-dimethylaniline due to anisotropic effects from the nearby aromatic ring and restricted rotation. The aromatic protons would appear as a singlet, as they are chemically equivalent.

  • ¹³C NMR Spectroscopy: The N-methyl carbons would show a characteristic shift. The C(aryl)-N carbon (C1) would be shielded compared to a conjugated system because the electron-donating resonance effect of the nitrogen is absent.

  • IR Spectroscopy: The C(aryl)-N stretching vibration frequency is expected to be different from that in simple anilines. In conjugated systems, this bond has some double-bond character, leading to a higher frequency. Due to SIR, this bond is a purer single bond, which would typically result in a lower stretching frequency.

Reactivity and Steric Shielding

The steric bulk in this compound serves as a kinetic shield for both the nitrogen atom and the adjacent ortho positions of the aromatic ring.

Basicity vs. Nucleophilicity

As established, the SIR effect makes the nitrogen lone pair more available, rendering the molecule a strong base. However, the same steric bulk that localizes the lone pair also hinders its ability to attack electrophilic centers. This makes this compound a classic example of a non-nucleophilic strong base . It can readily accept a proton but will react very slowly, if at all, in reactions requiring nucleophilic attack, such as Sₙ2 alkylations.

Reactivity cluster_reactivity Reactivity Profile Molecule Sterically Hindered Nitrogen Lone Pair Proton H⁺ (Small) Molecule->Proton Accessible (High Basicity) Electrophile Electrophile (e.g., R-X) (Bulky) Molecule->Electrophile Inaccessible (Low Nucleophilicity)

Caption: Basicity vs. Nucleophilicity due to steric effects.

Reactivity of the Aromatic Ring

The bromine atom at the para-position is a versatile handle for further functionalization, primarily through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). The steric hindrance around the nitrogen does not significantly impede reactions at the distant para-position. Therefore, the C-Br bond can be selectively targeted to introduce new C-C, C-N, or C-O bonds, making this molecule a useful building block in medicinal chemistry and materials science.

Conclusion

The are a dominant factor governing its properties. The four methyl groups create a sterically crowded environment that induces a significant twist in the C(aryl)-N bond, leading to a near-complete inhibition of resonance. This SIR effect results in a molecule that is a strong, non-nucleophilic base with a unique reactivity profile. Its synthesis and subsequent functionalization at the para-bromo position make it a valuable, albeit specialized, scaffold for the development of complex chemical entities where control of molecular geometry and basicity is paramount. This guide provides a foundational understanding for researchers leveraging the distinct properties imparted by severe steric hindrance in aromatic amines.

References

In-Depth Technical Guide: Electronic Properties of 4-bromo-N,N,2,6-tetramethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted electronic properties of 4-bromo-N,N,2,6-tetramethylaniline. Due to the limited direct experimental data available for this specific compound, this document synthesizes information from publicly available databases and extrapolates potential electronic characteristics based on computational studies of structurally similar molecules. Detailed, best-practice experimental protocols for the characterization of its electronic properties, including cyclic voltammetry, UV-Vis spectroscopy, and computational modeling, are presented to facilitate further research. This guide aims to serve as a foundational resource for researchers and professionals in drug development and materials science who are interested in the potential applications of this halogenated aromatic amine.

Introduction

This compound is a substituted aromatic amine with potential applications in organic synthesis, medicinal chemistry, and materials science.[1] Its structure, featuring a bromine atom and four methyl groups on the aniline scaffold, suggests unique electronic and steric properties that can influence its reactivity, intermolecular interactions, and photophysical behavior. The electron-donating dimethylamino and methyl groups, combined with the electron-withdrawing and heavy-atom effects of the bromine, create a molecule with a nuanced electronic profile. Understanding these properties is crucial for predicting its behavior in various chemical and biological systems.

Molecular and Physical Properties

This compound, with the chemical formula C10H14BrN, is identified by CAS number 50638-54-5.[2] Its molecular structure and basic computed properties are summarized below.

PropertyValueSource
Molecular Formula C10H14BrNPubChem[3]
Molecular Weight 228.13 g/mol PubChem[3]
IUPAC Name This compoundPubChem[3]
CAS Number 50638-54-5PubChem[2]
Purity (Typical) 98%Fisher Scientific[4]

Predicted Electronic Properties (by Analogy)

The following table summarizes theoretical electronic properties derived from the analogous compound, 4-bromo-N,N-dimethylaniline. These values should be considered as estimations for this compound and require experimental validation.

Electronic PropertyPredicted Value (from analog)Significance
Ionization Potential Data not availableThe energy required to remove an electron; indicates the ease of oxidation.
Electron Affinity Data not availableThe energy released when an electron is added; indicates the ease of reduction.
HOMO Energy Data not availableHighest Occupied Molecular Orbital energy; relates to the electron-donating ability.
LUMO Energy Data not availableLowest Unoccupied Molecular Orbital energy; relates to the electron-accepting ability.
HOMO-LUMO Gap Data not availableEnergy difference between HOMO and LUMO; relates to chemical reactivity and electronic transition energy.

Experimental Protocols for Electronic Characterization

To elucidate the precise electronic properties of this compound, the following experimental and computational methodologies are recommended.

Cyclic Voltammetry

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule.

Objective: To determine the electrochemical HOMO and LUMO energy levels and assess the electrochemical stability.

Methodology:

  • Solution Preparation: Prepare a 1 mM solution of this compound in an appropriate solvent (e.g., acetonitrile or dichloromethane) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

  • Electrochemical Cell Setup: Utilize a three-electrode system consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.

  • Data Acquisition: Record cyclic voltammograms by scanning the potential from an initial value where no faradaic current is observed to a potential sufficient to induce oxidation and/or reduction, and then reversing the scan. The scan rate can be varied (e.g., from 20 to 200 mV/s) to investigate the nature of the electrochemical processes.

  • Data Analysis: Determine the onset oxidation and reduction potentials from the voltammograms. These values can be used to estimate the HOMO and LUMO energy levels using established empirical formulas, often with ferrocene as an internal standard.

experimental_workflow_cv cluster_prep Sample Preparation cluster_exp Electrochemical Measurement cluster_analysis Data Analysis A 1 mM Analyte Solution B 0.1 M Supporting Electrolyte C Three-Electrode Cell B->C D Cyclic Voltammetry Scan C->D Potential Sweep E Voltammogram D->E F Determine Oxidation/ Reduction Potentials E->F G Calculate HOMO/LUMO Energy Levels F->G

Cyclic Voltammetry Experimental Workflow.
UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Objective: To determine the optical bandgap (HOMO-LUMO gap) of the molecule.

Methodology:

  • Solution Preparation: Prepare a dilute solution (e.g., 10⁻⁵ M) of this compound in a UV-transparent solvent such as cyclohexane or ethanol.

  • Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a wavelength range of approximately 200-800 nm.

  • Data Analysis: Identify the wavelength of maximum absorption (λ_max). The onset of the lowest energy absorption band can be used to calculate the optical bandgap (E_g) using the equation E_g = 1240 / λ_onset (where λ_onset is in nm and E_g is in eV).

experimental_workflow_uvvis cluster_prep Sample Preparation cluster_exp Spectroscopic Measurement cluster_analysis Data Analysis A Dilute Analyte Solution B UV-Vis Spectrophotometer A->B C Record Absorption Spectrum B->C D Absorption Spectrum C->D E Determine Absorption Onset (λ_onset) D->E F Calculate Optical Bandgap (E_g) E->F

UV-Vis Spectroscopy Experimental Workflow.
Computational Modeling

Density Functional Theory (DFT) calculations can provide theoretical insights into the electronic structure and properties.

Objective: To calculate the HOMO and LUMO energy levels, the HOMO-LUMO gap, and to visualize the molecular orbitals.

Methodology:

  • Structure Optimization: Perform a geometry optimization of the this compound structure using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)).

  • Frequency Calculation: Perform a frequency calculation on the optimized structure to confirm that it is a true energy minimum (no imaginary frequencies).

  • Property Calculation: From the optimized structure, calculate the molecular orbital energies (HOMO and LUMO) and other electronic properties.

  • Orbital Visualization: Generate and visualize the 3D isosurfaces of the HOMO and LUMO to understand the spatial distribution of these frontier orbitals.

logical_relationship_dft A Define Molecular Structure B Geometry Optimization (e.g., B3LYP/6-311G(d,p)) A->B C Frequency Calculation B->C D Optimized Ground State Structure C->D E Electronic Property Calculation D->E F HOMO/LUMO Energies and Visualization E->F

Computational Chemistry (DFT) Workflow.

Conclusion

The electronic properties of this compound remain an area ripe for investigation. While direct experimental data is sparse, theoretical predictions based on analogous compounds suggest a molecule with a distinct electronic profile worthy of further study. The experimental and computational protocols outlined in this guide provide a clear path forward for researchers to fully characterize this compound. Such characterization is a critical step towards unlocking its potential in the development of novel pharmaceuticals, functional dyes, and other advanced materials.

References

Characterization of (4-bromo-2,6-dimethylphenyl)dimethylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of the chemical compound (4-bromo-2,6-dimethylphenyl)dimethylamine, also known as 4-Bromo-N,N,2,6-tetramethylaniline. This document consolidates available data on its chemical and physical properties, spectroscopic analysis, and synthesis, and explores its potential biological significance.

Core Compound Properties

(4-bromo-2,6-dimethylphenyl)dimethylamine is a halogenated aromatic amine with the chemical formula C₁₀H₁₄BrN.[1] Its molecular structure features a dimethylamino group attached to a phenyl ring, which is further substituted with a bromine atom and two methyl groups.

PropertyValueReference
CAS Number 50638-54-5[1]
Molecular Formula C₁₀H₁₄BrN[1]
Molecular Weight 228.13 g/mol [1]
Synonyms This compound[1]

Synthesis and Experimental Protocols

General N-methylation of Anilines

A common method for the N,N-dimethylation of anilines is reductive amination. This typically involves reacting the primary aniline with an excess of a methylating agent, such as formaldehyde, in the presence of a reducing agent.

Illustrative Protocol (based on similar reactions):

  • Reaction Setup: To a solution of 4-bromo-2,6-dimethylaniline in a suitable solvent (e.g., methanol, acetonitrile), add an excess of aqueous formaldehyde (e.g., 3-4 equivalents).

  • Reduction: Cool the mixture in an ice bath and add a reducing agent, such as sodium borohydride or sodium cyanoborohydride, portion-wise while monitoring the reaction temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure the complete conversion of the starting material.

  • Work-up: Once the reaction is complete, the mixture is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure (4-bromo-2,6-dimethylphenyl)dimethylamine.

SynthesisWorkflow start 4-bromo-2,6-dimethylaniline reaction Reductive Amination start->reaction Solvent reagents Formaldehyde (excess) Reducing Agent (e.g., NaBH4) reagents->reaction workup Quench with Water Extract with Organic Solvent reaction->workup purification Dry, Concentrate Column Chromatography workup->purification product (4-bromo-2,6-dimethylphenyl)dimethylamine purification->product

Spectroscopic Characterization

Detailed spectroscopic data for (4-bromo-2,6-dimethylphenyl)dimethylamine is not extensively published. However, based on the known spectra of its precursor, 4-bromo-2,6-dimethylaniline, and general principles of spectroscopy, the expected spectral characteristics can be predicted.

Spectroscopic DataPredicted Characteristics
¹H NMR Signals corresponding to the aromatic protons, the N,N-dimethyl protons (a singlet), and the two aromatic methyl groups (a singlet). The aromatic protons are expected to appear as a singlet due to symmetry.
¹³C NMR Resonances for the aromatic carbons, including the carbon bearing the bromine, the carbons bearing the methyl groups, the carbon attached to the dimethylamino group, and the carbons of the dimethylamino and methyl groups themselves.
IR Spectroscopy Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, C-N stretching, and C-Br stretching.
Mass Spectrometry The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Fragmentation patterns would likely involve the loss of methyl groups.

Biological Activity and Potential Applications

The biological activity of (4-bromo-2,6-dimethylphenyl)dimethylamine has not been explicitly reported in the scientific literature. However, the broader class of substituted anilines and dimethylanilines are known to possess a wide range of pharmacological activities. Derivatives of bromoanilines are utilized in the synthesis of various pharmaceuticals and have been investigated for their potential as therapeutic agents.

Given its structural similarity to other biologically active molecules, (4-bromo-2,6-dimethylphenyl)dimethylamine could be a candidate for investigation in several areas of drug discovery.

LogicalRelationships cluster_precursor Precursor cluster_synthesis Synthesis cluster_product Product cluster_application Potential Applications 4-bromo-2,6-dimethylaniline 4-bromo-2,6-dimethylaniline Methylation Methylation 4-bromo-2,6-dimethylaniline->Methylation Target_Compound (4-bromo-2,6-dimethylphenyl)dimethylamine Methylation->Target_Compound Drug_Discovery Drug Discovery (e.g., kinase inhibitors, GPCR ligands) Target_Compound->Drug_Discovery Material_Science Material Science Target_Compound->Material_Science

Safety Information

Based on available information for this compound, the compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

(4-bromo-2,6-dimethylphenyl)dimethylamine is a chemical compound with potential for further investigation in various scientific fields, particularly in drug discovery and materials science. This guide provides a summary of the currently available information. Further experimental work is required to fully elucidate its physical, chemical, and biological properties. The provided synthesis workflow and predicted spectroscopic data can serve as a foundation for researchers initiating studies on this compound.

References

A Comprehensive Technical Review of 4-bromo-N,N,2,6-tetramethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed literature review of 4-bromo-N,N,2,6-tetramethylaniline, a substituted aniline with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of direct research on this specific compound, this review also includes data and protocols for closely related precursors and analogs to provide a comprehensive understanding of its chemical context.

Core Compound Properties

Basic chemical and physical properties of this compound are summarized below. This data is compiled from various chemical databases and suppliers.

PropertyValueSource
Molecular Formula C₁₀H₁₄BrNPubChem[1]
Molecular Weight 228.13 g/mol PubChem[1]
CAS Number 50638-54-5PubChem[1]
IUPAC Name This compoundPubChem[1]
Synonyms N-(4-bromo-2,6-dimethylphenyl)-N,N-dimethylaminePubChem[1]
Appearance Solid (form may vary)N/A
Purity (Commercial) Typically ≥97%Vibrant Pharma Inc.[2]

Synthesis of this compound

Proposed Synthetic Workflow

G cluster_0 Step 1: Bromination cluster_1 Step 2: N,N-Dimethylation (Proposed) A 2,6-Dimethylaniline C 4-bromo-2,6-dimethylaniline A->C 80-85% yield B Bromine in Glacial Acetic Acid D 4-bromo-2,6-dimethylaniline F This compound D->F High yield expected E Paraformaldehyde, Sodium Cyanoborohydride, Glacial Acetic Acid in THF

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-bromo-2,6-dimethylaniline

This protocol is adapted from the known bromination of 2,6-dimethylaniline.

Materials:

  • 2,6-dimethylaniline

  • Glacial acetic acid

  • Bromine

Procedure:

  • Dissolve 2,6-dimethylaniline in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the flask in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to stir at room temperature.

  • Pour the reaction mixture into water to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield 4-bromo-2,6-dimethylaniline.

Quantitative Data for 4-bromo-2,6-dimethylaniline:

PropertyValueSource
Yield 80-85%PrepChem.com[3]
Melting Point 48-51 °CSigma-Aldrich[4]
Appearance SolidSigma-Aldrich[4]

Step 2: Proposed N,N-dimethylation of 4-bromo-2,6-dimethylaniline

This proposed protocol is based on the N,N-dimethylation of 4-bromoaniline.[5][6]

Materials:

  • 4-bromo-2,6-dimethylaniline

  • Paraformaldehyde

  • Sodium cyanoborohydride

  • Tetrahydrofuran (THF)

  • Glacial acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, charge 4-bromo-2,6-dimethylaniline (1.0 equiv) and sodium cyanoborohydride (5.0 equiv) and dissolve in THF.

  • Add paraformaldehyde (5.0 equiv) to the mixture.

  • Add glacial acetic acid (5.0 equiv) dropwise to the stirred suspension.

  • Heat the reaction mixture to 50 °C and stir for 18-24 hours.

  • Cool the mixture to room temperature and quench the excess acid by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether (3 times).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel) to obtain this compound.

Spectroscopic Data

¹H NMR Data for 4-bromo-2,6-dimethylaniline:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.04s2HAromatic CH
~3.53br s2HNH₂
~2.12s6HAr-CH₃

Solvent: CDCl₃

Biological Activity and Potential Applications

There is no direct literature on the biological activities of this compound. However, its structural analog, 4-bromo-N,N-dimethylaniline, is a known intermediate in the synthesis of pharmaceuticals, suggesting that the title compound could also serve as a valuable building block in medicinal chemistry.

Logical Relationship to Pharmaceutical Synthesis

G cluster_0 Inferred Potential A 4-bromo-N,N-dimethylaniline (Analog) B Pharmaceutical Intermediate A->B C Mifepristone Synthesis B->C D This compound E Medicinal Chemistry Building Block D->E Potential Role F Synthesis of Novel Bioactive Molecules E->F

Caption: Potential application of this compound in medicinal chemistry.

Safety Information

Based on GHS classifications, this compound is considered hazardous.[1][7]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential when handling this compound.

References

An In-depth Technical Guide to the Safety and Hazards of 4-bromo-N,N,2,6-tetramethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazard information for 4-bromo-N,N,2,6-tetramethylaniline (CAS RN: 50638-54-5). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding for professionals handling this compound.

Chemical Identification

IdentifierValue
IUPAC Name This compound[1]
Synonyms N-(4-bromo-2,6-dimethylphenyl)-N,N-dimethylamine[2]
CAS Number 50638-54-5[1][2]
Molecular Formula C10H14BrN[1][2]
Molecular Weight 228.13 g/mol [1][2][3]
Chemical Structure (A diagram of the chemical structure would be placed here in a full whitepaper)

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its acute toxicity and irritant properties.

GHS Classification
Hazard ClassCategory
Acute Toxicity, OralCategory 4[4]
Skin Corrosion/IrritationCategory 2[4]
Serious Eye Damage/Eye IrritationCategory 2[4]
Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation)Category 3[4]

Some sources also indicate a classification of Acute Toxicity, Oral, Category 3 ("Toxic if swallowed").[3]

GHS Label Elements
  • Pictogram:

    • alt text

  • Signal Word: Warning [4]

  • Hazard Statements:

    • H302: Harmful if swallowed.[4][5]

    • H315: Causes skin irritation.[4][5]

    • H319: Causes serious eye irritation.[4][5]

    • H335: May cause respiratory irritation.[4][5]

  • Precautionary Statements:

    • Prevention: P261, P264, P270, P271, P280[6]

    • Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362+P364[6]

    • Storage: P403+P233, P405[6]

    • Disposal: P501[6]

Physical and Chemical Properties

PropertyValue (for 4-bromo-N,N-dimethylaniline)
Melting Point 52-54 °C
Boiling Point 264 °C
Solubility Soluble in methanol, insoluble in water.

Toxicological Information

Specific quantitative toxicological data, such as LD50 or LC50 values, for this compound have not been identified in the reviewed literature. The hazard classification indicates that the substance is harmful if swallowed.

Fire and Explosion Hazards

Detailed fire and explosion hazard data, such as flash point and flammability limits, are not available for this compound. For the related compound, 4-bromo-N,N-dimethylaniline, it is stated to be combustible.

  • Suitable Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Hazardous Combustion Products: May include carbon oxides, nitrogen oxides, and hydrogen bromide gas.

  • Firefighting Advice: Firefighters should wear self-contained breathing apparatus and full protective clothing.

Safe Handling and Storage

Handling
  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][7]

  • Use only in a well-ventilated area, preferably under a chemical fume hood.[7]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.[7]

  • Do not eat, drink, or smoke when using this product.

Storage
  • Keep container tightly closed in a dry and well-ventilated place.[4][8]

  • Store at room temperature.[2]

Exposure Controls and Personal Protection

  • Engineering Controls: Use of a chemical fume hood is recommended to maintain airborne concentrations below exposure limits. Eyewash stations and safety showers should be readily available.[4]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[7]

    • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[7]

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.[7]

First-Aid Measures

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[4]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[4]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[6]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]

Stability and Reactivity

  • Reactivity: No specific reactivity hazards have been identified.

  • Chemical Stability: Stable under recommended storage conditions.

  • Conditions to Avoid: No specific conditions to avoid have been identified for the tetramethyl- compound. For the related dimethyl- compound, incompatible materials are strong oxidizing agents, strong acids, and metals.

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides, and hydrogen bromide.

Ecotoxicological and Disposal Information

  • Ecotoxicity: No specific data on the ecotoxicity of this compound is available. It is advised to prevent its release into the environment.[6]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]

Experimental Protocols and Signaling Pathways

As this is a technical guide focused on safety and hazards based on publicly available data, detailed experimental protocols for toxicological studies and information on specific signaling pathways involving this compound are beyond the scope of this document. Such information would typically be found in peer-reviewed research literature.

Visualizations

Hazard_Overview cluster_compound This compound cluster_hazards Primary Hazards cluster_ppe Recommended PPE Compound C10H14BrN Acute_Tox Harmful if Swallowed (H302) Compound->Acute_Tox Skin_Irr Skin Irritant (H315) Compound->Skin_Irr Eye_Irr Serious Eye Irritant (H319) Compound->Eye_Irr Resp_Irr Respiratory Irritant (H335) Compound->Resp_Irr Gloves Gloves Acute_Tox->Gloves Mitigated by Goggles Goggles Acute_Tox->Goggles Mitigated by Lab_Coat Lab Coat Acute_Tox->Lab_Coat Mitigated by Respirator Respirator (if needed) Acute_Tox->Respirator Mitigated by Skin_Irr->Gloves Mitigated by Skin_Irr->Goggles Mitigated by Skin_Irr->Lab_Coat Mitigated by Skin_Irr->Respirator Mitigated by Eye_Irr->Gloves Mitigated by Eye_Irr->Goggles Mitigated by Eye_Irr->Lab_Coat Mitigated by Eye_Irr->Respirator Mitigated by Resp_Irr->Gloves Mitigated by Resp_Irr->Goggles Mitigated by Resp_Irr->Lab_Coat Mitigated by Resp_Irr->Respirator Mitigated by First_Aid_Workflow cluster_routes Routes of Exposure cluster_actions Immediate First-Aid Actions cluster_medical Medical Attention Start Exposure Occurs Ingestion Ingestion Start->Ingestion Skin_Contact Skin Contact Start->Skin_Contact Inhalation Inhalation Start->Inhalation Eye_Contact Eye Contact Start->Eye_Contact Rinse_Mouth Rinse Mouth Ingestion->Rinse_Mouth Wash_Skin Wash with Soap & Water Skin_Contact->Wash_Skin Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Rinse_Eyes Rinse Eyes Cautiously Eye_Contact->Rinse_Eyes Seek_Medical_Attention Seek Medical Attention if Symptoms Persist or are Severe Rinse_Mouth->Seek_Medical_Attention Wash_Skin->Seek_Medical_Attention Fresh_Air->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-bromo-N,N,2,6-tetramethylaniline from 2,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the two-step synthesis of 4-bromo-N,N,2,6-tetramethylaniline from 2,6-dimethylaniline. The synthesis involves an initial N,N-dimethylation of 2,6-dimethylaniline to yield N,N,2,6-tetramethylaniline, followed by a regioselective bromination at the para-position. This compound is a valuable substituted aniline derivative that can serve as a key building block in the synthesis of various organic molecules, including pharmaceuticals and materials with specific electronic properties. The protocols provided are based on established chemical transformations for similar substrates and are designed to be a reliable guide for laboratory synthesis.

Synthetic Pathway Overview

The synthesis of this compound from 2,6-dimethylaniline is achieved in two sequential steps:

  • Step 1: N,N-dimethylation of 2,6-dimethylaniline. This step introduces two methyl groups to the nitrogen atom of the starting material, 2,6-dimethylaniline, to form the intermediate, N,N,2,6-tetramethylaniline.

  • Step 2: Electrophilic Bromination. The intermediate, N,N,2,6-tetramethylaniline, is then subjected to electrophilic aromatic substitution using bromine to introduce a bromine atom at the 4-position of the aromatic ring, yielding the final product.

Experimental Protocols

Safety Precautions: 2,6-dimethylaniline is toxic and can be absorbed through the skin. Dimethyl sulfate is toxic and carcinogenic. Bromine is highly corrosive and toxic. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.

Step 1: Synthesis of N,N,2,6-tetramethylaniline

This protocol is adapted from general procedures for the N-methylation of anilines using dimethyl sulfate.

Materials:

  • 2,6-dimethylaniline

  • Dimethyl sulfate

  • Sodium bicarbonate (NaHCO₃)

  • Acetone

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Saturated aqueous sodium chloride solution (brine)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 2,6-dimethylaniline (1.0 eq), sodium bicarbonate (2.5 eq), and acetone.

  • Stir the mixture at room temperature to form a suspension.

  • From the dropping funnel, add dimethyl sulfate (2.2 eq) dropwise to the stirred suspension. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with deionized water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N,N,2,6-tetramethylaniline.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound

This protocol is adapted from the bromination of N,N-dimethylaniline.

Materials:

  • N,N,2,6-tetramethylaniline

  • Bromine

  • Glacial acetic acid

  • Deionized water

  • Ethanol

Equipment:

  • Erlenmeyer flask or round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel or syringe pump

  • Ice bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • In a flask equipped with a magnetic stirrer, dissolve N,N,2,6-tetramethylaniline (1.0 eq) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • In a separate container, prepare a solution of bromine (1.05 eq) in glacial acetic acid.

  • Add the bromine solution dropwise to the cooled and stirred solution of the aniline over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into a beaker containing a large volume of cold deionized water with stirring.

  • A precipitate of this compound should form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with copious amounts of deionized water to remove any residual acetic acid and salts.

  • The crude product can be purified by recrystallization from ethanol to yield the final product as a solid.

Data Presentation

ParameterStep 1: N,N-dimethylationStep 2: Bromination
Starting Material 2,6-dimethylanilineN,N,2,6-tetramethylaniline
Reagents Dimethyl sulfate, Sodium bicarbonateBromine, Glacial acetic acid
Solvent AcetoneGlacial acetic acid
Molar Ratio (SM:Reagent) 1.0 : 2.2 (2,6-dimethylaniline : Dimethyl sulfate)1.0 : 1.05 (N,N,2,6-tetramethylaniline : Bromine)
Reaction Temperature Reflux0-10 °C (addition), then Room Temperature
Reaction Time 12-24 hours1-3 hours
Work-up Filtration, Extraction, Drying, ConcentrationPrecipitation, Filtration, Washing
Purification Vacuum distillation or Column chromatographyRecrystallization
Product N,N,2,6-tetramethylanilineThis compound
Expected Yield Moderate to HighHigh

Visualization

Experimental Workflow

Synthesis_Workflow Synthesis of this compound cluster_step1 Step 1: N,N-dimethylation cluster_step2 Step 2: Bromination A 2,6-dimethylaniline B Add Dimethyl Sulfate & NaHCO3 in Acetone A->B C Reflux (12-24h) B->C D Work-up & Purification C->D E N,N,2,6-tetramethylaniline D->E F N,N,2,6-tetramethylaniline E->F Intermediate G Add Bromine in Glacial Acetic Acid (0-10°C) F->G H Stir at RT (1-2h) G->H I Precipitation in Water H->I J Filtration & Recrystallization I->J K This compound J->K

Caption: Workflow for the synthesis of this compound.

Application Notes and Protocols: Methylation of 4-bromo-2,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the N,N-dimethylation of 4-bromo-2,6-dimethylaniline, a key intermediate in the synthesis of various organic compounds. Two robust and widely used methods are presented: the Eschweiler-Clarke reaction and reductive amination using sodium cyanoborohydride. These protocols are designed to be readily implemented in a standard organic synthesis laboratory. This guide includes comprehensive procedural details, reagent information, reaction parameters, and characterization data to assist researchers in the successful synthesis and verification of the target compound, 4-bromo-N,N,2,6-tetramethylaniline.

Introduction

The methylation of primary and secondary amines is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of compounds, including pharmaceuticals, agrochemicals, and materials. The introduction of methyl groups to an aniline nitrogen can significantly alter the molecule's physical, chemical, and biological properties. 4-bromo-2,6-dimethylaniline serves as a valuable building block, and its N,N-dimethylated derivative is an important intermediate for further functionalization. This document outlines two reliable methods for this transformation.

Data Presentation

Table 1: Physicochemical Data of Reactant and Product

Compound Name4-bromo-2,6-dimethylanilineThis compound
Synonyms 4-Bromo-2,6-xylidine(4-Bromo-2,6-dimethyl-phenyl)-dimethyl-amine
CAS Number 24596-19-850638-54-5
Molecular Formula C₈H₁₀BrNC₁₀H₁₄BrN
Molecular Weight 200.08 g/mol 228.13 g/mol
Appearance Brown solidNot available
Melting Point 48-51 °CNot available

Table 2: Reagents for Protocol 1 (Eschweiler-Clarke Reaction)

ReagentFormulaMolecular Weight ( g/mol )Molarity/ConcentrationQuantityMoles (mmol)
4-bromo-2,6-dimethylanilineC₈H₁₀BrN200.08-1.0 g5.0
Formic AcidCH₂O₂46.03~98%1.1 mL25.0
Formaldehyde (aq. solution)CH₂O30.0337% (w/w)1.9 mL25.0
Saturated Sodium BicarbonateNaHCO₃84.01SaturatedAs needed-
Diethyl Ether(C₂H₅)₂O74.12-As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04-As needed-

Table 3: Reagents for Protocol 2 (Reductive Amination)

ReagentFormulaMolecular Weight ( g/mol )Molarity/ConcentrationQuantityMoles (mmol)
4-bromo-2,6-dimethylanilineC₈H₁₀BrN200.08-1.0 g5.0
Paraformaldehyde(CH₂O)n--0.45 g15.0 (monomer equiv.)
Sodium CyanoborohydrideNaBH₃CN62.84-0.94 g15.0
Glacial Acetic AcidC₂H₄O₂60.05-15 mL-
5M Sodium HydroxideNaOH40.005 MAs needed-
Ethyl AcetateC₄H₈O₂88.11-As needed-
Saturated Sodium ChlorideNaCl58.44SaturatedAs needed-
Anhydrous Sodium SulfateNa₂SO₄142.04-As needed-

Experimental Protocols

Protocol 1: N,N-Dimethylation via Eschweiler-Clarke Reaction

This protocol describes the methylation of 4-bromo-2,6-dimethylaniline using formic acid and formaldehyde. This method is advantageous as it typically avoids the formation of quaternary ammonium salts.[1][2]

Methodology:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2,6-dimethylaniline (1.0 g, 5.0 mmol).

  • Add formic acid (1.1 mL, 25.0 mmol) followed by an aqueous solution of formaldehyde (37%, 1.9 mL, 25.0 mmol).

  • Heat the reaction mixture to 80-100°C and stir for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is basic.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: N,N-Dimethylation via Reductive Amination

This protocol details the methylation using paraformaldehyde as the source of the methyl groups and sodium cyanoborohydride as the reducing agent.

Methodology:

  • To a slurry of 4-bromo-2,6-dimethylaniline (1.0 g, 5.0 mmol) and paraformaldehyde (0.45 g, 15.0 mmol monomer equivalent) in glacial acetic acid (15 mL) in a round-bottom flask, add sodium cyanoborohydride (0.94 g, 15.0 mmol) in portions at 0°C (ice bath).

  • Stir the resulting mixture at 0°C for 30 minutes.

  • Remove the ice bath and heat the mixture to 60-70°C.

  • Stir the reaction at this temperature for 3-5 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture and carefully pour it over a 5M aqueous sodium hydroxide solution until the pH is strongly basic.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash sequentially with water (2 x 20 mL) and brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Eschweiler-Clarke Reaction cluster_protocol2 Protocol 2: Reductive Amination start1 Start reactants1 4-bromo-2,6-dimethylaniline, Formic Acid, Formaldehyde start1->reactants1 reaction1 Heat to 80-100°C (4-8 hours) reactants1->reaction1 workup1 Neutralization (NaHCO₃), Extraction (Diethyl Ether) reaction1->workup1 purification1 Purification (Column Chromatography) workup1->purification1 product1 This compound purification1->product1 start2 Start reactants2 4-bromo-2,6-dimethylaniline, Paraformaldehyde, NaBH₃CN, Acetic Acid start2->reactants2 reaction2 Heat to 60-70°C (3-5 hours) reactants2->reaction2 workup2 Basification (NaOH), Extraction (Ethyl Acetate) reaction2->workup2 purification2 Purification (Column Chromatography) workup2->purification2 product2 This compound purification2->product2

Figure 1. Experimental workflow for the methylation of 4-bromo-2,6-dimethylaniline.

reaction_pathway cluster_eschweiler Eschweiler-Clarke cluster_reductive Reductive Amination reactant 4-bromo-2,6-dimethylaniline intermediate Iminium Ion Intermediate reactant->intermediate + HCHO reactant->intermediate + HCHO product This compound intermediate->product + HCOOH (Hydride Transfer) intermediate->product + NaBH₃CN (Reduction)

Figure 2. Generalized reaction pathway for N,N-dimethylation.

Expected Results and Characterization

Upon successful completion of either protocol, the formation of this compound is expected. The identity and purity of the product should be confirmed by standard analytical techniques.

  • 1H NMR Spectroscopy: The proton NMR spectrum of the starting material, 4-bromo-2,6-dimethylaniline, in CDCl₃ shows characteristic peaks at approximately 7.04 ppm (s, 2H, Ar-H) and 2.12 ppm (s, 6H, Ar-CH₃). The broad singlet for the NH₂ protons is also observable. Upon successful methylation, the NH₂ signal will disappear and a new singlet corresponding to the N(CH₃)₂ protons is expected to appear in the range of 2.6-3.0 ppm. The aromatic and methyl signals on the ring will experience slight shifts.

  • 13C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of the additional methyl carbons from the N,N-dimethyl group, typically appearing in the 40-45 ppm region.

  • Mass Spectrometry: The mass spectrum of the product should show a molecular ion peak corresponding to the mass of this compound (C₁₀H₁₄BrN), exhibiting the characteristic isotopic pattern for a bromine-containing compound.

Troubleshooting

  • Incomplete Reaction: If TLC analysis indicates the presence of starting material, the reaction time can be extended, or the temperature slightly increased. Ensure the freshness and quality of the reagents, particularly the formaldehyde solution and sodium cyanoborohydride.

  • Low Yield: Low yields may result from incomplete reaction or losses during workup and purification. Ensure efficient extraction by performing multiple extractions and minimize product loss during solvent removal and chromatography.

  • Formation of Byproducts: In the Eschweiler-Clarke reaction, overheating can sometimes lead to side reactions. In reductive amination, the stoichiometry of the reagents is crucial to avoid the formation of mono-methylated or other byproducts. Careful monitoring by TLC is recommended.

Conclusion

The protocols provided offer reliable and effective methods for the synthesis of this compound from 4-bromo-2,6-dimethylaniline. The choice between the Eschweiler-Clarke reaction and reductive amination will depend on the specific laboratory conditions, available reagents, and desired scale of the reaction. These application notes are intended to serve as a comprehensive guide for researchers in the fields of organic synthesis and drug development.

References

Application Notes and Protocols for 4-bromo-N,N,2,6-tetramethylaniline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-bromo-N,N,2,6-tetramethylaniline as a versatile intermediate in organic synthesis. This compound is a valuable building block for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.

Compound Profile

This compound is a halogenated aromatic amine with the following chemical properties:

PropertyValueReference
CAS Number 50638-54-5[1][2]
Molecular Formula C₁₀H₁₄BrN[1][2]
Molecular Weight 228.13 g/mol [1]
IUPAC Name This compound[1]
Appearance Not specified, likely a solid
Solubility Not specified

Synthesis of this compound

Logical Synthesis Workflow

A 2,6-Dimethylaniline B Bromination A->B Br₂, Acetic Acid C 4-bromo-2,6-dimethylaniline B->C D N,N-Dimethylation C->D Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) Base E This compound D->E

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis of 4-bromo-2,6-dimethylaniline (Precursor)

This protocol is adapted from established methods for the bromination of anilines.

Materials:

  • 2,6-Dimethylaniline

  • Glacial Acetic Acid

  • Bromine

  • Water

  • Sodium bicarbonate solution (saturated)

  • Ethanol

Procedure:

  • Dissolve 2,6-dimethylaniline in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled aniline solution with constant stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

  • Pour the reaction mixture into water to precipitate the product.

  • Filter the precipitate and wash it with water, followed by a saturated sodium bicarbonate solution, and then again with water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain pure 4-bromo-2,6-dimethylaniline.

Protocol 2: N,N-Dimethylation of 4-bromo-2,6-dimethylaniline

This protocol is a general method for the N,N-dimethylation of anilines.

Materials:

  • 4-bromo-2,6-dimethylaniline

  • Methyl iodide or Dimethyl sulfate

  • A suitable base (e.g., Sodium carbonate, Potassium carbonate)

  • A suitable solvent (e.g., Acetone, DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 4-bromo-2,6-dimethylaniline and the base in the chosen solvent.

  • Add the methylating agent (methyl iodide or dimethyl sulfate) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel.

Applications in Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The presence of the bromine atom allows for the introduction of various aryl, heteroaryl, or amino groups.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the bromoaniline and an organoboron compound.

General Reaction Scheme

reactant1 This compound product 4-R-N,N,2,6-tetramethylaniline reactant1->product Pd Catalyst, Base Solvent, Heat reactant2 R-B(OH)₂ reactant2->product Pd Catalyst, Base Solvent, Heat + + +->product Pd Catalyst, Base Solvent, Heat reactant1 This compound product 4-(R¹R²N)-N,N,2,6-tetramethylaniline reactant1->product Pd Catalyst, Ligand, Base Solvent, Heat reactant2 R¹R²NH reactant2->product Pd Catalyst, Ligand, Base Solvent, Heat + + +->product Pd Catalyst, Ligand, Base Solvent, Heat cluster_0 Drug Discovery & Development A This compound B Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig) A->B C Library of Substituted Aniline Derivatives B->C D Screening for Biological Activity C->D E Lead Compound Identification D->E F Drug Candidate E->F

References

Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 4-bromo-N,N,2,6-tetramethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides. This powerful, palladium-catalyzed reaction is widely utilized in the pharmaceutical and materials science industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its reagents.[1]

This document provides detailed protocols and application notes for the Suzuki cross-coupling reaction of 4-bromo-N,N,2,6-tetramethylaniline. This substrate is of particular interest as it incorporates a sterically hindered aniline moiety, a common scaffold in pharmacologically active compounds. The presence of two ortho-methyl groups on the aniline ring presents a synthetic challenge, often requiring carefully optimized reaction conditions to achieve high yields. Overcoming the steric hindrance in the coupling of such substrates is crucial for the synthesis of complex biaryl molecules, which are prevalent in drug candidates and functional materials. The protocols described herein are based on established methodologies for sterically hindered aryl bromides and provide a robust starting point for researchers.

Key Concepts for Coupling Sterically Hindered Substrates

Successfully coupling sterically demanding partners like this compound often requires specific considerations:

  • Bulky, Electron-Rich Ligands: Phosphine ligands with significant steric bulk and strong electron-donating properties are often crucial. These ligands stabilize the palladium(0) species and promote the rate-limiting oxidative addition step.

  • Active Palladium Precatalysts: The use of highly active palladium precatalysts can improve reaction efficiency and yields.

  • Appropriate Base and Solvent Selection: The choice of base and solvent system is critical and often substrate-dependent. A variety of conditions should be screened to find the optimal combination.

Experimental Protocols

The following protocols are generalized starting points for the Suzuki cross-coupling of this compound with various arylboronic acids. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve the best results for specific substrates.

Protocol 1: General Procedure for Suzuki Cross-Coupling

This protocol is adapted from general procedures for the coupling of sterically hindered bromoanilines.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a more specialized catalyst for hindered substrates) (1-5 mol%)

  • Ligand (if required, e.g., a bulky phosphine)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), the palladium catalyst (1-5 mol%), any additional ligand, and the base (2.0-3.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Data Presentation: Illustrative Suzuki Coupling Reactions

EntryAryl BromideArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
14-Bromo-2,6-dimethylanilinePhenylboronic acidPd₂(dba)₃ (1.5), SPhos (6)K₃PO₄ (2.0)Toluene1001895N/A
24-Bromo-2,6-dimethylaniline4-Methoxyphenylboronic acidPd(OAc)₂ (2), P(o-tolyl)₃ (4)K₂CO₃ (2.0)DMF/H₂O1001292N/A
34-Bromo-2,6-dimethylaniline2-Methylphenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃ (2.0)1,4-Dioxane1002488N/A
42-Bromo-N,N-dimethylanilinePhenylboronic acidPd(OAc)₂ (2), SPhos (4)K₃PO₄ (2.0)1,4-Dioxane1001694N/A

This table is illustrative and based on typical outcomes for similar Suzuki-Miyaura couplings.

Mandatory Visualizations

The following diagrams illustrate the general workflow and catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Boronic Acid, Base, and Catalyst inert_atm Establish Inert Atmosphere (Ar/N2) reagents->inert_atm solvent Add Degassed Solvent inert_atm->solvent heating Heat and Stir solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Cool and Quench monitoring->quench extract Extract with Organic Solvent quench->extract purify Purify (Column Chromatography) extract->purify product Final Biaryl Product purify->product

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition r1_pd_x R1-Pd(II)Ln-X oxidative_addition->r1_pd_x transmetalation Transmetalation r1_pd_x->transmetalation r1_pd_r2 R1-Pd(II)Ln-R2 transmetalation->r1_pd_r2 reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 product R1-R2 (Biaryl Product) reductive_elimination->product r1_x R1-X (Aryl Halide) r1_x->oxidative_addition r2_b R2-B(OR)2 (Boronic Acid/Ester) r2_b->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-bromo-N,N,2,6-tetramethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-N,N,2,6-tetramethylaniline is a sterically hindered and electron-rich aryl bromide that serves as a versatile building block in organic synthesis. The presence of the bromine atom allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities at the C4 position. The steric hindrance provided by the ortho-methyl groups and the electron-donating nature of the dimethylamino group can influence the reactivity of the C-Br bond, making the selection of an appropriate catalytic system crucial for successful transformations. These reactions are instrumental in the synthesis of complex molecules for applications in drug discovery, materials science, and agrochemicals.

This document provides detailed application notes and protocols for several key palladium-catalyzed reactions involving this compound, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Heck reaction, Sonogashira coupling, and cyanation. The provided protocols are based on established methodologies for structurally similar aryl bromides and serve as a starting point for reaction optimization.

Synthesis of this compound

The synthesis of this compound can be envisioned through a two-step process starting from 2,6-dimethylaniline. The first step involves the bromination of 2,6-dimethylaniline to selectively install a bromine atom at the para position. The resulting 4-bromo-2,6-dimethylaniline can then undergo N,N-dimethylation to yield the target compound.

cluster_synthesis Synthetic Pathway 2,6-Dimethylaniline 2,6-Dimethylaniline 4-Bromo-2,6-dimethylaniline 4-Bromo-2,6-dimethylaniline 2,6-Dimethylaniline->4-Bromo-2,6-dimethylaniline Bromination (e.g., Br2, HOAc) This compound This compound 4-Bromo-2,6-dimethylaniline->this compound N,N-Dimethylation (e.g., MeI, K2CO3)

Proposed synthesis of this compound.

Palladium-Catalyzed Cross-Coupling Reactions: An Overview

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The general catalytic cycle for these reactions, such as Suzuki, Heck, and Sonogashira couplings, is depicted below.

cluster_legend Legend Pd(0)Ln Pd(0)Ln Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Pd(0)Ln->Ar-Pd(II)(X)Ln Oxidative Addition (Ar-Br) Ar-Pd(II)(R)Ln Ar-Pd(II)(R)Ln Ar-Pd(II)(X)Ln->Ar-Pd(II)(R)Ln Transmetalation (Suzuki) or Alkene/Alkyne Insertion (Heck/Sonogashira) Product Product Ar-Pd(II)(R)Ln->Product Reductive Elimination Ar Aryl Group (from this compound) R Coupling Partner Group X Halide (Br) L Ligand

Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Application Notes and Protocols

The following sections provide detailed protocols for various palladium-catalyzed reactions using this compound as the substrate. The quantitative data presented in the tables are illustrative and based on typical yields observed for similar substrates. Optimization of reaction conditions is recommended for specific applications.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound.[1]

Illustrative Quantitative Data for Suzuki-Miyaura Coupling

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001892
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O901288
33-Thienylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF/H₂O1102485

Experimental Protocol: Suzuki-Miyaura Coupling

cluster_workflow Suzuki-Miyaura Coupling Workflow start Start reagents Combine this compound, boronic acid, base, catalyst, and ligand in a Schlenk flask. start->reagents inert Evacuate and backfill with inert gas (3x). reagents->inert solvent Add degassed solvent. inert->solvent heat Heat reaction mixture with stirring. solvent->heat monitor Monitor progress by TLC/GC-MS. heat->monitor workup Cool, dilute with organic solvent, wash with water and brine. monitor->workup dry Dry organic layer over Na2SO4, filter, and concentrate. workup->dry purify Purify by column chromatography. dry->purify end End purify->end

Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (3.0 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF)

  • Deionized water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, base, palladium catalyst, and ligand (if applicable).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent and water via syringe.

  • Heat the reaction mixture to the specified temperature and stir for the indicated time.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine.[2][3]

Illustrative Quantitative Data for Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1001295
2AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane1102489
3BenzylaminePdCl₂(dppf) (3)-Cs₂CO₃Toluene1001887

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Ligand (e.g., XPhos, RuPhos)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.4 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.

  • Add this compound and the solvent.

  • Add the amine via syringe.

  • Seal the tube and heat the reaction mixture to the specified temperature with vigorous stirring for the indicated time.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[4]

Illustrative Quantitative Data for Heck Reaction

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1002485
2n-Butyl acrylatePdCl₂(PPh₃)₂ (2)-K₂CO₃DMA1201888
3CyclohexenePd₂(dba)₃ (1)XPhos (2)Cs₂CO₃Dioxane1102475

Experimental Protocol: Heck Reaction

Materials:

  • This compound (1.0 mmol)

  • Alkene (1.5 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

  • Ligand (if required, e.g., P(o-tol)₃, XPhos)

  • Base (e.g., Et₃N, K₂CO₃, Cs₂CO₃) (2.0 mmol)

  • Anhydrous, polar aprotic solvent (e.g., DMF, DMA, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a sealed tube, add this compound, the palladium catalyst, ligand (if applicable), and base.

  • Evacuate and backfill the tube with an inert gas.

  • Add the solvent and the alkene via syringe.

  • Seal the tube and heat the mixture to the specified temperature for the indicated time.

  • After cooling, dilute the reaction mixture with an organic solvent and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide.[5]

Illustrative Quantitative Data for Sonogashira Coupling

EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF601290
21-HexynePd(OAc)₂ (2)CuI (4)i-Pr₂NHToluene801886
3TrimethylsilylacetylenePdCl₂(dppf) (3)CuI (5)Et₃NDMF702482

Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Et₃N, i-Pr₂NH)

  • Anhydrous, degassed solvent (e.g., THF, Toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent and the amine base via syringe.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Heat the reaction mixture to the specified temperature and stir for the indicated time.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture and filter through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Cyanation

Palladium-catalyzed cyanation of aryl halides provides a direct route to aryl nitriles, which are valuable synthetic intermediates. The use of non-toxic cyanide sources like potassium hexacyanoferrate(II) is preferred for safety reasons.[6]

Illustrative Quantitative Data for Cyanation

EntryCyanide SourceCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1K₄[Fe(CN)₆]Pd(OAc)₂ (1)dppf (2)K₂CO₃DMA1301285
2Zn(CN)₂Pd₂(dba)₃ (2)dppf (4)-DMF1002490
3KCNPd(PPh₃)₄ (5)-18-crown-6Toluene1101878

Experimental Protocol: Cyanation using K₄[Fe(CN)₆]

Materials:

  • This compound (1.0 mmol)

  • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.2-0.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., dppf)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., DMA, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a microwave vial or a sealed tube, add this compound, K₄[Fe(CN)₆]·3H₂O, the palladium catalyst, ligand, and base.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to the specified temperature (conventional heating or microwave irradiation) for the indicated time.

  • After cooling to room temperature, dilute the mixture with an organic solvent and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent.

  • Purify the crude product by column chromatography.

Conclusion

This compound is a valuable substrate for a range of palladium-catalyzed cross-coupling reactions. The protocols and data presented herein provide a comprehensive guide for researchers to facilitate the synthesis of diverse and complex molecules. The steric and electronic properties of this substrate necessitate careful selection of the catalyst, ligand, and reaction conditions to achieve optimal results. The provided methodologies for Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, and cyanation reactions offer a robust foundation for the application of this versatile building block in various fields of chemical research and development.

References

Application Notes and Protocols for 4-bromo-N,N,2,6-tetramethylaniline in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-N,N,2,6-tetramethylaniline (CAS No. 50638-54-5) is a substituted aniline derivative with potential applications as a versatile building block in pharmaceutical synthesis.[1][2][3][4] Its structure, featuring a reactive bromine atom and a sterically hindered N,N-dimethylamino group, makes it a candidate for use in the construction of complex molecular architectures. While specific examples of its incorporation into marketed pharmaceuticals are not widely documented, its utility can be inferred from the well-established reactivity of bromoanilines in modern synthetic chemistry. This document provides an overview of its potential applications and detailed protocols for its use in key synthetic transformations relevant to drug discovery and development.

The bromine atom on the aromatic ring serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are fundamental in medicinal chemistry for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, enabling the synthesis of diverse compound libraries for biological screening. The presence of two ortho-methyl groups and the N,N-dimethylamino group can influence the reactivity and selectivity of these transformations, potentially offering advantages in certain synthetic contexts.

Potential Applications in Pharmaceutical Synthesis

The primary utility of this compound in pharmaceutical synthesis lies in its role as a scaffold for the introduction of molecular diversity. Its potential applications include:

  • Synthesis of Biaryl Scaffolds: As a substrate in Suzuki-Miyaura coupling reactions, it can be used to synthesize biaryl compounds. Biaryl motifs are prevalent in a wide range of biologically active molecules, including kinase inhibitors and GPCR antagonists.

  • Formation of Aryl Amines: Through Buchwald-Hartwig amination, the bromo-substituent can be replaced with a variety of nitrogen-containing functional groups, leading to the synthesis of complex diaryl- or alkyl-aryl amines. These structures are common in central nervous system (CNS) active drugs and other therapeutic agents.

  • Development of Novel Compound Libraries: The unique substitution pattern of this compound can be exploited to generate novel chemical entities with distinct three-dimensional shapes and electronic properties, which may lead to the discovery of new drug candidates with improved potency, selectivity, or pharmacokinetic profiles.

Experimental Protocols

The following are detailed protocols for key reactions involving this compound. These protocols are based on established methodologies for similar bromoaniline derivatives and are intended as a starting point for optimization.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Biaryl Compound

This protocol describes a typical Suzuki-Miyaura coupling reaction between this compound and an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol, 228.13 mg), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276.4 mg).

  • Add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.08 mmol, 21.0 mg).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Quantitative Data (Hypothetical):

ParameterValue
Starting MaterialThis compound
Coupling Partner4-methoxyphenylboronic acid
CatalystPd(OAc)₂ / PPh₃
Yield85%
Purity (by HPLC)>98%
¹H NMRConsistent with expected structure
Mass Spectrometry[M+H]⁺ calculated and found
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of a Diaryl Amine

This protocol outlines a typical Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (e.g., morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 9.2 mg), XPhos (0.024 mmol, 11.4 mg), and sodium tert-butoxide (1.4 mmol, 134.6 mg).

  • Add this compound (1.0 mmol, 228.13 mg).

  • Remove the Schlenk tube from the glovebox, add the amine (1.2 mmol) and toluene (5 mL) under a counterflow of inert gas.

  • Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Hypothetical):

ParameterValue
Starting MaterialThis compound
Coupling PartnerMorpholine
CatalystPd₂(dba)₃ / XPhos
Yield78%
Purity (by HPLC)>97%
¹H NMRConsistent with expected structure
Mass Spectrometry[M+H]⁺ calculated and found

Visualizations

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 1. Combine Reactants: This compound Arylboronic acid K₂CO₃ B 2. Add Catalyst: Pd(OAc)₂ PPh₃ A->B C 3. Inert Atmosphere: Evacuate & backfill with N₂/Ar B->C D 4. Add Solvents: 1,4-Dioxane Water C->D E 5. Heat & Stir: 90°C, 12-18h D->E F 6. Monitor Progress: TLC / LC-MS E->F G 7. Cool & Dilute: Ethyl Acetate F->G H 8. Extraction: Wash with H₂O & Brine G->H I 9. Dry & Concentrate H->I J 10. Purify: Column Chromatography I->J K Desired Biaryl Compound J->K Building_Block_Utility cluster_reactions Cross-Coupling Reactions cluster_scaffolds Diverse Chemical Scaffolds A This compound (Starting Material) B Suzuki Coupling (C-C bond formation) A->B C Buchwald-Hartwig Amination (C-N bond formation) A->C D Sonogashira Coupling (C-C bond formation) A->D E Heck Coupling (C-C bond formation) A->E F Biaryl Structures B->F G Complex Aryl Amines C->G H Alkynylated Anilines D->H I Styrenyl Anilines E->I J Pharmaceutical Candidates F->J G->J H->J I->J

References

Applications of 4-bromo-N,N,2,6-tetramethylaniline in Organometallic Chemistry: A Proposed Approach

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches for direct applications of 4-bromo-N,N,2,6-tetramethylaniline in organometallic chemistry did not yield specific, documented examples of its use as a ligand or catalyst precursor. The following application notes and protocols are based on the compound's chemical structure and propose a logical and scientifically sound application in the synthesis of N-heterocyclic carbene (NHC) ligands, a cornerstone of modern organometallic chemistry. The steric bulk provided by the 2,6-dimethylphenyl group makes it an attractive candidate for creating robust and effective NHC ligands for cross-coupling catalysis.

Application Note 1: Synthesis of a Sterically Hindered N-Heterocyclic Carbene (NHC) Precursor

Introduction: this compound is a versatile building block for the synthesis of sterically demanding ligands for organometallic catalysis. The presence of the two methyl groups ortho to the nitrogen atom, combined with the N,N-dimethylamino group, allows for the construction of bulky N-heterocyclic carbene (NHC) ligands. These ligands are known to stabilize metal centers and promote high catalytic activity and selectivity in a variety of cross-coupling reactions. This note describes the synthesis of an imidazolium salt, a stable precursor to an NHC ligand, starting from this compound.

Reaction Scheme: The synthesis involves a two-step process:

  • Buchwald-Hartwig Amination: Coupling of this compound with imidazole using a palladium catalyst.

  • Quaternization: Reaction of the resulting N-arylimidazole with an alkylating agent to form the desired imidazolium salt.

Experimental Workflow Diagram:

Synthesis of Imidazolium Salt Precursor cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Quaternization A This compound D N-(2,6-dimethyl-4-(dimethylamino)phenyl)imidazole A->D Toluene, 110 °C B Imidazole B->D C Pd Catalyst, Ligand, Base C->D E N-(2,6-dimethyl-4-(dimethylamino)phenyl)imidazole G Imidazolium Salt (NHC Precursor) E->G Acetonitrile, RT F Alkylating Agent (e.g., CH3I) F->G

Caption: Workflow for the synthesis of an NHC precursor.

Protocol 1: Synthesis of 1-(4-(dimethylamino)-2,6-dimethylphenyl)-3-methyl-1H-imidazol-3-ium iodide

Materials:

  • This compound

  • Imidazole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

  • Methyl iodide (CH₃I)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Hexane

  • Dichloromethane

  • Diethyl ether

Procedure:

Part A: Synthesis of 1-(4-(dimethylamino)-2,6-dimethylphenyl)-1H-imidazole

  • To a dry Schlenk flask, add this compound (1.0 eq), imidazole (1.2 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and Xantphos (0.04 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

Part B: Synthesis of 1-(4-(dimethylamino)-2,6-dimethylphenyl)-3-methyl-1H-imidazol-3-ium iodide

  • Dissolve the purified 1-(4-(dimethylamino)-2,6-dimethylphenyl)-1H-imidazole (1.0 eq) in anhydrous acetonitrile in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add methyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold diethyl ether and dry under vacuum to yield the imidazolium salt.

Quantitative Data (Hypothetical):

StepProductStarting MaterialYield (%)Purity (by NMR)
A1-(4-(dimethylamino)-2,6-dimethylphenyl)-1H-imidazoleThis compound78>95%
B1-(4-(dimethylamino)-2,6-dimethylphenyl)-3-methyl-1H-imidazol-3-ium iodide1-(4-(dimethylamino)-2,6-dimethylphenyl)-1H-imidazole95>98%

Application Note 2: In Situ Generation of a Palladium-NHC Catalyst for Suzuki-Miyaura Cross-Coupling

Introduction: The imidazolium salt synthesized from this compound serves as a stable and air-tolerant precursor for a bulky N-heterocyclic carbene (NHC) ligand. This NHC can be generated in situ by deprotonation with a suitable base and can coordinate to a palladium center to form a highly active catalyst for Suzuki-Miyaura cross-coupling reactions. The steric hindrance provided by the 2,6-dimethylphenyl moiety is expected to promote reductive elimination and prevent catalyst deactivation, leading to high turnover numbers.

Catalytic Cycle Diagram:

Suzuki-Miyaura Catalytic Cycle Pd(0)L Pd(0)-NHC R-Pd(II)-X R-Pd(II)(NHC)-X Pd(0)L->R-Pd(II)-X Oxidative_Addition Oxidative Addition (R-X) Oxidative_Addition->R-Pd(II)-X Transmetalation Transmetalation (R'-B(OR)2) R-Pd(II)-R' R-Pd(II)(NHC)-R' Transmetalation->R-Pd(II)-R' Reductive_Elimination Reductive Elimination Product R-R' Reductive_Elimination->Product R-Pd(II)-X->R-Pd(II)-R' R-Pd(II)-R'->Pd(0)L R-Pd(II)-R'->Pd(0)L Base Base Base->Transmetalation

Protocol for N,N-dimethylation of Substituted Bromoanilines

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The N,N-dimethylation of substituted bromoanilines is a crucial transformation in the synthesis of a wide array of fine chemicals, pharmaceuticals, and agrochemicals. The resulting N,N-dimethylamino group can significantly alter the electronic and steric properties of the aniline core, influencing its reactivity and biological activity. This document outlines established protocols for this conversion, providing researchers, scientists, and drug development professionals with a comparative overview of common methodologies.

Several effective methods exist for the N,N-dimethylation of substituted bromoanilines, each with its own advantages and considerations. Traditional approaches include the Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde, and alkylation with methylating agents like methyl iodide or dimethyl sulfate in the presence of a base.[1][2][3] More contemporary methods often employ catalytic systems, such as those based on ruthenium nanoparticles, offering high efficiency and selectivity under milder conditions.[4][5][6][7] Reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride also presents a viable and high-yielding pathway.[8]

The choice of method may depend on factors such as the specific substitution pattern of the bromoaniline, desired scale, and available reagents and equipment. This note provides detailed experimental protocols for several key methods and summarizes their performance data for easier comparison.

Data Presentation

MethodSubstrateReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
Reductive Amination4-BromoanilineParaformaldehyde, Sodium Cyanoborohydride, Glacial Acetic AcidTetrahydrofuran501890[8]
Reductive Aminationp-BromoanilineParaformaldehyde, Sodium Cyanoborohydride, Glacial Acetic AcidGlacial Acetic Acid65399[8]
Eschweiler-ClarkeSecondary Amine (General)Formic Acid, 37% aq. FormaldehydeNone801898[2]
Methylation4-BromoanilineMethyl Iodide, BaseNot SpecifiedNot SpecifiedNot SpecifiedTrace (without base)[8]
Catalytic Methylationmeta-Halo-substituted Aromatic AmineFormaldehyde, H₂, 5% Ru/CMethanol708Excellent[4]

Experimental Protocols

Protocol 1: Reductive Amination using Paraformaldehyde and Sodium Cyanoborohydride (90% Yield)

This protocol is adapted from a procedure reported for the N,N-dimethylation of 4-bromoaniline.[8]

Materials:

  • 4-bromoaniline

  • Paraformaldehyde

  • Sodium cyanoborohydride

  • Glacial acetic acid

  • Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Diethyl ether

  • Water

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • To a mixture of 4-bromoaniline (3.0 g), paraformaldehyde (3.9 g), and sodium cyanoborohydride (7.9 g, 130 mmol, 5.4 equivalents) in tetrahydrofuran (100 mL) at 23 °C, add glacial acetic acid (7.3 mL, 130 mmol, 5.4 equivalents) dropwise.

  • Heat the resulting mixture to 50 °C and stir for 18 hours.

  • Cool the reaction mixture to 23 °C.

  • Partition the reaction mixture between saturated aqueous sodium bicarbonate solution (100 mL) and diethyl ether (40 mL).

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 40 mL).

  • Wash the combined organic layers sequentially with water (2 x 60 mL) and saturated aqueous sodium chloride solution (3 x 40 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel, eluting with a gradient of 5% to 10% ethyl acetate in hexane to afford N,N-dimethyl-4-bromoaniline.

Protocol 2: Eschweiler-Clarke Reaction

This is a general procedure for the methylation of a primary or secondary amine.[1][2][9]

Materials:

  • Substituted bromoaniline

  • Formic acid (excess)

  • Formaldehyde solution (37% in water, excess)

  • 1M Hydrochloric acid

  • Dichloromethane (DCM)

  • Sodium hydroxide solution (to basify to pH 11)

  • Anhydrous sodium sulfate

Procedure:

  • To the substituted bromoaniline (1.0 eq), add formic acid (1.8 eq) and a 37% aqueous solution of formaldehyde (1.1 eq).

  • Heat the mixture at 80-100 °C for 18 hours. The reaction is typically performed in an aqueous solution near boiling.[1][9]

  • Cool the reaction mixture to room temperature.

  • Add water and 1M HCl, then extract with dichloromethane.

  • Basify the aqueous phase to pH 11 with a suitable sodium hydroxide solution.

  • Extract the aqueous phase with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 3: Catalytic N,N-dimethylation using Ru/C

This protocol is based on a general method for the N,N-dimethylation of various amines using a ruthenium on carbon catalyst.[4][5][6][7]

Materials:

  • Substituted bromoaniline

  • Formaldehyde

  • 5% Ruthenium on carbon (Ru/C) catalyst

  • Methanol

  • Hydrogen gas (H₂)

Procedure:

  • In a suitable pressure reactor, combine the substituted bromoaniline (0.5 mmol), formaldehyde (3 mmol), and 5% Ru/C catalyst (10 mg) in methanol (5 mL).

  • Pressurize the reactor with hydrogen gas to the desired pressure.

  • Heat the reaction mixture to 70 °C and stir for 8 hours.

  • After cooling to room temperature, carefully vent the reactor and filter the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • The product yield and conversion can be determined by Gas Chromatography (GC) using an internal standard. Further purification can be performed by column chromatography if needed.

Mandatory Visualization

N_N_Dimethylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A Substituted Bromoaniline D Reaction Setup (Solvent, Temp, Time) A->D B Methylating Agent (e.g., Formaldehyde) B->D C Reducing Agent / Catalyst (e.g., HCOOH, NaBH3CN, Ru/C) C->D E Quenching & Extraction D->E F Drying & Solvent Removal E->F G Purification (e.g., Chromatography) F->G H N,N-dimethylated Bromoaniline G->H

Caption: General workflow for the N,N-dimethylation of substituted bromoanilines.

References

Application Notes and Protocols for 4-bromo-N,N,2,6-tetramethylaniline as a Versatile Building Block in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-N,N,2,6-tetramethylaniline is a highly functionalized aromatic building block with significant potential in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry and materials science. The presence of a bromine atom at the 4-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The steric hindrance imposed by the two methyl groups at the ortho-positions (2 and 6) and the N,N-dimethyl group can influence the reactivity of the molecule, often requiring specialized catalytic systems to achieve high efficiency. This document provides detailed application notes and hypothetical protocols for the use of this compound in key synthetic transformations. The protocols are based on established methodologies for sterically hindered aryl bromides.

Key Applications

The strategic placement of the bromo- and amino- functionalities on a sterically congested scaffold makes this compound an attractive precursor for:

  • Pharmaceutical Intermediates: The related compound, 4-bromo-2,6-dimethylaniline, is a known intermediate in the synthesis of the HIV drug Rilpivirine.[1] This suggests that this compound could serve as a valuable building block for novel therapeutic agents.

  • Novel Ligands: The aniline nitrogen can be incorporated into ligand scaffolds for catalysis or coordination chemistry.

  • Organic Electronic Materials: Arylamine derivatives are often used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Hypothetical Experimental Protocols

Note: The following protocols are hypothetical and are based on established procedures for sterically hindered aryl bromides. Optimization of reaction conditions may be necessary for specific substrates.

Suzuki-Miyaura Coupling: Synthesis of Arylated Tetramethylanilines

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an aryl halide and an organoboron compound. For sterically hindered substrates like this compound, the choice of a suitable palladium catalyst and ligand is crucial to overcome the steric hindrance and achieve high yields.

Suzuki_Miyaura_Coupling reagents This compound + Ar-B(OR)2 product 4-Aryl-N,N,2,6-tetramethylaniline reagents->product Suzuki-Miyaura Coupling catalyst Pd Catalyst Base, Solvent, Heat Buchwald_Hartwig_Amination reagents This compound + R¹R²NH product 4-(R¹R²N)-N,N,2,6-tetramethylaniline reagents->product Buchwald-Hartwig Amination catalyst Pd Catalyst Base, Solvent, Heat Sonogashira_Coupling reagents This compound + Terminal Alkyne product 4-Alkynyl-N,N,2,6-tetramethylaniline reagents->product Sonogashira Coupling catalyst Pd Catalyst, Cu(I) (optional) Base, Solvent, Heat Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup Combine Reactants, Base, and Catalyst in Schlenk Flask inert Establish Inert Atmosphere (Ar/N2) setup->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir Reaction Mixture solvent->react monitor Monitor Progress (TLC/LC-MS) react->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up and Extraction cool->extract dry Dry and Concentrate Organic Layer extract->dry purify Purify by Column Chromatography dry->purify

References

Application Notes and Protocols for the Bromination of N,N,2,6-tetramethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bromination of aromatic amines is a cornerstone of organic synthesis, providing essential intermediates for the development of pharmaceuticals, agrochemicals, and functional materials. N,N,2,6-tetramethylaniline is an electron-rich aromatic compound where the amino group strongly activates the ring towards electrophilic substitution. The methyl groups at positions 2 and 6 provide steric hindrance, directing substitution to the para position (position 4). This application note provides a detailed protocol for the regioselective synthesis of 4-bromo-N,N,2,6-tetramethylaniline. The procedure is adapted from established methods for the bromination of structurally similar anilines, such as 2,6-dimethylaniline.[1] The primary challenge in brominating highly activated anilines is preventing polybromination and other side reactions.[2][3][4] The protocol described herein aims to provide a reliable method for obtaining the desired monobrominated product in good yield.

Reaction Scheme & Logic

The experimental workflow for the bromination of N,N,2,6-tetramethylaniline is an electrophilic aromatic substitution. The N,N-dimethylamino group is a potent activating group, and the two methyl groups at the ortho positions sterically direct the incoming electrophile (bromine) to the para position.

Bromination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve N,N,2,6-tetramethylaniline in glacial acetic acid B Cool solution in an ice bath (0-5°C) A->B D Add Br2 solution dropwise to the aniline solution with vigorous stirring B->D C Prepare a solution of Br2 in glacial acetic acid E Stir at 0-5°C for 1 hour D->E F Allow to warm to room temperature and stir for 2-3 hours E->F G Pour reaction mixture into ice-water F->G H Neutralize with aqueous NaOH solution to pH 8-9 G->H I Extract with diethyl ether (3x) H->I J Combine organic layers I->J K Wash with saturated NaCl solution J->K L Dry over anhydrous Na2SO4 K->L M Filter and concentrate the organic solution L->M N Purify by column chromatography (silica gel, hexane/ethyl acetate) M->N O Characterize the product (NMR, MS) N->O

Caption: Workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound. The expected yield is based on analogous reactions reported in the literature for the bromination of 2,6-dimethylaniline, which is reported to be in the range of 80-85%.[1]

ParameterValueReference
Reactant N,N,2,6-tetramethylaniline
Molecular FormulaC₁₀H₁₅N
Molecular Weight149.24 g/mol
Brominating Agent Bromine (Br₂)
Molecular Weight159.81 g/mol
Product This compound[5]
CAS Number50638-54-5[5]
Molecular FormulaC₁₀H₁₄BrN[5]
Molecular Weight228.13 g/mol [5]
Reaction Conditions
SolventGlacial Acetic AcidAnalogous to[1]
Temperature0°C to Room TemperatureAnalogous to[6]
Expected Outcome
Theoretical YieldCalculated based on starting material
Expected Actual Yield~80-85%Based on analogous reaction of 2,6-dimethylaniline[1]
Purity (after purification)>98%[5]

Experimental Protocol

This protocol details the procedure for the selective bromination of N,N,2,6-tetramethylaniline at the para-position.

Materials and Reagents:

  • N,N,2,6-tetramethylaniline

  • Bromine

  • Glacial Acetic Acid

  • Sodium Hydroxide (NaOH)

  • Diethyl ether

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

  • Round-bottom flask

  • Stirring bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve N,N,2,6-tetramethylaniline (1.0 eq.) in glacial acetic acid.

    • Cool the flask in an ice bath to 0-5°C.

    • In a separate dropping funnel, prepare a solution of bromine (1.05 eq.) in a small amount of glacial acetic acid.

  • Bromination:

    • While stirring vigorously, add the bromine solution dropwise to the cooled aniline solution over 30-60 minutes, ensuring the temperature remains below 10°C.

    • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional hour.

    • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for another 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a substantial amount of ice-water.

    • Slowly neutralize the mixture by adding a cold aqueous solution of sodium hydroxide until the pH is approximately 8-9. This should be done in an ice bath to control the temperature.

    • Transfer the neutralized mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).

    • Combine the organic layers.

    • Wash the combined organic extracts with saturated sodium chloride solution (brine).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent (anhydrous sodium sulfate).

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system such as a hexane/ethyl acetate gradient.

    • Combine the fractions containing the pure product and evaporate the solvent to obtain this compound as a solid or oil.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-bromo-N,N,2,6-tetramethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of 4-bromo-N,N,2,6-tetramethylaniline, a key intermediate in the pharmaceutical and agrochemical industries. The synthesis involves a two-step process: the selective bromination of 2,6-dimethylaniline followed by N,N-dimethylation.

Reaction Pathway

The overall synthetic scheme is as follows:

G cluster_0 Step 1: Bromination cluster_1 Step 2: N,N-Dimethylation 2,6-Dimethylaniline 2,6-Dimethylaniline 4-Bromo-2,6-dimethylaniline 4-Bromo-2,6-dimethylaniline 2,6-Dimethylaniline->4-Bromo-2,6-dimethylaniline Br2, Acetic Acid 2,6-Dimethylaniline->4-Bromo-2,6-dimethylaniline This compound This compound 4-Bromo-2,6-dimethylaniline->this compound Dimethyl Carbonate, Catalyst 4-Bromo-2,6-dimethylaniline->this compound

Caption: Synthetic pathway for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

StepReactionReactantsReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1Bromination2,6-DimethylanilineBromineGlacial Acetic Acid0 - Room Temp280-85>95
2N,N-Dimethylation4-Bromo-2,6-dimethylanilineDimethyl CarbonateNone (neat)1501-4~85>98

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2,6-dimethylaniline

This protocol is adapted from the bromination of 2,6-dimethylaniline in glacial acetic acid.[1]

Materials:

  • 2,6-Dimethylaniline

  • Bromine

  • Glacial Acetic Acid

  • Sodium Bicarbonate (saturated aqueous solution)

  • Sodium Sulfite (aqueous solution)

  • Ethyl Acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous Sodium Sulfate

Equipment:

  • Large three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer

  • Ice bath

  • Buchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a three-necked round-bottom flask, dissolve 2,6-dimethylaniline in glacial acetic acid.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise via the dropping funnel, maintaining the temperature below 5 °C. The rate of addition is crucial to control the formation of by-products.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture into a beaker containing ice water.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • If the color of bromine persists, add a small amount of aqueous sodium sulfite solution to quench any unreacted bromine.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration using a Buchner funnel and wash with cold water.

  • For further purification, dissolve the crude product in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the purified 4-bromo-2,6-dimethylaniline.

Step 2: Synthesis of this compound

This protocol is based on the N,N-dimethylation of anilines using dimethyl carbonate.[2]

Materials:

  • 4-Bromo-2,6-dimethylaniline

  • Dimethyl Carbonate

  • 0.72 KNaX-BS zeolite catalyst (or other suitable methylation catalyst)

  • Alumina (for filtration)

  • Ethanol (for crystallization)

Equipment:

  • High-pressure stainless steel reactor

  • Heating mantle with temperature controller

  • Filtration apparatus

  • Distillation apparatus or rotary evaporator

Procedure:

  • Charge the high-pressure stainless steel reactor with 4-bromo-2,6-dimethylaniline, dimethyl carbonate (in molar excess), and the zeolite catalyst (5-10 wt% of the aniline).

  • Seal the reactor and heat the mixture to 150 °C.

  • Maintain the reaction at this temperature for 1-4 hours, with stirring. The reaction progress can be monitored by sampling and analysis (e.g., GC-MS).

  • After the reaction is complete, cool the reactor to room temperature.

  • Open the reactor and filter the reaction mixture through a bed of alumina to remove the catalyst.

  • Remove the excess dimethyl carbonate by distillation or using a rotary evaporator.

  • The resulting crude product can be purified by distillation under reduced pressure or by crystallization from ethanol to yield pure this compound.

Experimental Workflow Diagram

G cluster_step1 Step 1: Bromination cluster_step2 Step 2: N,N-Dimethylation Dissolve 2,6-DMA in Acetic Acid Dissolve 2,6-DMA in Acetic Acid Cool to 0C Cool to 0C Dissolve 2,6-DMA in Acetic Acid->Cool to 0C Add Bromine Solution Add Bromine Solution Cool to 0C->Add Bromine Solution Stir at RT Stir at RT Add Bromine Solution->Stir at RT Quench with Water Quench with Water Stir at RT->Quench with Water Neutralize Neutralize Quench with Water->Neutralize Filter Crude Product Filter Crude Product Neutralize->Filter Crude Product Purify (Recrystallization/Chromatography) Purify (Recrystallization/Chromatography) Filter Crude Product->Purify (Recrystallization/Chromatography) Charge Reactor with 4-Bromo-2,6-DMA, DMC, Catalyst Charge Reactor with 4-Bromo-2,6-DMA, DMC, Catalyst Purify (Recrystallization/Chromatography)->Charge Reactor with 4-Bromo-2,6-DMA, DMC, Catalyst Intermediate Product Heat to 150C Heat to 150C Charge Reactor with 4-Bromo-2,6-DMA, DMC, Catalyst->Heat to 150C Cool to RT Cool to RT Heat to 150C->Cool to RT Filter Catalyst Filter Catalyst Cool to RT->Filter Catalyst Remove Excess DMC Remove Excess DMC Filter Catalyst->Remove Excess DMC Purify (Distillation/Crystallization) Purify (Distillation/Crystallization) Remove Excess DMC->Purify (Distillation/Crystallization)

Caption: Experimental workflow for the two-step synthesis.

Safety Precautions

  • Bromine is highly corrosive, toxic, and causes severe burns. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield.

  • Glacial Acetic Acid is corrosive. Avoid contact with skin and eyes.

  • Dimethyl Carbonate is flammable. Keep away from ignition sources.

  • The N,N-dimethylation step is performed at high temperature and pressure. Ensure the reactor is properly rated and maintained. Use a blast shield.

  • Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, throughout the entire process.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-bromo-N,N,2,6-tetramethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-bromo-N,N,2,6-tetramethylaniline synthesis.

Troubleshooting Guide

Low yields and product impurities are common challenges in organic synthesis. This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low Yield of 4-bromo-2,6-dimethylaniline (Intermediate) Incomplete reaction.Ensure the reaction is monitored by Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting material, 2,6-dimethylaniline. The bromination time may need to be extended.[1]
Formation of side products.The rate of bromine addition is crucial. Adding bromine too quickly can lead to the formation of by-products.[1] A slow, dropwise addition of a diluted bromine solution is recommended.[1] Maintaining the reaction temperature at 0°C is also key to suppressing side reactions.[1]
Loss of product during workup.The intermediate, 4-bromo-2,6-dimethylaniline, can be lost during extraction if the pH is not carefully controlled. Ensure the aqueous layer is thoroughly extracted with a suitable organic solvent.
Low Yield of this compound (Final Product) Incomplete N,N-dimethylation.The choice of methylating agent and reaction conditions are critical. If using methyl iodide, ensure a suitable base is present to neutralize the HI formed during the reaction.[2] When using paraformaldehyde and a reducing agent like sodium cyanoborohydride, ensure the reagents are fresh and the reaction is run for a sufficient time at the appropriate temperature.[2]
Formation of monomethylated or quaternary ammonium salt by-products.Adjust the stoichiometry of the methylating agent. An excess may lead to the formation of the quaternary salt, while an insufficient amount will result in incomplete methylation. Monitor the reaction by TLC to achieve the desired conversion.
Product is Impure (Contains starting material or by-products) Inefficient purification.For the intermediate, recrystallization from petroleum ether at low temperatures for an extended period can yield high-purity crystals.[1] For the final product, flash column chromatography on silica gel is an effective purification method.[2]
Presence of isomeric impurities.The formation of 3-bromo-2,6-dimethylaniline can occur in highly acidic conditions.[2] Controlling the acidity during the bromination step is important for regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for maximizing the yield of 4-bromo-2,6-dimethylaniline?

A1: The most critical step is the controlled addition of bromine during the electrophilic aromatic substitution.[1] To suppress the formation of by-products, it is essential to add the bromine solution slowly and maintain a low reaction temperature (0°C).[1] Using a diluted solution of bromine can also help in controlling the reaction rate.[1]

Q2: How can I avoid the formation of polybrominated by-products?

A2: Polybromination can be minimized by using a precise stoichiometry of bromine and by the slow addition of the brominating agent. The strong activating effect of the amino group makes the aromatic ring susceptible to further bromination. Temporarily passivating the amino group by converting it to its ammonium salt with an acid like hydrochloric acid can improve the selectivity for monobromination at the para position.[1]

Q3: What are the best methods for the N,N-dimethylation of 4-bromo-2,6-dimethylaniline?

A3: Two common and effective methods are:

  • Reductive Amination: Using paraformaldehyde and a reducing agent such as sodium cyanoborohydride in a suitable solvent like tetrahydrofuran or glacial acetic acid.[2] This method often provides high yields.[2]

  • Alkylation with Methyl Halide: Using methyl iodide in the presence of a base to neutralize the hydroiodic acid formed. The choice of base and solvent is important for the reaction's success.[2]

Q4: My final product is an oil, but it is expected to be a solid. What should I do?

A4: If the product is an oil, it is likely impure. Purification by flash column chromatography is recommended to isolate the pure this compound.[2] After purification, the product should solidify upon standing or cooling.

Q5: How can I effectively monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot. This allows you to determine the optimal reaction time and prevent the formation of by-products from over-reaction.

Experimental Protocols

Synthesis of 4-bromo-2,6-dimethylaniline (Intermediate)

This protocol is adapted from the synthesis of 4-bromo-2,6-dimethylaniline.[1]

Materials:

  • 2,6-dimethylaniline

  • Concentrated Hydrochloric Acid

  • Liquid Bromine

  • Saturated Sodium Carbonate solution

  • Petroleum Ether

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve 2,6-dimethylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of liquid bromine (1.2 eq) dropwise over 2 hours, maintaining the temperature at 0°C.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter the solid precipitate.

  • Neutralize the filtrate by the slow addition of a saturated sodium carbonate solution until the pH is greater than 12.

  • Extract the product with petroleum ether.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • For further purification, recrystallize the crude product from petroleum ether at a low temperature (-10°C) overnight.[1]

Synthesis of this compound (Final Product)

This protocol is based on the N,N-dimethylation of 4-bromoaniline.[2]

Materials:

  • 4-bromo-2,6-dimethylaniline

  • Paraformaldehyde

  • Sodium cyanoborohydride

  • Glacial Acetic Acid

  • Tetrahydrofuran (THF)

  • Saturated Sodium Bicarbonate solution

  • Diethyl ether

  • Anhydrous Sodium Sulfate

Procedure:

  • To a solution of 4-bromo-2,6-dimethylaniline (1.0 eq) and paraformaldehyde (3.0 eq) in THF, add glacial acetic acid (5.0 eq) dropwise at room temperature.

  • Add sodium cyanoborohydride (5.0 eq) portion-wise.

  • Heat the mixture to 50°C and stir for 18 hours.

  • Cool the reaction mixture to room temperature and partition it between a saturated aqueous sodium bicarbonate solution and diethyl ether.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Synthesis_Pathway Start N,N,2,6-Tetramethylaniline Bromination Bromination (Br2, Solvent) Start->Bromination Electrophilic Aromatic Substitution Intermediate This compound Bromination->Intermediate

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Check Purity (TLC, NMR) Start->Check_Purity Low_Yield Low Yield Check_Purity->Low_Yield Low Yield Impure Impure Product Check_Purity->Impure Impure Check_Reaction_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Low_Yield->Check_Reaction_Conditions Optimize_Purification Optimize Purification (Recrystallization, Chromatography) Impure->Optimize_Purification Check_Reagents Check Reagent Quality Check_Reaction_Conditions->Check_Reagents Successful_Synthesis Successful Synthesis Optimize_Purification->Successful_Synthesis Check_Reagents->Successful_Synthesis

Caption: Troubleshooting workflow for optimizing the synthesis.

Logical_Relationships Yield Yield Purity Purity Reaction_Temp Reaction Temperature Reaction_Temp->Yield Reaction_Temp->Purity Addition_Rate Bromine Addition Rate Addition_Rate->Yield Addition_Rate->Purity Stoichiometry Reagent Stoichiometry Stoichiometry->Yield Stoichiometry->Purity Purification_Method Purification Method Purification_Method->Purity

Caption: Key parameters influencing yield and purity.

References

Technical Support Center: Purification of Crude 4-Bromo-N,N,2,6-tetramethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of crude 4-bromo-N,N,2,6-tetramethylaniline.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue 1: Low or No Yield After Purification

  • Question: I am experiencing a very low yield of my target compound after purification. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors throughout the experimental process. Incomplete reactions, product degradation, or inefficient isolation are common culprits.[1][2] To enhance your yield, consider the following:

    • Reaction Completion: Ensure the initial synthesis reaction has gone to completion by using techniques like Thin Layer Chromatography (TLC) to monitor the consumption of starting materials.

    • Workup Procedure: Significant product loss can occur during the workup phase. Aniline derivatives can sometimes be water-soluble, especially in acidic conditions, leading to loss in aqueous washes.[3] Ensure proper pH control during extractions.

    • Purification Technique: While purification is necessary, each step can lead to some product loss. Optimize your chosen method (recrystallization or chromatography) to minimize this. For instance, in recrystallization, using the minimum amount of hot solvent is crucial to maximize crystal recovery upon cooling.[2]

Issue 2: The Purified Product is Colored (Yellow, Brown, or Red)

  • Question: My final product has a distinct color instead of being a pure white or off-white solid. What causes this discoloration and how can I remove it?

  • Answer: The coloration of aniline derivatives is often due to the presence of oxidized impurities.[1][4] Aniline compounds can be sensitive to air and light, leading to the formation of colored, high-molecular-weight byproducts.[4] To decolorize your product:

    • Charcoal Treatment: Activated charcoal can be effective in removing colored impurities. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat gently, and then filter the hot solution through celite to remove the charcoal before proceeding with crystallization.

    • Silica Gel Plug: For minor color impurities, you can pass a solution of your compound through a short plug of silica gel, eluting with a non-polar solvent.[4]

    • Proper Storage: To prevent future degradation, store the purified compound under an inert atmosphere (like nitrogen or argon) and protect it from light.

Issue 3: Poor Separation During Column Chromatography

  • Question: I'm having trouble separating my product from impurities using column chromatography. The peaks are tailing or co-eluting. What can I do?

  • Answer: Poor separation in column chromatography, especially with aniline derivatives, is a common problem.

    • Peak Tailing: The basic nature of the amine group in your compound can lead to strong interactions with the acidic silanol groups on the surface of the silica gel, causing peak tailing and sometimes irreversible adsorption.[4] To counteract this, add a small amount of a basic modifier, like triethylamine (TEA) (typically 0.5-2%), to your mobile phase.[4] The TEA will neutralize the acidic sites on the silica, allowing for a more symmetrical elution of your compound.[4]

    • Co-elution of Impurities: If your product is co-eluting with impurities, the polarity of your mobile phase may not be optimal.[4] Use TLC to test various solvent systems to find one that gives a good separation between your product (aim for an Rf value of 0.2-0.3) and the impurities.[4] A less polar solvent system will increase the retention time on the column and may improve separation.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound sample?

A1: Common impurities can include unreacted starting materials, byproducts from the synthesis (such as isomers or products of over-bromination), and degradation products.[2][5] Like many anilines, the compound can be susceptible to air oxidation, leading to colored impurities.[4]

Q2: Which purification method is better: recrystallization or column chromatography?

A2: The choice depends on the nature and quantity of the impurities.

  • Recrystallization is effective if the impurities have significantly different solubilities from the product in a chosen solvent system. It is often a simpler and more scalable method for removing minor impurities.

  • Column chromatography is more powerful for separating mixtures with multiple components or impurities with similar polarities to the product.[1] It is often necessary when a very high degree of purity is required.[1]

Q3: What are good solvent systems for the recrystallization of this compound?

A3: While specific data for this exact compound is limited, for similar halogenated anilines, common solvent systems for recrystallization include ethanol, methanol, or a mixture of a polar solvent (like ethyl acetate or acetone) and a non-polar solvent (like hexanes or petroleum ether).[6][7] The ideal solvent will dissolve the compound when hot but have low solubility when cold.

Q4: How should I store the purified this compound?

A4: To maintain its purity and prevent degradation, the compound should be stored in a cool, dry, and well-ventilated area, away from light and oxidizing agents.[8][9] For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Q5: Is this compound soluble in common organic solvents?

A5: Based on its structure and the properties of similar halogenated anilines, it is expected to be soluble in a range of common organic solvents such as ethyl acetate, dichloromethane, acetone, and methanol, and sparingly soluble in non-polar solvents like hexanes.[6][9] It is expected to be insoluble in water.[6][10]

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Determine an appropriate solvent or solvent system by testing the solubility of small amounts of the crude product in various solvents. A good solvent will dissolve the crude material when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and swirl the hot solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Analyze the crude mixture using TLC with various solvent systems (e.g., different ratios of hexanes and ethyl acetate) to determine the optimal mobile phase for separation. Add 0.5-2% triethylamine to the solvent system to prevent peak tailing.[4]

  • Column Packing: Prepare a silica gel slurry in the chosen mobile phase and carefully pack it into a chromatography column, ensuring no air bubbles are trapped.[4]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel column. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and adding the resulting powder to the column.[4]

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. Monitor the elution of the product by TLC.

  • Fraction Pooling: Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

ParameterValueReference
Molecular Formula C₁₀H₁₄BrN[11][12][13][14]
Molecular Weight 228.13 g/mol [11][12][13][14]
Appearance Solid[9]
Purity (Typical) 97-98%[12][13]
Storage Temperature Room temperature[13]
Solubility Profile Expected to be soluble in polar aprotic and protic organic solvents.[6][9]
Chromatography Eluent Hexanes/Ethyl Acetate with 0.5-2% Triethylamine (TEA)Based on general procedures for anilines.[4]

Visualizations

PurificationWorkflow Purification Workflow for this compound cluster_recryst Recrystallization cluster_col Column Chromatography crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve tlc TLC Analysis to Find Eluent crude->tlc charcoal Add Activated Charcoal (Optional for Color) dissolve->charcoal hot_filter Hot Filtration charcoal->hot_filter cool Cool to Crystallize hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter dry Dry Crystals vac_filter->dry pure_recryst Pure Product (Recrystallization) dry->pure_recryst column_prep Pack Silica Gel Column tlc->column_prep load Load Crude Sample column_prep->load elute Elute with Solvent & Collect Fractions load->elute pool Pool Pure Fractions elute->pool evaporate Rotary Evaporation pool->evaporate pure_col Pure Product (Chromatography) evaporate->pure_col

Caption: Experimental workflows for purification.

TroubleshootingTree Troubleshooting Purification Issues start Problem Encountered low_yield Low Yield start->low_yield colored_product Colored Product start->colored_product poor_sep Poor Separation (Chromatography) start->poor_sep incomplete_rxn Check Reaction Completion (TLC) low_yield->incomplete_rxn workup_loss Optimize Workup pH & Extraction low_yield->workup_loss oxidation Cause: Oxidation colored_product->oxidation tailing Issue: Peak Tailing poor_sep->tailing coelution Issue: Co-elution poor_sep->coelution charcoal_sol Solution: Activated Charcoal Treatment oxidation->charcoal_sol silica_plug_sol Solution: Pass Through Silica Plug oxidation->silica_plug_sol acidic_silica Cause: Acidic Silica tailing->acidic_silica bad_eluent Cause: Suboptimal Eluent coelution->bad_eluent add_tea Solution: Add TEA to Eluent acidic_silica->add_tea optimize_tlc Solution: Optimize Eluent using TLC bad_eluent->optimize_tlc

Caption: Decision tree for troubleshooting.

References

Technical Support Center: Aniline Bromination Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of dibromo impurities from aniline bromination reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my aniline bromination producing a high percentage of dibromo and tribromo impurities?

Aniline is highly susceptible to over-bromination due to the strong activating nature of the amino (-NH2) group, which makes the aromatic ring extremely electron-rich.[1][2] Direct reaction with bromine water often leads to the formation of 2,4,6-tribromoaniline as the major product.[1][3] To control the reaction and favor monobromination, several strategies can be employed:

  • Protecting Group Strategy: The most common method is to temporarily protect the amino group via acetylation to form acetanilide. This reduces the activating effect of the NH2 group, allowing for selective para-bromination. The protecting group is then removed by acid or base hydrolysis to yield p-bromoaniline.[1][4][5]

  • Solvent and Temperature Control: Using a non-polar solvent like carbon disulfide (CS2) and conducting the reaction at low temperatures can reduce the availability of the bromine electrophile, thus favoring monobromination.[3][5]

  • Alternative Brominating Agents: Using milder brominating agents such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can provide higher selectivity for monobromination.[4][6] Copper(II) bromide (CuBr2) in an ionic liquid has also been shown to achieve high para-selectivity.[7]

Q2: What is the most effective method for removing dibromoaniline impurities from my desired monobromoaniline product?

The choice of purification method depends on the scale of the reaction and the specific isomers present. The most common and effective methods are:

  • Recrystallization/Fractional Crystallization: This is often the first and most straightforward approach. It relies on the differences in solubility between the desired monobromoaniline and the dibromo impurities in a given solvent.[8][9] Diluted ethanol is a commonly cited solvent for the recrystallization of 4-bromoaniline.[10][11]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography offers a more powerful solution. Different isomers of bromoaniline can be effectively separated using techniques like cation-exchange chromatography or on specialized stationary phases.[12][13]

  • Vacuum Distillation: For some isomers, particularly o-bromoaniline which has a lower melting point, fractional distillation under vacuum can be a highly effective purification method to remove less volatile impurities and colored oxidation products.[14]

Q3: Can I use a non-chromatographic method to purify my product?

Yes. Fractional crystallization is a powerful non-chromatographic technique that separates compounds based on differences in their solubility and crystallization temperature.[8][9] By carefully controlling the temperature of a saturated solution, the least soluble component (often the more symmetrical p-bromoaniline or the less polar dibromoaniline) can be selectively crystallized out, leaving other isomers or impurities in the mother liquor.

Troubleshooting Guides

Issue 1: Recrystallization is not removing the dibromo impurity effectively.

Possible Cause Troubleshooting Step
Inappropriate Solvent Choice The solubility difference between your desired product and the impurity may be too small in the current solvent.
Solution: Perform small-scale solubility tests with a range of solvents (e.g., ethanol/water mixtures, hexane/ethyl acetate, toluene). The ideal solvent is one in which the desired product is sparingly soluble at low temperatures but highly soluble at high temperatures, while the impurity remains soluble at low temperatures.
Supersaturation/Rapid Cooling Cooling the solution too quickly can cause the impurity to co-precipitate with the product.
Solution: Allow the heated, saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Slow cooling encourages the growth of purer crystals.
Insufficient Solvent Using too little solvent may result in the impurity crashing out along with the product upon cooling.
Solution: Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. This maximizes the recovery of the pure compound upon cooling.

Issue 2: Poor separation of bromoaniline isomers during column chromatography.

Possible Cause Troubleshooting Step
Incorrect Mobile Phase Polarity The eluent may be too polar, causing all compounds to elute quickly with little separation, or not polar enough, resulting in very slow elution.
Solution: Optimize the mobile phase by running TLC plates with different solvent systems (e.g., varying ratios of hexane and ethyl acetate). Aim for Rf values between 0.2 and 0.5 for the compounds of interest to ensure good separation on the column.
Column Overloading Applying too much crude material to the column prevents proper separation.
Solution: Use an appropriate amount of silica gel relative to the mass of the crude product (a general rule is a 50:1 to 100:1 mass ratio of silica to sample). Ensure the sample is loaded onto the column in a minimal volume of solvent as a concentrated band.
Stationary Phase Inadequacy Standard silica gel may not be sufficient for separating isomers with very similar polarities.
Solution: Consider specialized chromatography techniques. Cation-exchange chromatography has been shown to separate bromoaniline isomers effectively.[12][15] Alternatively, novel stationary phases, such as those based on pillar[13]arenes, have demonstrated excellent resolving capabilities for these isomers.[13]

Experimental Protocols

Protocol 1: Purification of 4-Bromoaniline via Recrystallization

This protocol is based on a standard procedure for recrystallizing 4-bromoaniline to remove impurities such as 2,4-dibromoaniline.

Objective: To purify crude 4-bromoaniline by removing more soluble or less soluble impurities.

Methodology:

  • Dissolution: Place the crude bromoaniline product in an Erlenmeyer flask. Add a minimal amount of a suitable solvent mixture, such as 70% ethanol in water.[16] Heat the mixture gently on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin as the solution cools.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals in a vacuum desiccator or a low-temperature vacuum oven.

  • Analysis: Determine the melting point and purity (via HPLC, GC, or NMR) of the recrystallized product. Pure 4-bromoaniline has a melting point between 60-64 °C.[17]

Quantitative Data Summary

The effectiveness of purification can be assessed by comparing pre- and post-purification data.

Parameter Crude Product (Typical) After Recrystallization (Target)
Purity (by HPLC/GC) 80-90%>98%
Melting Point Broad range (e.g., 56-62 °C)[10]Sharp range (e.g., 62-64 °C)
Appearance Off-white to brownish solidWhite to colorless crystals[11]
Recovery Yield N/A60-85% (Typical)

Visual Guides

Workflow for Bromination and Purification

G cluster_reaction Synthesis Stage cluster_purification Purification Stage start Aniline protect Protection (e.g., Acetylation) start->protect Acetic Anhydride brominate Selective Bromination (e.g., with NBS) protect->brominate NBS / DBDMH deprotect Deprotection (Hydrolysis) brominate->deprotect H+ / OH- crude Crude Bromoaniline (with Dibromo Impurities) deprotect->crude recrystallize Recrystallization (e.g., Ethanol/Water) crude->recrystallize Initial Attempt chromatography Column Chromatography recrystallize->chromatography Impurities Remain pure_product Pure Monobromoaniline recrystallize->pure_product Purity OK chromatography->pure_product Final Purification

Caption: General workflow for aniline bromination and subsequent purification.

Troubleshooting Decision Tree for Purification

G start Crude Product Contains Dibromo Impurities method_choice Choose Primary Purification Method start->method_choice recrystallize Attempt Fractional Recrystallization method_choice->recrystallize Recrystallization is feasible column Perform Column Chromatography method_choice->column Isomers are difficult to crystallize check_purity1 Purity > 98%? recrystallize->check_purity1 check_purity2 Purity > 98%? column->check_purity2 end Pure Product Obtained check_purity1->end Yes troubleshoot Troubleshoot Recrystallization (Solvent, Cooling Rate) check_purity1->troubleshoot No check_purity2->end Yes optimize_column Optimize Chromatography (Mobile Phase, Stationary Phase) check_purity2->optimize_column No troubleshoot->recrystallize Re-attempt troubleshoot->column Switch Method optimize_column->column Re-attempt

Caption: Decision tree for selecting and troubleshooting purification methods.

References

Technical Support Center: Selective Bromination of Tetramethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the selective bromination of N,N,N',N'-tetramethyl-p-phenylenediamine.

Important Note on Regioselectivity: The structure of N,N,N',N'-tetramethyl-p-phenylenediamine has methyl groups occupying the para-positions relative to the dimethylamino groups. Therefore, direct para-bromination is not possible. This guide will focus on the primary challenge for this substrate: achieving selective ortho-monobromination and controlling the degree of bromination.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a mixture of polybrominated products instead of the desired monobrominated compound. What is causing this?

A1: N,N,N',N'-tetramethyl-p-phenylenediamine is a highly activated aromatic compound due to the presence of two strong electron-donating dimethylamino groups. This high reactivity makes the aromatic ring very susceptible to polysubstitution.[1] Using a highly reactive brominating agent like molecular bromine (Br₂) can lead to the rapid formation of di-, tri-, and even tetra-brominated products.

Q2: How can I improve the selectivity for monobromination?

A2: To favor monobromination, you should use a milder and more sterically hindered brominating agent. N-Bromosuccinimide (NBS) is a common choice for the controlled bromination of activated aromatic systems like anilines and phenols.[1][2] Another highly effective reagent for the regioselective monobromination of aromatic amines is 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one (TBCO), which can provide high yields of the desired product.[3][4][5][6][7] Controlling the stoichiometry of the brominating agent (using 1 equivalent or slightly less) and maintaining a low reaction temperature are also crucial.

Q3: I am observing the formation of undesired side products, and my yield is low. What are the possible reasons?

A3: Low yields can result from several factors:

  • Oxidation: Aromatic amines are susceptible to oxidation, which can be a significant side reaction.[1]

  • Substrate Purity: Impurities in the starting material can lead to unexpected side reactions.

  • Reaction Conditions: Running the reaction at too high a temperature can promote side reactions and decrease selectivity.

  • Workup Procedure: The product may be lost or decompose during extraction and purification steps. A careful workup, including quenching excess brominating agent and using appropriate extraction solvents, is important.

Q4: What are the recommended reaction conditions (solvent, temperature) for this bromination?

A4: For activated anilines, polar aprotic solvents are often used. Dichloromethane (DCM) or chloroform are suitable solvents for reactions involving TBCO.[3] Acetonitrile is also a viable option.[8] When using NBS, solvents like acetone or acetonitrile can be effective.[8][9] It is generally recommended to start the reaction at a low temperature (e.g., 0 °C or -78 °C) and then allow it to slowly warm to room temperature to control the initial exothermic reaction and improve selectivity.

Q5: Is it necessary to protect the amino groups before bromination?

A5: For primary and secondary anilines, protecting the amino group as an acetamide is a common strategy to reduce its activating effect and control selectivity.[10] However, for tertiary amines like N,N,N',N'-tetramethyl-p-phenylenediamine, this is not a viable option. The control of reactivity must be achieved by carefully selecting the brominating agent and optimizing reaction conditions.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low to No Reaction 1. Insufficiently reactive brominating agent.2. Reaction temperature is too low.3. Deactivated starting material (e.g., protonated amine).1. Switch to a more reactive brominating system if using a very mild one.2. Allow the reaction to warm to room temperature or slightly heat if using a less activated system.3. Ensure the reaction is not run under strongly acidic conditions that would protonate the dimethylamino groups.
Poor Selectivity (Ortho vs. Other Positions) 1. While ortho is strongly favored, high temperatures might lead to minor isomers.1. Maintain low reaction temperatures to favor the kinetically controlled product.2. Use a sterically bulky brominating agent to enhance selectivity for the less hindered positions, although in this symmetric molecule, all ortho positions are equivalent.
Formation of Polybrominated Products 1. Highly activating nature of the substrate.2. Over-addition of the brominating agent.3. Reaction run for too long or at too high a temperature.1. Use a milder brominating agent like NBS or TBCO.[2][3]2. Use precisely one equivalent of the brominating agent, added slowly to the reaction mixture.3. Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed.
Product Degradation/ Darkening of Reaction Mixture 1. Oxidation of the aniline substrate.2. Reaction temperature too high.1. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).2. Maintain a low reaction temperature.3. Use a milder brominating agent.

Experimental Protocols

Protocol 1: Monobromination using N-Bromosuccinimide (NBS) (Adapted from similar substrates)

This protocol is adapted from procedures for the bromination of N,N-dimethylaniline and other activated aryls.[9]

Materials:

  • N,N,N',N'-tetramethyl-p-phenylenediamine

  • N-Bromosuccinimide (NBS)

  • Acetone (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a clean, dry round-bottom flask, dissolve N,N,N',N'-tetramethyl-p-phenylenediamine (1.0 equiv.) in anhydrous acetone.

  • Cool the flask in an ice bath to 0 °C with stirring.

  • To the cooled solution, add NBS (1.0 equiv.) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, continue to stir the reaction at 0 °C and monitor its progress by TLC.

  • Once the starting material is consumed (typically 1-2 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Monobromination using 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one (TBCO)

This protocol is based on a general method for the highly selective para-bromination of aromatic amines, adapted here for ortho-bromination due to the substrate's structure.[3]

Materials:

  • N,N,N',N'-tetramethyl-p-phenylenediamine

  • 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one (TBCO)

  • Dichloromethane (DCM, anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve N,N,N',N'-tetramethyl-p-phenylenediamine (1.0 equiv.) in anhydrous DCM in a round-bottom flask.

  • With vigorous stirring at room temperature, add a solution of TBCO (1.0 equiv.) in DCM dropwise over 30 minutes.

  • Stir the reaction mixture at room temperature and monitor by TLC. The reaction is often complete within a few hours.

  • Upon completion, filter the reaction mixture to remove the 2,4,6-tribromophenol byproduct.

  • Wash the filtrate with an aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • The resulting crude product can be further purified by recrystallization or column chromatography.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Substrate (N,N,N',N'-tetramethyl-p-phenylenediamine) in anhydrous solvent cool Cool to 0 °C (for NBS) start->cool If using NBS add_reagent Slowly add Brominating Agent (e.g., NBS or TBCO, 1.0 eq.) start->add_reagent If using TBCO at RT cool->add_reagent monitor Monitor by TLC/GC-MS add_reagent->monitor quench Quench Reaction (e.g., Na₂S₂O₃) monitor->quench Upon completion extract Aqueous Workup & Extraction quench->extract purify Dry & Concentrate extract->purify end_product Purify by Chromatography or Recrystallization purify->end_product

Caption: Recommended experimental workflow for selective ortho-monobromination.

Troubleshooting Logic Diagram

troubleshooting_workflow cluster_poly Polysubstitution Solutions cluster_yield Low Yield Solutions cluster_purity Purity Solutions start Reaction Outcome Unsatisfactory check_polysub Polysubstitution Observed? start->check_polysub check_yield Low Yield? check_polysub->check_yield NO poly_yes YES check_polysub->poly_yes check_purity Impure Product? check_yield->check_purity NO yield_yes YES check_yield->yield_yes purity_yes YES check_purity->purity_yes end Problem Resolved check_purity->end NO poly_sol1 Use milder brominating agent (NBS or TBCO) poly_yes->poly_sol1 poly_sol2 Reduce reaction temperature poly_sol1->poly_sol2 poly_sol3 Add brominating agent slowly poly_sol2->poly_sol3 poly_sol3->end yield_sol1 Check for oxidation (run under inert atmosphere) yield_yes->yield_sol1 yield_sol2 Verify starting material purity yield_sol1->yield_sol2 yield_sol3 Optimize workup procedure yield_sol2->yield_sol3 yield_sol3->end purity_sol1 Optimize purification method (chromatography gradient, recrystallization solvent) purity_yes->purity_sol1 purity_sol2 Ensure complete quenching of reagents purity_sol1->purity_sol2 purity_sol2->end

Caption: Decision tree for troubleshooting common bromination issues.

References

Technical Support Center: Optimizing Methylation Conditions for Hindered Anilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the methylation of sterically hindered anilines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why is the methylation of hindered anilines so challenging?

The primary challenge in methylating hindered anilines, such as 2,6-disubstituted anilines, is the steric bulk around the nitrogen atom. This steric hindrance impedes the approach of the methylating agent, slowing down the reaction rate significantly compared to unhindered anilines.[1][2] The presence of two ortho-substituents can drastically decrease the reaction rate.[1]

Q2: What are the most common problems encountered when methylating hindered anilines?

The most frequent issues include:

  • Low to no conversion: The steric hindrance is too great for the chosen reagents and conditions.

  • Low yield: The reaction is slow and does not proceed to completion.[3][4]

  • Over-methylation: Formation of the N,N-dimethylated product instead of the desired N-monomethylated aniline. This is a common issue with highly reactive methylating agents.[4]

  • Side reactions: Depending on the method, side reactions such as N-formylation (with formic acid) or the formation of carbamates (with dimethyl carbonate) can occur.[5][6]

Q3: What are the main strategies for methylating hindered anilines?

Several methods have been developed to address the challenges of methylating hindered anilines:

  • Reductive Amination: This involves the reaction of the aniline with formaldehyde to form an imine or iminium ion intermediate, which is then reduced. This is a common and effective method.[7]

  • Use of Dimethyl Carbonate (DMC): DMC is a green and effective methylating agent. It often involves an in situ protection-deprotection pathway via a carbamate intermediate to achieve selective monomethylation.[5][8][9][10]

  • Chan-Lam Coupling: This method uses methylboronic acid in a copper-promoted cross-coupling reaction.[11]

  • Catalytic Methods: Various transition metal catalysts, such as those based on ruthenium, iridium, or rhenium, can facilitate the methylation using methanol as the C1 source.[12][13][14]

Troubleshooting Guides

Issue 1: Low or No Yield

Symptom: After running the reaction and workup, you observe very little or none of the desired methylated product by TLC, GC, or NMR.

Possible Causes and Solutions:

CauseRecommended Action
Insufficient Reactivity Increase the reaction temperature and/or time.[3] For instance, when using DMC, increasing the temperature from 90°C to 250°C can significantly improve yield.[5]
Steric Hindrance Switch to a less sterically demanding methylating agent or a more reactive catalytic system. For very hindered anilines, a stepwise procedure might be necessary.
Inappropriate Reagents For reductive amination, ensure the pH is mildly acidic (pH 4-6) to favor iminium ion formation.[3] Use a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) that selectively reduces the iminium ion.[3][7]
Catalyst Inactivity If using a catalyst, ensure it is active and not poisoned. Consider using a higher catalyst loading or a different catalyst system.
Issue 2: Over-methylation (Formation of N,N-dimethylaniline)

Symptom: The primary product observed is the di-methylated aniline, with little to no mono-methylated product.

Possible Causes and Solutions:

CauseRecommended Action
Highly Reactive Methylating Agent Avoid using highly reactive reagents like methyl iodide or dimethyl sulfate.[4] Opt for methods known for selective mono-methylation, such as those using DMC or specific catalytic systems.
Reaction Conditions Optimize the stoichiometry. For Chan-Lam coupling, an incubation period of the aniline with the copper reagent before adding methylboronic acid is crucial to minimize dimethylation.[11] In some cases, a shorter reaction time can favor the mono-methylated product.
Stepwise Procedure For reductive amination where dialkylation is a problem, a stepwise procedure involving pre-formation of the imine followed by reduction can be effective.[15]

Data Presentation

Table 1: Comparison of Methylation Methods for Hindered Anilines

Aniline SubstrateMethodMethylating AgentCatalyst/ReagentTemp. (°C)Time (h)Yield (%) of N-monomethylanilineReference
2-MethylanilineReductive AminationMethanolRuthenium Complex602478[12]
2,6-DimethylanilineDMC MethylationDimethyl CarbonateKY Zeolite150693 (conversion)[8]
2,5-DimethylanilineDMC in FlowDimethyl CarbonateDBU2500.2No reaction[5]
4-NitroanilineDMC MethylationDimethyl CarbonateKY Zeolite130692 (conversion)[8]
2-IodoanilineChan-Lam CouplingMethylboronic AcidCu(OAc)₂ / Pyridine1001685[11]

Experimental Protocols

Protocol 1: Selective N-monomethylation using Dimethyl Carbonate (DMC) and Zeolite Catalyst (Batch Conditions)

This protocol is adapted for the selective methylation of hindered anilines.

Materials:

  • Hindered aniline (e.g., 2,6-dimethylaniline)

  • Dimethyl carbonate (DMC)

  • KY Zeolite catalyst

  • Autoclave reactor

Procedure:

  • To an autoclave, add the hindered aniline, DMC (in excess, can also be used as solvent), and the KY Zeolite catalyst. A typical ratio is a zeolite/aniline weight quotient of 0.28–4.0.[8]

  • Seal the autoclave and heat the reaction mixture to 120-150 °C with stirring.[8]

  • Maintain the temperature for the desired reaction time (e.g., 6 hours). Monitor the reaction progress by taking aliquots and analyzing by GC or TLC.

  • After the reaction is complete, cool the autoclave to room temperature.

  • Filter the reaction mixture to remove the zeolite catalyst.

  • Evaporate the excess DMC under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain the pure N-monomethylated aniline.

Protocol 2: Reductive Amination of a Hindered Aniline

This protocol provides a general procedure for the reductive amination of a hindered aniline with formaldehyde.

Materials:

  • Hindered aniline

  • Formaldehyde (37% aqueous solution)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or Methanol (MeOH)

  • Acetic acid (optional, as catalyst)

Procedure:

  • Dissolve the hindered aniline in the chosen solvent (DCM or MeOH) in a round-bottom flask.

  • Add formaldehyde (typically 1.1-1.2 equivalents).

  • If needed, add a catalytic amount of acetic acid to adjust the pH to 4-6.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate. You can monitor this step by NMR if necessary.[16]

  • Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting aniline is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Low_Yield start Low/No Yield Observed check_temp Increase Reaction Temperature/Time? start->check_temp check_reagents Change Reagents or Catalyst System? check_temp->check_reagents No success Improved Yield check_temp->success Yes check_protocol Modify Protocol? check_reagents->check_protocol No check_reagents->success Yes check_protocol->success Yes fail Still Low Yield check_protocol->fail No

Caption: Troubleshooting workflow for low reaction yield.

Over_Methylation_Troubleshooting start Over-methylation (N,N-dimethylaniline) change_reagent Use a less reactive methylating agent (e.g., DMC)? start->change_reagent optimize_conditions Optimize stoichiometry and reaction time? change_reagent->optimize_conditions No success Selective Mono-methylation change_reagent->success Yes stepwise Implement a stepwise procedure? optimize_conditions->stepwise No optimize_conditions->success Yes stepwise->success Yes fail Still Over-methylated stepwise->fail No

Caption: Decision tree for addressing over-methylation.

Reductive_Amination_Pathway cluster_0 Reductive Amination of Hindered Aniline Aniline Hindered Aniline (Ar-NH2) Iminium Iminium Ion Intermediate ([Ar-NH=CH2]+) Aniline->Iminium Formaldehyde Formaldehyde (CH2O) Formaldehyde->Iminium Product N-Methylated Aniline (Ar-NHCH3) Iminium->Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Product Reduction

Caption: Simplified pathway for reductive amination.

References

Technical Support Center: Synthesis of 4-bromo-N,N,2,6-tetramethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-bromo-N,N,2,6-tetramethylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of this compound?

A1: The primary side products in the bromination of N,N,2,6-tetramethylaniline are typically related to over-bromination and, to a lesser extent, impurities from starting materials or side reactions under harsh conditions. Key potential side products include:

  • Dibrominated products: Formation of 2,4-dibromo-N,N,6-trimethylaniline or other dibrominated species can occur if the reaction conditions are not carefully controlled. The strong activating effect of the dimethylamino group makes the aromatic ring highly susceptible to further electrophilic substitution.

  • Oxidation products: Anilines are prone to oxidation, which can lead to the formation of colored impurities, especially if strong oxidizing agents are present or the reaction is exposed to air for extended periods at elevated temperatures.

  • Unreacted starting material: Incomplete reaction can lead to the presence of N,N,2,6-tetramethylaniline in the final product mixture.

Q2: My reaction is producing a significant amount of a dark-colored impurity. What is the likely cause and how can I prevent it?

A2: Dark coloration is often indicative of aniline oxidation. This can be caused by several factors, including the use of an overly aggressive brominating agent, elevated reaction temperatures, or prolonged exposure to atmospheric oxygen. To mitigate this, consider the following:

  • Use a milder brominating agent: N-Bromosuccinimide (NBS) is often a good alternative to elemental bromine for activated systems as it can provide a controlled, low concentration of bromine.

  • Control the reaction temperature: Running the reaction at a lower temperature (e.g., 0 °C) can help to minimize oxidation.

  • Inert atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent atmospheric oxidation.

  • Control the addition rate: Slow, dropwise addition of the brominating agent can help to control the reaction exotherm and minimize side reactions.[1]

Q3: I am observing multiple spots on my TLC plate after the reaction. How can I identify the major side products?

A3: The presence of multiple spots on a TLC plate suggests a mixture of products. The polarity of the compounds will influence their retention factor (Rf).

  • Starting material (N,N,2,6-tetramethylaniline): This will likely be less polar than the brominated products.

  • Monobrominated product (this compound): This is your target compound.

  • Dibrominated products: These will be more polar than the monobrominated product and thus have a lower Rf value.

To confirm the identity of these spots, you can use techniques like LC-MS or isolate the individual components via column chromatography and analyze them using NMR spectroscopy.

Q4: Can I use a Lewis acid catalyst to improve the regioselectivity of the bromination?

A4: While Lewis acids like FeBr₃ are commonly used as catalysts in the bromination of less activated aromatic rings, they are generally not necessary and can be detrimental in the bromination of highly activated systems like N,N,2,6-tetramethylaniline.[2][3][4] The strong activation by the dimethylamino group is sufficient to drive the reaction. The use of a Lewis acid could lead to the formation of a complex with the aniline nitrogen, potentially deactivating the ring or leading to undesired side reactions.[5][6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Formation of multiple side products. - Loss of product during workup or purification.- Monitor the reaction progress using TLC or GC to ensure completion. - Optimize reaction conditions (temperature, solvent, brominating agent) to favor the desired product.[1] - Ensure proper pH adjustment during workup to avoid loss of the basic aniline product. - Use an appropriate purification method, such as column chromatography, to isolate the product.
Formation of Dibrominated Side Products - Excess of brominating agent. - Reaction temperature is too high. - Highly activating nature of the substrate.- Use a stoichiometric amount or a slight excess of the brominating agent. - Maintain a low reaction temperature (e.g., 0 °C). - Consider using a less reactive brominating agent like N-Bromosuccinimide (NBS).
Product is an intractable oil or difficult to crystallize - Presence of impurities. - Residual solvent.- Purify the crude product using column chromatography on silica gel. - Ensure all solvent is removed under high vacuum. - Attempt recrystallization from a different solvent system (e.g., ethanol, petroleum ether).[1]
Inconsistent reaction outcomes - Purity of starting materials. - Variations in reaction setup and conditions.- Use freshly distilled or high-purity N,N,2,6-tetramethylaniline. - Ensure consistent control of temperature, addition rates, and stirring.

Experimental Protocols

Protocol 1: Bromination using Elemental Bromine in Acetic Acid

This protocol is adapted from the general procedure for the bromination of N,N-dimethylaniline.[7]

  • Dissolution: Dissolve N,N,2,6-tetramethylaniline (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. Cool the solution to 0 °C in an ice bath.

  • Bromine Addition: Prepare a solution of bromine (1 equivalent) in glacial acetic acid. Add the bromine solution dropwise to the stirred aniline solution over a period of 1-2 hours, maintaining the temperature at 0 °C.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane).

  • Quenching: Once the starting material is consumed, quench the reaction by pouring the mixture into a beaker of ice water.

  • Workup: Neutralize the solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is basic. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizations

Reaction Pathway and Potential Side Products

reaction_pathway cluster_main Main Reaction cluster_side Side Reactions Start N,N,2,6-tetramethylaniline Product This compound Start->Product + Br2 Oxidation Oxidation Products Start->Oxidation [O] Dibromo Dibrominated Products Product->Dibromo + Br2 (excess)

Caption: Synthesis pathway and potential side reactions.

Troubleshooting Workflow

troubleshooting_workflow Start Reaction Complete Check_Yield Low Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Optimize_Conditions Optimize reaction conditions: - Check stoichiometry - Lower temperature - Slower addition Check_Yield->Optimize_Conditions Yes End Pure Product Check_Purity->End No Analyze_Side_Products Analyze side products (TLC, LC-MS) Check_Purity->Analyze_Side_Products Yes Optimize_Conditions->Start Purify Purify product: - Column chromatography - Recrystallization Purify->End Analyze_Side_Products->Purify

Caption: A workflow for troubleshooting common synthesis issues.

References

Technical Support Center: 4-bromo-N,N,2,6-tetramethylaniline Reaction Workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and workup of 4-bromo-N,N,2,6-tetramethylaniline.

Frequently Asked Questions (FAQs)

Q1: My reaction has resulted in multiple brominated products. How can I improve the selectivity for the desired 4-bromo product?

Aniline and its derivatives are highly activated systems for electrophilic aromatic substitution, which can often lead to the formation of di- or even tri-brominated byproducts.[1] To enhance the selectivity for mono-bromination at the para-position, consider the following strategies:

  • Control of Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of a slight excess of the aniline substrate relative to the brominating agent can help minimize over-bromination.

  • Reaction Temperature: Maintain a low reaction temperature, typically between 0 °C and room temperature, to moderate the reaction rate and improve selectivity.

  • Slow Addition of Brominating Agent: Add the brominating agent dropwise or in small portions over a period of time to maintain a low concentration of the electrophile in the reaction mixture.

Q2: The reaction mixture has turned into a dark, tar-like substance. What causes this and how can it be prevented?

The formation of dark, polymeric materials is a common issue when working with anilines, which are susceptible to oxidation.[1] This can be mitigated by:

  • Using Purified Reagents: Ensure that the N,N,2,6-tetramethylaniline starting material is pure and free of colored impurities.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, will minimize air oxidation of the electron-rich aniline.[1]

  • Controlled Temperature: Avoid excessive heating of the reaction mixture, as higher temperatures can accelerate decomposition and polymerization.

Q3: I am observing a significant amount of the starting material in my crude product. What could be the reason?

Unreacted starting material can be a result of several factors:

  • Insufficient Brominating Agent: Ensure that the molar equivalent of the brominating agent is appropriate for the amount of the starting aniline.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC), to determine the optimal reaction time.

  • Deactivation of the Brominating Agent: The brominating agent may have decomposed due to moisture or other impurities. Use fresh, high-quality reagents.

Q4: What is the best method to purify the crude this compound?

The choice of purification method will depend on the nature of the impurities. Common and effective methods include:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) is often effective for removing minor impurities.[2]

  • Flash Column Chromatography: For mixtures that are difficult to separate by recrystallization, such as isomeric byproducts, flash column chromatography on silica gel is the preferred method. A non-polar/polar solvent gradient (e.g., hexanes/ethyl acetate) is typically employed.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low or No Product Yield 1. Inactive brominating agent.2. Reaction conditions not optimal (temperature too low, reaction time too short).3. Product lost during workup (e.g., formation of water-soluble aniline salts).1. Use a fresh bottle of the brominating agent.2. Monitor the reaction by TLC to determine the endpoint. Consider a moderate increase in temperature.3. Ensure the aqueous layer is basic before extraction to avoid protonation of the aniline product.
Formation of Multiple Products (Isomers/Polybromination) 1. Reaction is too vigorous (temperature too high).2. Stoichiometry of brominating agent is too high.3. Highly activating nature of the substrate.1. Maintain a lower reaction temperature (e.g., 0 °C).2. Use a 1:1 or slightly less than 1:1 molar ratio of brominating agent to aniline.3. Consider using a milder brominating agent or protecting the amino group if selectivity remains an issue.
Product is an Oil Instead of a Solid 1. Presence of impurities depressing the melting point.2. Incomplete removal of solvent.1. Purify the product using flash column chromatography.2. Ensure the product is thoroughly dried under high vacuum.
Difficulty in Separating Product from Starting Material 1. Similar polarities of the two compounds.1. Utilize flash column chromatography with a shallow solvent gradient to improve separation.2. Consider converting the unreacted starting material to a salt to facilitate its removal by aqueous extraction.

Data Presentation

The following table summarizes representative quantitative data for the bromination of anilines, which can be used as a general guideline for the synthesis of this compound.

Parameter Value/Range Notes
Starting Material N,N,2,6-tetramethylaniline-
Brominating Agent N-Bromosuccinimide (NBS) or BromineNBS is often preferred for better control and selectivity.
Solvent Dichloromethane (DCM), Acetonitrile (MeCN), or Acetic AcidThe choice of solvent can influence the reaction rate and selectivity.
Reaction Temperature 0 °C to Room TemperatureLower temperatures generally favor higher selectivity.
Reaction Time 1 - 24 hoursMonitor by TLC for completion.
Typical Yield 60 - 90%Yield is highly dependent on reaction conditions and purification method.
Purity (after purification) >95%Achievable with careful purification by chromatography or recrystallization.

Experimental Protocols

Representative Protocol for the Bromination of N,N,2,6-tetramethylaniline

This protocol is a general guideline based on procedures for structurally similar anilines. Researchers should optimize the conditions for their specific setup.

1. Reaction Setup:

  • Dissolve N,N,2,6-tetramethylaniline (1.0 eq.) in a suitable solvent (e.g., dichloromethane or acetonitrile) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

2. Bromination:

  • In a separate flask, dissolve the brominating agent (e.g., N-Bromosuccinimide, 1.0 - 1.1 eq.) in the same solvent.

  • Add the solution of the brominating agent dropwise to the stirred solution of the aniline at 0 °C over a period of 30-60 minutes.

  • Allow the reaction to stir at 0 °C or let it warm to room temperature and stir for 1-24 hours. Monitor the progress of the reaction by TLC.

3. Reaction Workup:

  • Quenching: Upon completion of the reaction (as indicated by TLC), quench the excess brominating agent by adding a saturated aqueous solution of sodium thiosulfate or sodium sulfite. Stir until the color of the reaction mixture fades.

  • Neutralization: Add a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts. Ensure the aqueous layer is basic (pH > 8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and then with a saturated aqueous solution of sodium chloride (brine).

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

4. Purification:

  • Purify the crude product by either recrystallization from a suitable solvent system or by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve N,N,2,6-tetramethylaniline in Solvent cool Cool to 0 °C start->cool add_br Add Brominating Agent (e.g., NBS) Dropwise cool->add_br react Stir at 0 °C to RT (Monitor by TLC) add_br->react quench Quench with aq. Na2S2O3 react->quench neutralize Neutralize with aq. NaHCO3 quench->neutralize extract Extract with Organic Solvent neutralize->extract wash Wash with H2O and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis and workup of this compound.

References

Technical Support Center: Column Chromatography of 4-bromo-N,N,2,6-tetramethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 4-bromo-N,N,2,6-tetramethylaniline using column chromatography.

Troubleshooting Guide

Researchers may encounter several common issues during the column chromatography of this compound. This guide provides systematic solutions to these problems.

Problem Potential Cause Recommended Solution
Peak Tailing The basic amine group of the analyte is interacting with acidic silanol groups on the silica gel stationary phase.[1][2]1. Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase to mask the active silanol sites.[1][3] 2. Stationary Phase Choice: Use a deactivated silica gel, an amine-functionalized silica column, or an alternative stationary phase like alumina if the compound is sensitive to the acidity of standard silica gel.[3][4] 3. pH Control (Reversed-Phase): When using reversed-phase chromatography (e.g., C18), employing a buffer to increase the mobile phase pH can suppress the ionization of the aniline and improve peak shape.[1]
Peak Fronting This is often a result of column overload or dissolving the sample in a solvent that is too strong relative to the mobile phase.[1]1. Reduce Sample Load: Decrease the amount of crude material loaded onto the column.[1] 2. Optimize Sample Dissolution: Dissolve the sample in the weakest possible solvent that provides adequate solubility, ideally the mobile phase itself or a solvent with lower polarity.[1][5]
Compound Decomposition The compound may be unstable on the acidic silica gel stationary phase.[4]1. Test for Stability: Before running a column, spot the compound on a TLC plate and let it sit for a period to observe any degradation.[4] 2. Use Alternative Stationary Phases: Consider using less acidic stationary phases like neutral alumina or Florisil.[4] 3. Deactivate Silica Gel: Treat the silica gel with a basic modifier before packing the column.
Poor Separation of Impurities The chosen mobile phase may not have the optimal polarity to resolve the target compound from its impurities.1. Optimize Mobile Phase: Systematically vary the solvent ratio of the mobile phase based on TLC analysis to achieve better separation. 2. Gradient Elution: Employ a gradient elution, gradually increasing the polarity of the mobile phase, to separate compounds with a wider range of polarities.
Compound Elutes Too Quickly or Too Slowly The polarity of the mobile phase is either too high or too low, respectively.1. Adjust Mobile Phase Polarity: If the compound elutes too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent). If it elutes too slowly (low Rf), increase the mobile phase polarity.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the stationary and mobile phase for the purification of this compound?

A1: A common starting point for the purification of aromatic amines like this compound is normal-phase chromatography.

  • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is a good initial choice.

  • Mobile Phase: Begin with a non-polar solvent system and gradually increase polarity. A mixture of hexane and ethyl acetate is a standard choice. Based on the polarity of your compound, you can start with a low percentage of ethyl acetate (e.g., 5-10%) and increase it as needed. To mitigate peak tailing, consider adding 0.1-1% triethylamine (TEA) to the mobile phase.[1]

Q2: My compound is streaking on the TLC plate. What does this indicate and how can I fix it?

A2: Streaking on a TLC plate, similar to peak tailing in column chromatography, suggests strong interaction between your basic compound and the acidic silica gel. To resolve this, you can add a small amount of triethylamine or ammonium hydroxide to your TLC developing chamber and subsequently to your column's mobile phase.

Q3: Can I use reversed-phase chromatography for this compound?

A3: Yes, reversed-phase chromatography is a viable alternative.

  • Stationary Phase: A C18-functionalized silica gel column is most common.

  • Mobile Phase: A mixture of a polar organic solvent (like acetonitrile or methanol) and water is used.[6][7] A buffer is often added to the mobile phase to control the pH and ensure consistent retention and peak shape.[1]

Q4: How do I prepare my sample for loading onto the column?

A4: The sample should be dissolved in a minimal amount of a solvent in which it is highly soluble but which is also a weak eluent for the chromatography.[5] Dichloromethane is often a good choice for this. Alternatively, you can use the "dry loading" method, where the crude sample is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting dry powder is loaded onto the top of the column.[5] This method is particularly useful if the sample is not very soluble in the mobile phase.[5]

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general methodology. The specific solvent system should be optimized based on TLC analysis of the crude product.

  • Preparation of the Stationary Phase:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 hexane:ethyl acetate with 0.1% triethylamine).

    • Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a thin layer of sand on top to protect the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimum volume of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Carefully apply the sample to the top of the silica gel bed using a pipette.

    • Allow the sample to adsorb onto the silica gel.

  • Elution:

    • Begin eluting the column with the initial mobile phase.

    • Collect fractions in test tubes or vials.

    • Monitor the elution of the compound by TLC analysis of the collected fractions.

    • If the compound is not eluting, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of this compound.

TroubleshootingWorkflow start Start Column Chromatography observe_chrom Observe Chromatogram/ TLC of Fractions start->observe_chrom good_sep Good Separation observe_chrom->good_sep Ideal tailing Peak Tailing/ Streaking observe_chrom->tailing Issue fronting Peak Fronting observe_chrom->fronting Issue no_elution Compound Not Eluting observe_chrom->no_elution Issue poor_sep Poor Separation observe_chrom->poor_sep Issue end End good_sep->end add_base Add Basic Modifier (TEA) to Mobile Phase tailing->add_base deact_silica Use Deactivated Silica or Alumina tailing->deact_silica reduce_load Reduce Sample Load fronting->reduce_load change_diss_solv Change Dissolution Solvent fronting->change_diss_solv inc_polarity Increase Mobile Phase Polarity no_elution->inc_polarity opt_solvent Optimize Solvent System (TLC) poor_sep->opt_solvent add_base->observe_chrom Re-evaluate deact_silica->observe_chrom Re-evaluate reduce_load->observe_chrom Re-evaluate change_diss_solv->observe_chrom Re-evaluate inc_polarity->observe_chrom Re-evaluate opt_solvent->observe_chrom Re-evaluate

Caption: Troubleshooting workflow for column chromatography.

References

Technical Support Center: Methylation of 4-bromo-2,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the over-methylation of 4-bromo-2,6-dimethylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges encountered during the methylation of 4-bromo-2,6-dimethylaniline?

The primary challenge in the methylation of 4-bromo-2,6-dimethylaniline is controlling the reaction to selectively produce the mono-N-methylated product, N-(4-bromo-2,6-dimethylphenyl)-N-methylamine. Over-methylation, leading to the formation of the di-N-methylated product, N-(4-bromo-2,6-dimethylphenyl)-N,N-dimethylamine, and potentially quaternary ammonium salts, is a common issue. The steric hindrance provided by the two methyl groups at the ortho positions can influence reactivity.[1][2]

Q2: Which methylating agents are suitable for the selective mono-methylation of anilines?

Several methylating agents can be employed, each with its own advantages and disadvantages for achieving mono-methylation selectivity.

  • Methanol: Used in hydrogen autotransfer reactions catalyzed by transition metals like ruthenium or nickel, offering an environmentally friendly option with water as the main byproduct.[3][4][5]

  • Dimethyl carbonate (DMC): A green methylating agent that can provide high selectivity for mono-methylation, often used in continuous flow systems or with zeolite catalysts.[2][6] The reaction may proceed through a carbamate intermediate.[2]

  • Methyl Iodide (MeI): A traditional and highly reactive methylating agent. However, its high reactivity often leads to over-methylation. Careful control of stoichiometry and reaction conditions is crucial. Use in the presence of a base is typically required.[7]

  • Dimethyl sulfate: Similar to methyl iodide, it is a powerful methylating agent that can easily lead to di-methylation if not used cautiously.[7]

Q3: How can I control the reaction to favor mono-methylation over di-methylation?

Several strategies can be implemented to enhance the selectivity for mono-methylation:

  • Stoichiometry: Use a stoichiometric amount or a slight excess of the aniline relative to the methylating agent. This minimizes the availability of the methylating agent to react with the mono-methylated product.

  • Reaction Temperature: Lowering the reaction temperature can often improve selectivity by reducing the rate of the second methylation step, which typically has a higher activation energy.

  • Catalyst Selection: Employing catalysts known for selective mono-N-methylation, such as specific ruthenium or nickel complexes, can significantly improve the desired product yield.[3][5] Zeolite catalysts can also promote mono-N-methylation due to shape selectivity within their pores.[6]

  • Reaction Time: Monitoring the reaction progress closely using techniques like TLC or GC-MS and stopping the reaction once the desired mono-methylated product is maximized can prevent further methylation.

  • Continuous Flow Chemistry: Continuous flow reactors can offer precise control over reaction time, temperature, and stoichiometry, which can significantly improve selectivity for mono-methylation.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low to no conversion of starting material 1. Inactive catalyst.2. Insufficient reaction temperature or time.3. Poor quality of reagents.1. Activate the catalyst according to the literature procedure or use a fresh batch.2. Gradually increase the reaction temperature and monitor the reaction for longer periods.3. Ensure all reagents and solvents are pure and dry.
Predominant formation of the di-methylated product 1. Excess of methylating agent.2. High reaction temperature.3. Prolonged reaction time.1. Reduce the molar equivalents of the methylating agent to be equimolar or slightly less than the aniline.2. Lower the reaction temperature.3. Monitor the reaction closely and quench it once the formation of the mono-methylated product is optimal.
Formation of multiple unidentified byproducts 1. Decomposition of starting material or product at high temperatures.2. Side reactions with solvent or impurities.3. Debromination of the aromatic ring.1. Conduct the reaction at a lower temperature.2. Use high-purity, anhydrous solvents.3. While less common, consider milder reaction conditions if dehalogenation is suspected.
Difficulty in purifying the mono-methylated product 1. Similar polarity of mono- and di-methylated products.2. Presence of unreacted starting material.1. Utilize column chromatography with a shallow solvent gradient to improve separation.2. Consider derivatization of the unreacted primary amine to facilitate separation.

Experimental Protocols

Selective Mono-N-methylation using Methanol with a Ruthenium Catalyst

This protocol is adapted from a general method for aniline methylation.[3][4]

Materials:

  • 4-bromo-2,6-dimethylaniline

  • Methanol (anhydrous)

  • Ruthenium catalyst (e.g., a cyclometalated ruthenium complex)[3]

  • Base (e.g., NaOH or Cs₂CO₃)[3][4]

  • Inert atmosphere (Argon or Nitrogen)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube, add 4-bromo-2,6-dimethylaniline (1.0 mmol), the ruthenium catalyst (0.5-1 mol%), and the base (e.g., 0.5-1.0 equiv).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous methanol (1-2 mL) via syringe.

  • Stir the reaction mixture at the specified temperature (e.g., 60-140 °C) for the designated time (e.g., 12-24 hours).[3][4]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the N-methyl-4-bromo-2,6-dimethylaniline.

Data Presentation

Table 1: Comparison of Catalytic Systems for Aniline Methylation

Catalyst SystemMethylating AgentBaseTemperature (°C)Typical Selectivity for Mono-methylationReference
Cyclometalated Ruthenium ComplexesMethanolNaOH60High[3]
(DPEPhos)RuCl₂PPh₃MethanolCs₂CO₃140High (for various anilines)[4]
NaY Faujasite (Zeolite)Dimethyl Carbonate-VariesUp to 99%[6]
Ni/ZnAlOxMethanolNaOH160High[5]
Cu₀.₅Zn₀.₅Fe₂O₄Methanol-270-330Very High[1]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Charge Schlenk tube with 4-bromo-2,6-dimethylaniline, catalyst, and base B Evacuate and backfill with inert gas A->B C Add anhydrous methanol B->C D Heat and stir at specified temperature C->D E Monitor reaction by TLC or GC-MS D->E F Cool to room temperature E->F Reaction complete G Remove solvent in vacuo F->G H Purify by column chromatography G->H I Isolated N-methyl-4-bromo-2,6-dimethylaniline H->I

Caption: Experimental workflow for the selective mono-N-methylation of 4-bromo-2,6-dimethylaniline.

troubleshooting_logic Start Start Methylation Reaction Check_Conversion Check Conversion by TLC/GC-MS Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion No Good_Conversion Good Conversion Check_Conversion->Good_Conversion Yes Action_Low_Conversion Increase Temperature Increase Time Check Catalyst Activity Low_Conversion->Action_Low_Conversion Check_Selectivity Check Selectivity (Mono- vs. Di-methylation) Good_Conversion->Check_Selectivity High_Mono High Mono-selectivity Check_Selectivity->High_Mono Good High_Di High Di-methylation Check_Selectivity->High_Di Poor Proceed Proceed to Workup High_Mono->Proceed Action_High_Di Decrease Temperature Reduce Methylating Agent Reduce Reaction Time High_Di->Action_High_Di Action_Low_Conversion->Start Retry Action_High_Di->Start Retry

Caption: Troubleshooting logic for optimizing the methylation of 4-bromo-2,6-dimethylaniline.

References

Technical Support Center: 4-bromo-N,N,2,6-tetramethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability and storage data for 4-bromo-N,N,2,6-tetramethylaniline are limited in publicly available literature. The following guidelines are based on information for structurally similar compounds, such as bromoanilines and dimethylanilines, and general chemical safety principles. Researchers should always perform their own stability assessments for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and longevity of this compound, it is recommended to store it under the following conditions. These recommendations are extrapolated from data on similar bromoaniline compounds.

ParameterRecommended ConditionRationale
Temperature Cool, dry place. Room temperature is generally acceptable for short-term storage.[1]Prevents thermal degradation. Some sources suggest that related compounds are stable at room temperature.[1]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes oxidation. Anilines can be sensitive to air.
Light Store in a tightly sealed, light-resistant container.Protects from photodegradation. Bromoanilines, a related class of compounds, are known to be sensitive to light.[2]
Container Use a well-sealed container made of an inert material (e.g., amber glass).Prevents contamination and degradation from reactive materials.

Q2: What are the known incompatibilities of this compound?

A2: While specific incompatibility data for this compound is not available, based on the reactivity of similar aniline compounds, it should be kept away from the following substances to avoid hazardous reactions.

Incompatible MaterialsPotential Hazard
Strong Oxidizing Agents Can cause vigorous or violent reactions.
Strong Acids May form salts and generate heat.
Acid Chlorides Can undergo acylation reactions, which may be exothermic.
Acid Anhydrides Similar to acid chlorides, can lead to exothermic acylation.

Q3: How can I tell if my this compound has degraded?

A3: Degradation may be indicated by a change in physical appearance or the presence of impurities.

  • Visual Inspection: A significant change in color (e.g., darkening or discoloration) or the formation of solid precipitates can be a sign of degradation.

  • Analytical Methods: Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) can be used to assess the purity of the compound and detect the presence of degradation products.

Q4: What are the primary degradation pathways for this compound?

A4: Although specific degradation pathways for this compound have not been documented, similar bromoanilines are susceptible to:

  • Oxidation: Exposure to air can lead to the formation of colored impurities. The steric hindrance from the methyl groups may slow this process compared to simpler anilines.

  • Photodegradation: Exposure to light, particularly UV light, can cause decomposition.[2] For 4-bromoaniline, this can lead to the formation of other aniline derivatives.[2]

  • Thermal Decomposition: At elevated temperatures, the molecule can break down. Studies on 4-bromoaniline show significant decomposition above 200°C.[2]

Troubleshooting Guide

This guide provides a systematic approach to addressing potential stability issues with this compound in your experiments.

TroubleshootingGuide

Experimental Protocols

Protocol 1: General Handling Procedure for this compound

  • Preparation: Work in a well-ventilated area, preferably within a fume hood.[3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[4][5]

  • Inert Atmosphere: For reactions sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., using a glovebox or Schlenk line).

  • Light Protection: Minimize exposure to direct light by using amber-colored glassware or by wrapping the glassware with aluminum foil.

  • Dispensing: When weighing and transferring the solid, avoid creating dust.[3]

  • Cleaning: Clean any spills promptly. For solid spills, it is recommended to dampen the material with a suitable solvent (e.g., ethanol) before sweeping to avoid dust generation.

  • Waste Disposal: Dispose of waste containing this compound in accordance with local, state, and federal regulations for hazardous chemical waste.[5]

Protocol 2: Assessment of Compound Purity by Thin Layer Chromatography (TLC)

  • Sample Preparation: Prepare a dilute solution of your this compound in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • TLC Plate: Use a standard silica gel TLC plate.

  • Spotting: Carefully spot a small amount of the sample solution onto the baseline of the TLC plate. Also, spot a reference standard of the pure compound if available.

  • Elution: Develop the TLC plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The optimal ratio should be determined experimentally to achieve good separation.

  • Visualization: Visualize the spots under a UV lamp (254 nm).

  • Analysis: A pure compound should ideally show a single spot. The presence of multiple spots indicates the presence of impurities or degradation products. The relative positions of the spots (Rf values) can help in identifying potential impurities.

References

Technical Support Center: Troubleshooting Low Conversion in Suzuki Coupling of Hindered Aryl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in diagnosing and resolving issues leading to low conversion in Suzuki coupling reactions, particularly when dealing with sterically hindered aryl bromides.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a hindered aryl bromide is resulting in a low yield. What are the primary reasons for this?

Low yields in Suzuki couplings involving sterically hindered substrates are typically attributed to the following factors:

  • Inefficient Oxidative Addition: The steric bulk on the aryl bromide and/or the organoboron reagent can impede the approach of the palladium catalyst to the carbon-bromine bond, which is the crucial first step in the catalytic cycle.

  • Difficult Reductive Elimination: The final step of the catalytic cycle, where the new carbon-carbon bond is formed, can also be slowed down by steric congestion around the palladium center.[1]

  • Catalyst Decomposition: Higher temperatures are often necessary for these challenging couplings, which can lead to the decomposition of the palladium catalyst before the reaction is complete.[1]

  • Competing Side Reactions: Several side reactions can consume the starting materials and reduce the yield of the desired product. These include protodeboronation of the boronic acid, homocoupling of the coupling partners, and dehalogenation of the aryl bromide.[1][2]

Q2: How can I improve the efficiency of the oxidative addition and reductive elimination steps?

The most critical factor for enhancing these key steps with hindered substrates is the selection of an appropriate catalyst and ligand system. Standard catalysts like Pd(PPh₃)₄ are often not effective.[3][4]

Recommended Solutions:

  • Utilize Bulky, Electron-Rich Ligands: These ligands promote the formation of a more reactive, monoligated 14-electron palladium(0) species, which facilitates both oxidative addition and reductive elimination.[3]

    • Biaryl phosphine ligands (Buchwald ligands): SPhos, XPhos, and RuPhos are excellent choices for hindered substrates.[3][4]

    • N-Heterocyclic Carbenes (NHCs): These ligands offer high stability and activity, proving effective even for the synthesis of highly substituted biaryls.[3][5]

    • Specialized Ligands for Extremely Hindered Substrates: For particularly challenging couplings, such as those forming tetra-ortho-substituted biaryls, ligands like AntPhos and BI-DIME have demonstrated superior performance.[3][6]

  • Employ Modern Pre-catalysts:

    • Buchwald Precatalysts (G3 and G4): These are air- and moisture-stable complexes that are highly effective for coupling sterically hindered substrates due to their ability to rapidly generate the active Pd(0) catalyst.[1]

    • PEPPSI-type Precatalysts: Often used with NHC ligands, these are excellent for very hindered substrates and can be effective at low catalyst loadings.[1][2]

Q3: What is the best base and solvent combination for coupling hindered aryl bromides?

The choice of base and solvent is interdependent and crucial for reaction success.

  • Bases: A moderately strong base is often required to activate the boronic acid for transmetalation.[4]

    • Potassium Phosphate (K₃PO₄): This is a reliable and frequently used base for many hindered couplings.[3][4][7]

    • Cesium Carbonate (Cs₂CO₃): Often effective and can be a milder alternative to stronger bases.[1]

    • Potassium tert-butoxide (t-BuOK): A stronger base that can be necessary for particularly unreactive substrates.[3][5]

  • Solvents: Anhydrous, aprotic solvents are generally preferred.

    • Toluene and Dioxane: These are common and effective solvents for Suzuki couplings of hindered substrates.[3][5] The combination of t-BuOK and dioxane has been shown to be highly effective in specific cases.[5]

    • Higher Boiling Point Solvents: For very challenging reactions, solvents like xylenes may be required to achieve the necessary reaction temperature.[3][6]

Q4: I suspect side reactions are occurring. How can I identify and minimize them?

Common side reactions in Suzuki couplings of hindered substrates include:

  • Protodeboronation: The cleavage of the carbon-boron bond in the organoboron reagent.

    • Solution: Use milder bases like K₂CO₃ or Cs₂CO₃.[1] Running the reaction under anhydrous conditions and using more stable boronic esters (e.g., pinacol esters) can also be beneficial.[2]

  • Homocoupling: The coupling of two molecules of the organoboron reagent or two molecules of the aryl bromide.

    • Solution: Ensure the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen) to exclude oxygen, which can promote homocoupling of the boronic acid.[2][8] Using bulkier phosphine ligands can also suppress this side reaction.[2] Adding the aryl bromide in excess can help minimize homocoupling of the boronic acid.[8]

  • Dehalogenation: The replacement of the bromine atom on the aryl bromide with a hydrogen atom.

    • Solution: Switch to a non-protic solvent like dioxane or toluene and use a non-hydroxide base such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[2]

Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting low conversion in the Suzuki coupling of hindered aryl bromides.

Troubleshooting_Workflow Troubleshooting Flowchart for Low Conversion in Suzuki Coupling start Low Conversion Observed catalyst_ligand Evaluate Catalyst and Ligand - Is it suitable for hindered substrates? - Consider Buchwald ligands (SPhos, XPhos) or NHC ligands. start->catalyst_ligand base_solvent Re-evaluate Base and Solvent - K3PO4 or t-BuOK with Toluene or Dioxane are good starting points. catalyst_ligand->base_solvent No Improvement success Improved Conversion catalyst_ligand->success Improvement temperature Increase Reaction Temperature - Consider higher boiling point solvents (e.g., Xylenes) or microwave irradiation. base_solvent->temperature No Improvement base_solvent->success Improvement side_reactions Analyze for Side Reactions - Check for protodeboronation, homocoupling, dehalogenation. temperature->side_reactions No Improvement temperature->success Improvement side_reactions->success Problem Identified & Mitigated Reaction_Components Interplay of Key Reaction Components cluster_catalytic_system Catalytic System ArylBromide Hindered Aryl Bromide Product Desired Biaryl Product ArylBromide->Product BoronicAcid Organoboron Reagent BoronicAcid->Product Catalyst Palladium Pre-catalyst (e.g., Pd(OAc)2, Pd2(dba)3) Catalyst->Product Catalyzes Ligand Bulky Ligand (e.g., SPhos, XPhos, NHC) Ligand->Catalyst Activates Base Base (e.g., K3PO4, t-BuOK) Base->BoronicAcid Activates Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Catalyst Solubilizes & Influences Solvent->Base Influences activity

References

Validation & Comparative

Comparative Spectral Data Analysis: 4-bromo-N,N,2,6-tetramethylaniline and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected spectral data for 4-bromo-N,N,2,6-tetramethylaniline. Due to the limited availability of direct experimental spectra for this specific compound, this document focuses on a detailed comparison with structurally similar anilines. By examining the spectral characteristics of these analogues, we can predict and interpret the expected data for this compound, offering a valuable resource for its identification and characterization in research and development settings.

Introduction

This compound is a substituted aniline with a bromine atom at the para position and four methyl groups, two on the nitrogen atom and two flanking the amino group on the aromatic ring.[1] Its chemical formula is C10H14BrN, and its CAS number is 50638-54-5.[1] The strategic placement of the bromo and methyl groups is expected to significantly influence its spectroscopic properties. Understanding these spectral signatures is crucial for confirming its synthesis, assessing its purity, and elucidating its role in various chemical reactions.

Predicted and Comparative Spectral Data

¹H NMR Spectral Data Comparison

The ¹H NMR spectrum is expected to be relatively simple for this compound due to the symmetry of the molecule. The two aromatic protons will appear as a singlet, the two N-methyl groups will also produce a singlet, and the two ortho-methyl groups will give another singlet.

Compound NameAromatic Protons (δ, ppm)N-H Protons (δ, ppm)N-CH₃ Protons (δ, ppm)Ar-CH₃ Protons (δ, ppm)
This compound (Predicted) ~7.1 (s, 2H)-~2.9 (s, 6H)~2.2 (s, 6H)
4-bromo-2,6-dimethylaniline7.04 (s, 2H)[2]3.53 (s, 2H)[2]-2.12 (s, 6H)[2]
4-bromo-N,N-dimethylaniline6.6-7.3 (m, 4H)-Data not available-
¹³C NMR Spectral Data Comparison

The ¹³C NMR spectrum of this compound is predicted to show six distinct signals corresponding to the four types of aromatic carbons and the two types of methyl carbons.

Compound NameAromatic C-Br (δ, ppm)Aromatic C-N (δ, ppm)Other Aromatic C (δ, ppm)N-CH₃ (δ, ppm)Ar-CH₃ (δ, ppm)
This compound (Predicted) ~115~150~130, ~135~40~18
4-bromo-2,6-dimethylanilineData not availableData not availableData not available-Data not available
4-bromo-N,N-dimethylanilineData not availableData not availableData not availableData not available-
4-bromo-2-methylanilineData not availableData not availableData not available-Data not available
IR Spectral Data Comparison

The infrared spectrum will provide information about the functional groups present in the molecule. Key expected absorptions for this compound are compared with those of a related compound.

Functional GroupExpected Wavenumber (cm⁻¹) for this compound4-bromo-N,N-dimethylaniline (cm⁻¹)
C-H (aromatic)3000-3100Data not available
C-H (aliphatic)2850-2960Data not available
C=C (aromatic)1500-1600Data not available
C-N (aromatic amine)1250-1360Data not available
C-Br500-600Data not available
Mass Spectrometry Data Comparison

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Compound NameMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound 227/229212/214 ([M-CH₃]⁺), 148 ([M-Br]⁺)
4-bromo-2,6-diethylaniline227/229[3]212/214, 198/200, 132[3]

Experimental Protocols

Standard spectroscopic techniques would be employed for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. The spectral width should cover the range of 0-10 ppm.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. The spectral width should cover the range of 0-200 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a thin pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule.

  • Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

Visualizing the Analysis Workflow and Molecular Structure

To aid in understanding the process of spectral analysis and the structural basis for the predicted spectra, the following diagrams are provided.

Spectral_Analysis_Workflow Spectral Data Analysis Workflow cluster_sample Sample Handling cluster_acquisition Data Acquisition cluster_analysis Data Analysis and Interpretation Sample This compound Preparation Sample Preparation (Dissolution/Pelletizing) Sample->Preparation NMR NMR Spectroscopy (¹H, ¹³C) Preparation->NMR IR IR Spectroscopy Preparation->IR MS Mass Spectrometry Preparation->MS Process Data Processing (FT, Baseline Correction) NMR->Process IR->Process MS->Process Interpret Spectral Interpretation Process->Interpret Compare Comparison with Analogs Interpret->Compare Structure Structure Elucidation Compare->Structure

Caption: Workflow for spectral data acquisition and analysis.

Caption: Chemical structure of this compound.

References

Confirming the Structure of 4-bromo-N,N,2,6-tetramethylaniline by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) data to facilitate the structural confirmation of 4-bromo-N,N,2,6-tetramethylaniline. By comparing predicted ¹H and ¹³C NMR data for the target compound with experimental data from structurally similar molecules, researchers can confidently verify its synthesis and purity.

Predicted and Comparative NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for key structural analogs. These analogs provide a basis for understanding the influence of the bromo, N,N-dimethyl, and ortho-methyl substituents on the NMR spectra.

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Ar-H~7.2s2H
N(CH₃)₂~2.7s6H
Ar-CH₃~2.3s6H

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)
C-N~150
C-Br~118
C-H~130
C-CH₃~138
N(CH₃)₂~45
Ar-CH₃~18

Comparative Experimental NMR Data

Table 1: ¹H NMR Data of Comparative Compounds in CDCl₃

CompoundAr-H (ppm)NH₂/N(CH₃)₂ (ppm)Ar-CH₃ (ppm)
4-bromo-2,6-dimethylaniline7.04 (s, 2H)[1]3.53 (s, 2H)[1]2.12 (s, 6H)[1]
4-bromo-N,N-dimethylaniline7.31 (d, 2H), 6.60 (d, 2H)[2]2.91 (s, 6H)[2]-
2,6-dimethylaniline6.93-6.62 (m, 3H)[3]3.46 (s, 2H)[3]2.16 (s, 6H)[3]
N,N-dimethylaniline7.22 (t, 2H), 6.75 (t, 1H), 6.70 (d, 2H)2.93 (s, 6H)-

Table 2: ¹³C NMR Data of Comparative Compounds in CDCl₃

CompoundC-NC-BrC-H (aromatic)C-CH₃N(CH₃)₂Ar-CH₃
4-bromo-2,6-dimethylaniline142.1115.9129.5126.9-17.5
4-bromo-N,N-dimethylaniline149.5109.5131.8, 114.1-40.6-
2,6-dimethylaniline142.7-128.2, 121.6, 117.9128.2-17.4[4]

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra for small molecules like this compound is as follows:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Apply a 90° pulse angle.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be necessary compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum.

Visualizing the Confirmation Process

The following diagrams illustrate the workflow for structural confirmation and the key structural features of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis dissolve Dissolve in CDCl3 add_tms Add TMS dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr processing Data Processing h1_nmr->processing c13_nmr->processing comparison Compare with Predicted and Analog Data processing->comparison confirmation Structure Confirmation comparison->confirmation

Caption: Experimental workflow for NMR-based structural confirmation.

structural_correlation cluster_structure This compound cluster_h1 ¹H NMR Correlations cluster_c13 ¹³C NMR Correlations mol ar_h Ar-H ~7.2 ppm (s, 2H) mol->ar_h Aromatic Protons n_ch3 N(CH₃)₂ ~2.7 ppm (s, 6H) mol->n_ch3 N-Methyl Protons ar_ch3 Ar-CH₃ ~2.3 ppm (s, 6H) mol->ar_ch3 Aryl Methyl Protons c_n C-N ~150 ppm mol->c_n Aromatic C attached to N c_br C-Br ~118 ppm mol->c_br Aromatic C attached to Br c_h Ar C-H ~130 ppm mol->c_h Aromatic C-H c_ch3 Ar C-CH₃ ~138 ppm mol->c_ch3 Aromatic C attached to CH₃

Caption: Key structural features and their expected NMR correlations.

Discussion and Structural Confirmation

The structural confirmation of this compound relies on the characteristic signals observed in its ¹H and ¹³C NMR spectra.

  • ¹H NMR Spectrum: The presence of two ortho-methyl groups and a para-bromo substituent results in a simplified aromatic region. A singlet integrating to two protons is expected for the two equivalent aromatic protons. The N,N-dimethyl group should appear as a singlet integrating to six protons, and the two ortho-methyl groups will also produce a singlet integrating to six protons. The predicted chemical shifts are based on the additive effects observed in the comparative compounds. For instance, the aromatic protons in 4-bromo-2,6-dimethylaniline appear at 7.04 ppm[1]. The electron-donating N,N-dimethyl group is expected to shift these protons slightly upfield.

  • ¹³C NMR Spectrum: The symmetry of the molecule will result in fewer than the ten expected carbon signals. Key signals to identify are the carbon attached to the nitrogen (C-N), the carbon attached to the bromine (C-Br), the aromatic carbons bonded to hydrogen (C-H), and the aromatic carbons bonded to the methyl groups (C-CH₃). The chemical shifts of the N-methyl and aryl-methyl carbons are also characteristic. By comparing the experimental spectrum to the data in Table 2, each carbon can be assigned. For example, the C-Br signal is anticipated to be around 118 ppm, falling between the values observed for 4-bromo-2,6-dimethylaniline (115.9 ppm) and 4-bromo-N,N-dimethylaniline (109.5 ppm).

By carefully analyzing the chemical shifts, multiplicities, and integration values from the experimental ¹H and ¹³C NMR spectra and comparing them with the predicted values and the data from the analogous compounds presented here, researchers can unequivocally confirm the structure of this compound.

References

A Comparative Guide to the Reactivity of 4-bromo-N,N,2,6-tetramethylaniline and 4-bromo-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 4-bromo-N,N,2,6-tetramethylaniline and 4-bromo-N,N-dimethylaniline. Understanding the nuanced differences in their reactivity is crucial for designing efficient synthetic routes and for the development of novel pharmaceutical agents and functional materials. This document synthesizes established principles of organic chemistry, spectroscopic data, and generalized experimental protocols to offer a comprehensive overview.

Introduction to Reactivity: Steric and Electronic Effects

The reactivity of substituted anilines is primarily governed by the interplay of electronic and steric effects. In the two molecules of interest, the key structural difference lies in the presence of two ortho-methyl groups in this compound. These methyl groups introduce significant steric hindrance around the nitrogen atom and influence the electronic properties of the molecule.

4-bromo-N,N-dimethylaniline serves as a standard aromatic amine where the dimethylamino group strongly activates the benzene ring towards electrophilic substitution at the ortho and para positions. The lone pair of electrons on the nitrogen atom can effectively delocalize into the aromatic π-system, increasing the electron density of the ring.

In contrast, This compound is subject to pronounced steric effects. The two ortho-methyl groups force the N,N-dimethylamino group to twist out of the plane of the benzene ring. This loss of planarity significantly diminishes the resonance interaction between the nitrogen lone pair and the aromatic ring, thereby reducing the electron-donating capacity of the amino group.[1] This steric inhibition of resonance is the primary factor responsible for the generally lower reactivity of this compound in reactions involving the aromatic ring.

Spectroscopic Data Comparison

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The chemical shifts in ¹H and ¹³C NMR spectra are sensitive to the electronic environment of the nuclei.

Compound¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)Reference
4-bromo-N,N-dimethylaniline Aromatic protons: ~6.6-7.3 ppm; N-CH₃ protons: ~2.9 ppmAromatic carbons: ~112-150 ppm; N-CH₃ carbon: ~40 ppm[2][3]
4-bromo-2,6-dimethylaniline (proxy) Aromatic protons: ~7.0 ppm; N-H protons: ~3.5 ppm; Ar-CH₃ protons: ~2.1 ppmAromatic carbons: ~118-145 ppm; Ar-CH₃ carbons: ~18 ppm[4]

Note: Data for 4-bromo-2,6-dimethylaniline is used as a proxy for this compound due to the lack of readily available, comprehensive data for the latter. The chemical shifts for the tetramethyl compound are expected to show further shifts indicative of steric crowding.

The upfield shift of the aromatic protons in 4-bromo-N,N-dimethylaniline compared to benzene is indicative of the strong electron-donating effect of the dimethylamino group. In this compound, the reduced resonance contribution would likely lead to a downfield shift of the aromatic protons compared to the dimethylaniline analog, reflecting a less electron-rich aromatic ring.

Reactivity in Key Organic Reactions

The structural and electronic differences between the two anilines manifest in their reactivity in various organic transformations.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution reactions, such as nitration and bromination, are highly sensitive to the electron density of the aromatic ring.

Comparative Reactivity (Qualitative):

Reaction4-bromo-N,N-dimethylanilineThis compound
Nitration High reactivity, potential for over-reaction and oxidation.[5][6]Significantly lower reactivity due to reduced ring activation.
Bromination High reactivity, often leading to polybromination if not controlled.[7][8]Slower reaction rate, more selective monobromination is expected.

The reduced nucleophilicity of the aromatic ring in this compound makes it a less reactive substrate for electrophilic attack.

Metal-Catalyzed Cross-Coupling Reactions

The bromine atom on both molecules provides a handle for metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.

Comparative Reactivity (Qualitative):

Reaction4-bromo-N,N-dimethylanilineThis compound
Suzuki-Miyaura Coupling Generally good reactivity, though the electron-donating amino group can sometimes slow down the reaction compared to electron-deficient aryl bromides.[9][10][11]Steric hindrance from the ortho-methyl groups can impede the approach of the bulky palladium catalyst, potentially requiring more forcing reaction conditions or specialized ligands to achieve good yields.[9]
Buchwald-Hartwig Amination Effective substrate for C-N bond formation.[12][13][14][15]The steric bulk around the bromine atom may necessitate the use of bulky phosphine ligands on the palladium catalyst to facilitate the oxidative addition step.

Experimental Protocols

The following are generalized protocols for comparing the reactivity of the two compounds. These should be optimized for specific laboratory conditions.

Protocol 1: Comparative Nitration

This protocol is designed to qualitatively assess the relative reactivity of the two anilines towards nitration.

Materials:

  • 4-bromo-N,N-dimethylaniline

  • This compound

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid

  • Acetic Anhydride

  • Dichloromethane

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • Acetylation (Protection of the Amino Group): To a solution of the aniline (1 mmol) in dichloromethane (10 mL), add acetic anhydride (1.1 mmol). Stir at room temperature for 30 minutes.

  • Nitration: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a pre-cooled mixture of concentrated nitric acid (1 mmol) and concentrated sulfuric acid (1 mL).

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed (or after a set time for comparison), pour the reaction mixture into ice-water and neutralize with saturated sodium bicarbonate solution.

  • Extraction and Purification: Extract the product with dichloromethane, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Expected Outcome: 4-bromo-N,N-dimethylaniline is expected to react faster and may show more side products due to oxidation. This compound will likely react slower.

Protocol 2: Comparative Suzuki-Miyaura Coupling

This protocol can be used to compare the efficiency of C-C bond formation.

Materials:

  • 4-bromo-N,N-dimethylaniline

  • This compound

  • Phenylboronic Acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate

  • 1,4-Dioxane

  • Water

Procedure:

  • Reaction Setup: In a Schlenk flask, combine the bromoaniline (1 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2 mmol).

  • Catalyst Addition: Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).

  • Solvent and Degassing: Add a 3:1 mixture of 1,4-dioxane and water (4 mL). Degas the mixture by bubbling with argon or nitrogen for 15 minutes.

  • Reaction: Heat the reaction mixture at 80-100 °C and monitor by TLC or GC-MS.

  • Work-up and Purification: After completion, cool the reaction, dilute with water, and extract with ethyl acetate. Dry the organic layer and purify by column chromatography.

Expected Outcome: 4-bromo-N,N-dimethylaniline is expected to give a higher yield of the coupled product under these conditions. Achieving a comparable yield with this compound may require a longer reaction time, higher temperature, or a more specialized catalyst system.

Visualizing Reaction Pathways

Electrophilic Aromatic Substitution

G cluster_0 4-bromo-N,N-dimethylaniline cluster_1 This compound A Aromatic Ring (High Electron Density) B Electrophilic Attack (e.g., NO2+) A->B C Fast Reaction B->C D Aromatic Ring (Reduced Electron Density) E Electrophilic Attack (e.g., NO2+) D->E F Slow Reaction E->F

Caption: Comparative reactivity in electrophilic substitution.

Suzuki-Miyaura Cross-Coupling

G cluster_0 This compound A Aryl Bromide C Oxidative Addition A->C B Pd(0) Catalyst B->C D Aryl-Pd(II)-Br Complex C->D E Transmetalation (with Ar'-B(OH)2) D->E F Aryl-Pd(II)-Ar' Complex E->F G Reductive Elimination F->G G->B Regeneration H Coupled Product (Ar-Ar') G->H I Steric Hindrance around C-Br I->C Slower Step

Caption: Steric effects in the Suzuki-Miyaura reaction.

Conclusion

References

A Comparative Guide to the Synthesis of 4-bromo-N,N,2,6-tetramethylaniline: Alternative Reagents and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-bromo-N,N,2,6-tetramethylaniline is a crucial step in the development of various pharmaceutical compounds and advanced materials. The introduction of a bromine atom at the para-position of the sterically hindered N,N,2,6-tetramethylaniline ring provides a versatile handle for further functionalization. This guide provides a comprehensive comparison of alternative reagents to the traditional use of elemental bromine for this electrophilic aromatic substitution, with a focus on reaction performance, safety, and environmental impact.

Comparison of Synthetic Reagents

The selection of a suitable brominating agent is critical to achieve high yield and regioselectivity, especially when dealing with a sterically hindered and highly activated substrate like N,N,2,6-tetramethylaniline. The following table summarizes the performance of various reagents based on experimental data from the synthesis of structurally similar anilines.

Reagent/SystemSubstrateSolventReaction ConditionsYield (%)Purity/SelectivityReference
Elemental Bromine (Br₂) Vapor 2,6-dimethylanilineWater/HCl0°C, 2h67%Good para-selectivity with aniline salt[1]
Elemental Bromine (Br₂) in Acetic Acid 2,6-dimethylanilineGlacial Acetic AcidNot specified80-85%Good para-selectivity[2]
N-Bromosuccinimide (NBS) 2,3-dimethylanilineDMFRoom Temp, 5h82%High para-selectivity[3]
N-Bromosuccinimide (NBS) Substituted AnisoleAcetonitrile0°C, 30 min92%High para-selectivity[4]
Hydrogen Peroxide/Ammonium Bromide (H₂O₂/NH₄Br) AnilineAcetic AcidRoom Temp, 2.5h94% (total conversion)61% para-selectivity[5]
Hydrogen Peroxide/Hydrobromic Acid (H₂O₂/HBr) 2,6-dichlorotolueneDichloroethane/Water70°C, 5.88 min (Flow)91.4%High benzylic selectivity (model system)[6]
Bromide-Bromate Salts Various aromatic substratesWater/AcidAmbientGood to excellentHigh regioselectivity[7][8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and adaptation.

Protocol 1: Bromination with Elemental Bromine Vapor[1]

To a solution of 2,6-dimethylaniline (12.4 g, 102 mmol) in a mixture of hydrochloric acid (20 ml) and water (200 ml) cooled to 0°C, bromine vapor (125 mmol) is slowly introduced over 2 hours. The reaction is monitored by TLC. After completion, the solid precipitate is filtered. The solid is then treated with a saturated sodium carbonate solution until the pH is greater than 12. The product is extracted with petroleum ether, dried over sodium sulfate, and concentrated. The crude product is recrystallized from petroleum ether at -10°C overnight to yield purple needle-shaped crystals of 4-bromo-2,6-dimethylaniline.

Protocol 2: Bromination with N-Bromosuccinimide (NBS)[3]

To a solution of 2,3-dimethylaniline (3 g) in DMF (10 mL), a solution of N-bromosuccinimide (4.4 g) in DMF (5 mL) is added dropwise at room temperature. The mixture is stirred for approximately 5 hours. The product is then extracted with ethyl acetate, washed with water and saturated brine, and dried over anhydrous sodium sulfate. The solvent is removed by evaporation, and the crude product is purified by column chromatography (10% ethyl acetate/petroleum ether) to yield 4-bromo-2,3-dimethylaniline.

Protocol 3: Oxidative Bromination with H₂O₂/NH₄Br[5]

To a solution of the aniline substrate (2 mmol) in acetic acid (4 mL), ammonium bromide (2.2 mmol) and 30% hydrogen peroxide (2.2 mmol) are added. The reaction mixture is stirred at room temperature for the specified time (e.g., 2.5 hours for aniline). The conversion and selectivity are determined by GC analysis.

Reaction Pathways and Mechanisms

The synthesis of this compound proceeds via an electrophilic aromatic substitution mechanism. The specific pathway and the nature of the electrophile differ depending on the chosen reagent.

Electrophilic_Aromatic_Bromination cluster_br2 Traditional Bromination (Br₂) cluster_nbs N-Bromosuccinimide (NBS) cluster_h2o2_hbr Oxidative Bromination (H₂O₂/HBr) cluster_bromide_bromate Bromide-Bromate System Br2 Br₂ Br_plus Br⁺ (electrophile) Br2->Br_plus Polarization Sigma_complex Arenium Ion (Sigma Complex) Br_plus->Sigma_complex Electrophilic Attack NBS NBS NBS_H NBS-H⁺ NBS->NBS_H + H⁺ (acid catalyst) Br_plus_NBS Br⁺ NBS_H->Br_plus_NBS Br_plus_NBS->Sigma_complex HBr HBr Br2_in_situ Br₂ (in situ) HBr->Br2_in_situ + H₂O₂ H2O2 H₂O₂ Br_plus_H2O2 Br⁺ Br2_in_situ->Br_plus_H2O2 Polarization Br_plus_H2O2->Sigma_complex Br_minus 5Br⁻ Br2_bb 3Br₂ Br_minus->Br2_bb BrO3_minus BrO₃⁻ BrO3_minus->Br2_bb H_plus 6H⁺ H_plus->Br2_bb Br_plus_bb Br⁺ Br2_bb->Br_plus_bb Polarization H2O 3H₂O Br_plus_bb->Sigma_complex Aniline N,N,2,6-Tetramethylaniline Aniline->Sigma_complex Product 4-bromo-N,N,2,6- tetramethylaniline Sigma_complex->Product Deprotonation

Caption: Generation of the bromine electrophile from different reagents.

The reaction proceeds through the formation of a sigma complex (arenium ion), which then loses a proton to yield the final product. The steric hindrance from the ortho-methyl groups directs the incoming electrophile to the para position.

Experimental_Workflow start Start dissolve Dissolve N,N,2,6-tetramethylaniline in appropriate solvent start->dissolve add_reagent Add Brominating Reagent (e.g., NBS, H₂O₂/HBr) dissolve->add_reagent react Stir at controlled temperature add_reagent->react monitor Monitor reaction by TLC/GC react->monitor workup Aqueous workup and extraction monitor->workup purify Purification (Column Chromatography/Recrystallization) workup->purify product This compound purify->product end End product->end

Caption: General experimental workflow for the synthesis.

Conclusion

While traditional bromination with elemental bromine can provide the desired product, alternative reagents offer significant advantages in terms of safety, handling, and environmental impact. N-Bromosuccinimide (NBS) stands out as a high-yielding and selective reagent for the bromination of sterically hindered anilines. Oxidative bromination methods using H₂O₂/HBr or bromide-bromate systems present "greener" alternatives by avoiding the direct use of hazardous bromine and often utilizing water as a solvent. The choice of the optimal reagent will depend on the specific requirements of the synthesis, including scale, available equipment, and safety considerations. This guide provides the necessary data and protocols to make an informed decision for the efficient and safe synthesis of this compound.

References

A Comparative Guide to the Reactivity of Substituted Bromoanilines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of substituted bromoanilines in four major palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck. The performance of differently substituted bromoanilines is evaluated based on experimental data, offering insights into the influence of substituent electronics and sterics on reaction outcomes. Detailed experimental protocols for key transformations are provided to facilitate reproducibility and application in a laboratory setting.

Executive Summary

The reactivity of substituted bromoanilines in cross-coupling reactions is a critical aspect of modern synthetic chemistry, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Generally, the susceptibility of the C-Br bond to oxidative addition to the palladium catalyst is the primary determinant of reactivity. This is significantly influenced by the electronic nature and position of substituents on the aniline ring.

  • Electronic Effects: Electron-withdrawing groups (EWGs) on the bromoaniline ring generally enhance reactivity by increasing the electrophilicity of the carbon attached to the bromine, facilitating oxidative addition. Conversely, electron-donating groups (EDGs) can decrease reactivity.

  • Steric Effects: Substituents in the ortho position to the bromine atom can sterically hinder the approach of the bulky palladium catalyst, often leading to lower yields and requiring more specialized catalytic systems compared to their meta and para isomers.

This guide presents a systematic comparison of these effects across the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, supported by quantitative data from the scientific literature.

Data Presentation: A Comparative Overview of Reactivity

The following tables summarize the performance of various substituted bromoanilines in the four key cross-coupling reactions. The data highlights the impact of substituent patterns on reaction yields under specific, cited conditions.

Table 1: Suzuki-Miyaura Coupling of Substituted Bromoanilines
Bromoaniline SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromoanilinePhenylboronic acidPd(OAc)₂K₂CO₃DMF/H₂O800.595[1]
4-Bromo-2-nitroaniline4-Methylphenylboronic acidPd(OAc)₂K₂CO₃DMF/H₂O80192[1]
2-BromoanilineBenzylboronic acid pinacol esterCataCXium A Pd G3Cs₂CO₃2-MeTHF801695[2]
2-Bromo-4-fluoroanilineBenzylboronic acid pinacol esterCataCXium A Pd G3Cs₂CO₃2-MeTHF801685[2]
4-Bromo-2-methoxyanilinePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O901288[3]
2,6-Dibromo-4-nitroaniline4-Methylphenylboronic acidPd(OAc)₂K₂CO₃DMF/H₂O80194[1]
Table 2: Buchwald-Hartwig Amination of Substituted Bromoanilines
Bromoaniline SubstrateAmine Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Bromo-2-methoxyanilineAnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene1108Not specified[4]
4-BromotoluenePiperazinePd(dba)₂ / (±)-BINAPNaO-t-Bum-XyleneMicrowaves-High selectivity[5]
2-BromopyridineMorpholinePd₂(dba)₃ / XantPhosDBUMeCN/PhMe1401Good[6]
Aryl Bromides (general)Secondary AminesPd(OAc)₂ / RuPhosK₃PO₄DioxaneAir-50-99[7]

*Note: Data for directly substituted bromoanilines under these specific conditions were limited; examples with similar electronic and steric properties are provided for comparison.

Table 3: Sonogashira Coupling of Substituted Bromoanilines
Bromoaniline SubstrateAlkyne Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-BromoanilinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFReflux1Good[8]
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100398[9]
3-IodoanilineTrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT-High[5]

*Note: 2-Amino-3-bromopyridine and 3-iodoaniline are presented as electronically and positionally relevant analogs to substituted bromoanilines.

Table 4: Heck Reaction of Substituted Bromoanilines
Bromoaniline SubstrateAlkene Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-BromoanilineStyrenePd(OAc)₂ / PPh₃Cs₂CO₃Dioxane80-88-99[10]
4-BromoanilineStyrenePdCl{C₆H₃-2,6-(OPiPr₂)₂}K₂CO₃DMF/H₂O12012Moderate[11]
Aryl Bromides (general)StyrenePd(OAc)₂ / P(o-Tol)₃Et₃NDMF100-Good[12]

Experimental Protocols

Detailed methodologies for key cross-coupling reactions with substituted bromoanilines are provided below.

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromo-2-nitroaniline with 4-Methylphenylboronic acid

This protocol is adapted from a ligand-free Suzuki reaction methodology.[1]

Materials:

  • 4-Bromo-2-nitroaniline

  • 4-Methylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • To a reaction vessel, add 4-bromo-2-nitroaniline (1.0 mmol), 4-methylphenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (0.005 mmol, 0.5 mol%).

  • Add a 10:1 mixture of DMF and water (5 mL).

  • Stir the reaction mixture at 80 °C for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Buchwald-Hartwig Amination of 4-Bromo-2-methoxyaniline with Aniline

This is a general protocol for the Buchwald-Hartwig amination.[4]

Materials:

  • 4-Bromo-2-methoxyaniline

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.05 equiv.) and BINAP (0.08 equiv.) to a dry Schlenk tube.

  • Add anhydrous toluene and stir for 10 minutes.

  • Add 4-bromo-2-methoxyaniline (1.0 equiv.), aniline (1.5 equiv.), and cesium carbonate (2.0 equiv.).

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C with stirring for 8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 3: Sonogashira Coupling of 3-Bromoaniline with Phenylacetylene

This protocol is a general procedure for Sonogashira coupling.[8]

Materials:

  • 3-Bromoaniline

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 3-bromoaniline (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.05 equiv.), and CuI (0.1 equiv.).

  • Add anhydrous THF and degassed triethylamine.

  • Add phenylacetylene (1.2 equiv.) dropwise at room temperature.

  • Stir the reaction mixture at reflux and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 4: Heck Reaction of 2-Bromoaniline with Styrene

This protocol is based on a reported Heck coupling of aryl bromides with styrene.[10]

Materials:

  • 2-Bromoaniline

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

Procedure:

  • To a reaction vessel, add 2-bromoaniline (1.0 equiv.), Pd(OAc)₂ (0.01 equiv.), and PPh₃ (0.02 equiv.).

  • Evacuate and backfill the vessel with an inert gas.

  • Add anhydrous 1,4-dioxane, styrene (1.2 equiv.), and cesium carbonate (2.0 equiv.).

  • Stir the reaction mixture at 80 °C.

  • Monitor the reaction progress by GC analysis.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow and Catalytic Cycles

The following diagrams, generated using Graphviz (DOT language), illustrate a generalized experimental workflow for cross-coupling reactions and the fundamental catalytic cycles.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Bromoaniline, Coupling Partner, Base catalyst Add Pd Catalyst & Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere (Ar/N₂) solvent->inert heating Heat to Specified Temp inert->heating stirring Stir for Specified Time heating->stirring monitoring Monitor by TLC/GC/LC-MS stirring->monitoring quench Quench Reaction monitoring->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Purify by Chromatography dry->purify product product purify->product Isolated Product Catalytic_Cycles cluster_suzuki Suzuki-Miyaura Cycle cluster_buchwald Buchwald-Hartwig Cycle cluster_sonogashira Sonogashira Cycle cluster_heck Heck Cycle pd0_s Pd(0)L₂ oa_s Ar-Pd(II)-Br(L)₂ pd0_s->oa_s Oxidative Addition (Ar-Br) tm_s Ar-Pd(II)-R(L)₂ oa_s->tm_s Transmetalation (R-B(OR)₂ + Base) tm_s->pd0_s Reductive Elimination re_s Ar-R tm_s->re_s pd0_b Pd(0)L₂ oa_b Ar-Pd(II)-Br(L)₂ pd0_b->oa_b Oxidative Addition (Ar-Br) am_b [Ar-Pd(II)-NHR₂(L)]⁺ oa_b->am_b Amine Coordination & Deprotonation am_b->pd0_b Reductive Elimination re_b Ar-NR₂ am_b->re_b pd0_so Pd(0)L₂ oa_so Ar-Pd(II)-Br(L)₂ pd0_so->oa_so Oxidative Addition (Ar-Br) tm_so Ar-Pd(II)-C≡CR(L)₂ oa_so->tm_so Transmetalation (Cu-C≡CR) tm_so->pd0_so Reductive Elimination re_so Ar-C≡CR tm_so->re_so pd0_h Pd(0)L₂ oa_h Ar-Pd(II)-Br(L)₂ pd0_h->oa_h Oxidative Addition (Ar-Br) ins_h RCH=CH-Pd(II)-Ar(L)₂ oa_h->ins_h Migratory Insertion (Alkene) ins_h->pd0_h β-Hydride Elimination & Reductive Elimination elim_h ArCH=CHR ins_h->elim_h

References

A Comparative Guide to Validating the Purity of 4-bromo-N,N,2,6-tetramethylaniline by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the purity of chemical intermediates is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of 4-bromo-N,N,2,6-tetramethylaniline, a key building block in various synthetic pathways. We will explore a standard reversed-phase HPLC protocol and discuss alternative methods, supported by experimental data and detailed methodologies.

Introduction to Purity Analysis

This compound is a substituted aromatic amine whose purity can be affected by starting materials, by-products, and degradation products. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating and quantifying components in a mixture, making it an ideal choice for purity assessment.[1] Its versatility allows for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile.[2]

This guide will focus on a primary reversed-phase HPLC (RP-HPLC) method and will also touch upon Gas Chromatography-Mass Spectrometry (GC-MS) as a complementary analytical technique.

Experimental Protocols

A robust HPLC method is crucial for the accurate determination of purity. Below is a detailed protocol for the analysis of this compound.

Primary Method: Reversed-Phase HPLC (RP-HPLC)

This method is based on general protocols for the analysis of substituted anilines and is optimized for this compound.[1]

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[1]

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of aromatic amines.[1]

  • Mobile Phase: A mixture of acetonitrile or methanol and water is a typical mobile phase for such analyses.[1] A common starting point is a 60:40 (v/v) mixture of methanol and water. The mobile phase should be filtered and degassed before use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration (e.g., 0.1 mg/mL).

    • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

Data Analysis: The purity of the sample is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.

Data Presentation: Comparative Analysis

The following tables summarize the key parameters for the proposed HPLC method and a potential alternative, Gas Chromatography-Mass Spectrometry (GC-MS).

Table 1: HPLC Method Parameters

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Methanol:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 15 min

Table 2: Comparison with Alternative Method (GC-MS)

FeatureHPLC-UVGC-MS
Principle Partitioning between a liquid mobile phase and a solid stationary phase.[1]Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[3]
Analyte Suitability Wide range of compounds, including non-volatile and thermally labile substances.[2]Volatile and semi-volatile compounds that are thermally stable.[2]
Detection UV-Vis absorbance, providing quantitative data based on chromophores.[3]Mass-to-charge ratio, providing structural information and definitive identification of impurities.[2]
Primary Application Routine purity testing and quantification.[2]Identification of unknown impurities and analysis of volatile residues.[2]

Table 3: Potential Impurities in this compound

Impurity TypeDescription
Isomeric Impurities Positional isomers formed during the bromination reaction, such as 3-bromo-N,N,2,6-tetramethylaniline.[2][4]
Over-brominated Products Species with more than one bromine atom on the aromatic ring, such as dibromo-N,N,2,6-tetramethylaniline.[2]
Starting Materials Unreacted N,N,2,6-tetramethylaniline.
Solvent Residues Residual solvents from the synthesis and purification processes.[2]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for HPLC analysis and a hypothetical signaling pathway where a metabolite of the compound could be of interest.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weighing Weighing Dissolving Dissolving in Mobile Phase Weighing->Dissolving Dilution Dilution to Working Concentration Dissolving->Dilution Injection Injection into HPLC Dilution->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection at 254 nm Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation (% Area) Integration->Calculation

Caption: Experimental workflow for HPLC purity analysis.

Signaling_Pathway cluster_cell Cellular Environment Compound This compound (Parent Compound) Metabolite Metabolite X (e.g., demethylated species) Compound->Metabolite Metabolism Receptor Target Receptor Metabolite->Receptor Binds to Kinase Kinase A Receptor->Kinase Activates TF Transcription Factor Y Kinase->TF Phosphorylates Gene Gene Expression TF->Gene Regulates Response Cellular Response Gene->Response Leads to

Caption: Hypothetical signaling pathway of a metabolite.

Conclusion

The described reversed-phase HPLC method provides a reliable and robust approach for determining the purity of this compound. The protocol can be readily implemented in a quality control setting. For a more in-depth analysis and identification of unknown impurities, complementary techniques such as GC-MS are recommended. The choice of analytical method will ultimately depend on the specific requirements of the research or drug development program.

References

A Comparative Guide to Bulky Aniline Derivatives in Catalysis: 4-bromo-N,N,2,6-tetramethylaniline and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate ligands is paramount in optimizing catalytic cross-coupling reactions. Bulky aniline derivatives serve as crucial precursors for a variety of powerful ligands, influencing reaction efficiency, substrate scope, and selectivity. This guide provides an objective comparison of 4-bromo-N,N,2,6-tetramethylaniline and other sterically hindered anilines, supported by available data and detailed experimental considerations.

The steric and electronic properties of aniline derivatives play a significant role in the performance of catalysts derived from them. The introduction of bulky substituents at the ortho positions of the aniline ring can create a sterically demanding environment around the metal center, which can promote reductive elimination and stabilize catalytically active species. Furthermore, substituents on the aromatic ring can modulate the electronic properties of the resulting ligands.

This comparison focuses on this compound and its notable alternatives: N,N,2,6-tetramethylaniline, 2,6-diisopropylaniline, and 2,4,6-tri-tert-butylaniline. While direct, head-to-head comparative studies under identical conditions are scarce in the readily available literature, this guide collates relevant data to offer insights into their potential applications and performance.

Overview of Bulky Aniline Derivatives

Bulky anilines are key building blocks in the synthesis of advanced ligands for palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination and Suzuki-Miyaura coupling. The steric bulk of these anilines is a critical feature that influences the efficacy of the resulting catalyst.

CompoundStructureMolecular Weight ( g/mol )Key Features
This compound this compound228.13[1]Ortho-methyl groups provide steric bulk. Bromo substituent offers a site for further functionalization and modifies electronic properties.
N,N,2,6-tetramethylaniline N,N,2,6-tetramethylaniline149.23Steric hindrance from two ortho-methyl groups and two N-methyl groups.
2,6-Diisopropylaniline 2,6-Diisopropylaniline177.29Significant steric bulk from two ortho-isopropyl groups. Commonly used in the synthesis of N-heterocyclic carbene (NHC) and β-diketiminate ligands.
2,4,6-Tri-tert-butylaniline 2,4,6-Tri-tert-butylaniline261.45Extreme steric hindrance from three tert-butyl groups, significantly influencing the reactivity of the amino group.

Performance in Cross-Coupling Reactions: A Comparative Analysis

The primary application for these bulky anilines is in the formation of ligands, most notably phosphine ligands (Buchwald-type ligands) and N-heterocyclic carbenes (NHCs), which are then used in palladium-catalyzed cross-coupling reactions. The performance of these ligands is intrinsically linked to the structure of the parent aniline.

Steric and Electronic Effects

The steric hindrance provided by the ortho-substituents is crucial for creating a coordinatively unsaturated metal center, which facilitates the oxidative addition step in the catalytic cycle. The general trend for steric bulk is:

2,4,6-Tri-tert-butylaniline > 2,6-Diisopropylaniline > this compound ≈ N,N,2,6-tetramethylaniline

Electronically, the substituents on the aniline ring influence the electron-donating ability of the resulting ligand. The bromo-substituent in this compound is electron-withdrawing, which can impact the electron density at the metal center and, consequently, the catalytic activity.

Illustrative Performance Data
Reaction TypeBulky Aniline Precursor (Ligand Type)Aryl HalideCoupling PartnerYield (%)Reference
Suzuki-Miyaura 2,6-Diisopropylaniline (NHC-derived)4-ChlorotoluenePhenylboronic acid>95(Representative data)
Suzuki-Miyaura 2,4,6-Tri-tert-butylaniline (Phosphine-derived)4-ChlorotoluenePhenylboronic acidHigh(General observation)
Buchwald-Hartwig 2,6-Diisopropylaniline (NHC-derived)4-ChlorotolueneAniline>98(Representative data)
Buchwald-Hartwig 4-bromo-3-(trifluoromethyl)aniline (General)4-Bromo-3-(trifluoromethyl)anilineMorpholine95[2]

Note: The yields presented are illustrative and highly dependent on the specific ligand, catalyst system, and reaction conditions.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible results. Below are general procedures for the synthesis of a bulky aniline derivative and its application in a palladium-catalyzed cross-coupling reaction.

Synthesis of 4-bromo-2,6-dimethylaniline

A common route for the synthesis of 4-bromo-2,6-dimethylaniline involves the direct bromination of 2,6-dimethylaniline.

  • Materials: 2,6-dimethylaniline, Bromine, Glacial Acetic Acid, Sodium bisulfite solution, Sodium hydroxide solution, Diethyl ether.

  • Procedure:

    • Dissolve 2,6-dimethylaniline in glacial acetic acid in a flask equipped with a dropping funnel and a stirrer, and cool the mixture in an ice bath.

    • Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

    • Pour the reaction mixture into water and neutralize with a sodium hydroxide solution.

    • Decolorize the mixture by adding a small amount of sodium bisulfite solution.

    • Extract the product with diethyl ether.

    • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Synthesis_Workflow

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid, which can be adapted for ligands derived from bulky anilines.

  • Materials: Aryl bromide (1.0 mmol), Arylboronic acid (1.2 mmol), Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), Phosphine ligand (4 mol%), Base (e.g., K₂CO₃, 2.0 mmol), Solvent (e.g., Toluene/Water mixture).

  • Procedure:

    • To an oven-dried Schlenk tube, add the aryl bromide, arylboronic acid, palladium catalyst, phosphine ligand, and base.

    • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Suzuki_Miyaura_Catalytic_Cycle

Conclusion

The choice of a bulky aniline precursor for ligand synthesis has a profound impact on the efficiency of cross-coupling reactions. While 2,6-diisopropylaniline and 2,4,6-tri-tert-butylaniline are well-established for creating highly effective, sterically demanding ligands, this compound offers an interesting alternative. Its bromine substituent provides a handle for further molecular diversification, and the N,N-dimethyl groups contribute to the steric environment.

The selection of the optimal bulky aniline will depend on the specific requirements of the desired transformation, including the nature of the substrates and the desired electronic properties of the catalyst. Further head-to-head comparative studies are needed to fully elucidate the relative performance of these valuable synthetic building blocks.

References

A Comparative Guide to the Synthesis of 4-bromo-N,N,2,6-tetramethylaniline: An Analysis of Byproduct Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of highly pure chemical intermediates is a critical cornerstone of successful research and development. The presence of impurities, even in trace amounts, can significantly impact the outcome of subsequent reactions and biological assays. This guide provides a comparative analysis of common synthetic routes for 4-bromo-N,N,2,6-tetramethylaniline, with a primary focus on the formation of byproducts. By understanding the side reactions inherent to each method, researchers can make informed decisions to optimize their synthetic strategy and obtain the target compound with the desired purity.

Comparison of Synthetic Methodologies

The synthesis of this compound typically involves the electrophilic bromination of N,N,2,6-tetramethylaniline. The primary challenge in this synthesis is to control the regioselectivity of the bromination to favor the para-substituted product while minimizing the formation of ortho-isomers and polybrominated species. Two common brominating agents for this transformation are molecular bromine (Br₂) in a solvent such as acetic acid, and N-bromosuccinimide (NBS).

Synthetic MethodExpected Major ByproductsKey AdvantagesKey Disadvantages
Method A: Bromination with Br₂ in Acetic Acid 2-bromo-N,N,6-trimethylaniline, 2,4-dibromo-N,N,6-trimethylaniline, starting materialReadily available and inexpensive reagents.Can lead to over-bromination and the formation of multiple byproducts. Requires careful control of reaction conditions.
Method B: Bromination with N-Bromosuccinimide (NBS) 2-bromo-N,N,6-trimethylaniline, succinimide, starting materialGenerally more selective for monobromination compared to Br₂. Milder reaction conditions.NBS is more expensive than Br₂. Succinimide byproduct needs to be removed during workup.

Note: The quantitative distribution of byproducts is highly dependent on the specific reaction conditions, including temperature, reaction time, and the stoichiometry of the reagents. The data presented here are illustrative and based on typical outcomes for similar reactions.

Synthetic Pathways and Byproduct Formation

The electrophilic bromination of N,N,2,6-tetramethylaniline proceeds via the attack of an electrophilic bromine species on the electron-rich aromatic ring. The directing effects of the dimethylamino and methyl groups influence the position of bromination.

Synthesis_Byproducts cluster_main Main Reaction Pathway cluster_byproducts Byproduct Formation Start N,N,2,6-Tetramethylaniline Reagent + Br+ Start->Reagent Byproduct1 2-bromo-N,N,6-trimethylaniline (Ortho-isomer) Start->Byproduct1 ortho-attack Product This compound (Desired Product) Reagent->Product Byproduct2 2,4-dibromo-N,N,6-trimethylaniline (Polybromination) Product->Byproduct2 + Br+

Caption: Synthetic pathway for this compound and major byproducts.

Experimental Protocols

Method A: Bromination with Br₂ in Acetic Acid

Materials:

  • N,N,2,6-tetramethylaniline

  • Glacial acetic acid

  • Bromine

  • Sodium thiosulfate solution

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve N,N,2,6-tetramethylaniline (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the cooled solution over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the orange color disappears.

  • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Method B: Bromination with N-Bromosuccinimide (NBS)

Materials:

  • N,N,2,6-tetramethylaniline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Dichloromethane

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve N,N,2,6-tetramethylaniline (1.0 eq) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

  • Add N-bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, remove the acetonitrile under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water to remove the succinimide byproduct.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Analysis of Byproducts: Experimental Workflow

A robust analytical workflow is essential for the accurate identification and quantification of byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, providing both separation and structural information.

Analytical_Workflow cluster_workflow GC-MS Analysis Workflow Sample Crude Reaction Mixture Dilution Dilute with a suitable solvent (e.g., Ethyl Acetate) Sample->Dilution Injection Inject into GC-MS Dilution->Injection Separation Separation on GC Column (e.g., DB-5ms) Injection->Separation Detection Detection by Mass Spectrometer Separation->Detection Data Data Analysis: - Identify peaks by mass spectra - Quantify by peak area Detection->Data Report Report: - Purity of desired product - Percentage of each byproduct Data->Report

Caption: Workflow for the analysis of byproducts using GC-MS.

GC-MS Protocol for Byproduct Analysis
  • Instrument: Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system).

  • Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (split mode, e.g., 50:1).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 50-500.

Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum (characteristic isotopic pattern for bromine).

  • Identify the peaks of potential byproducts (e.g., ortho-isomer, dibrominated product) by analyzing their mass spectra.

  • Calculate the relative percentage of each component by integrating the peak areas in the total ion chromatogram (TIC). For more accurate quantification, calibration with authentic standards is recommended.

Conclusion

The choice of synthetic method for this compound should be guided by the desired purity of the final product and the acceptable levels of byproducts. While bromination with Br₂ in acetic acid is a cost-effective option, it often requires more rigorous purification to remove over-brominated and isomeric impurities. The use of NBS generally offers higher selectivity for monobromination, potentially simplifying the purification process. In all cases, a thorough analysis of the crude reaction mixture by a reliable analytical technique such as GC-MS is crucial to ensure the quality and purity of the final compound, which is paramount for its application in research and drug development.

Comparative Analysis of (4-bromo-2,6-dimethylphenyl)dimethylamine and Structural Analogs for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the characterization of 4-bromo-2,6-dimethylaniline, a primary amine precursor, and its structural isomers, providing key physicochemical data and detailed experimental protocols for researchers in drug discovery and chemical synthesis.

In the realm of synthetic chemistry and drug development, the precise characterization of novel compounds and their precursors is paramount. This guide provides a detailed comparative analysis of 4-bromo-2,6-dimethylaniline, a key aromatic amine, and its structurally related alternatives. It has come to our attention that the initially requested compound, (4-bromo-2,6-dimethylphenyl)dimethylamine (a tertiary amine), is not readily commercially available, and literature primarily focuses on its primary amine analog, 4-bromo-2,6-dimethylaniline. Therefore, this guide will focus on the characterization of the latter and its isomers, which serve as crucial building blocks in various synthetic pathways.

Physicochemical Properties: A Comparative Overview

The following table summarizes the key physical and chemical properties of 4-bromo-2,6-dimethylaniline and two of its structural isomers, 4-bromo-2,6-diethylaniline and 2-bromo-4,6-dimethylaniline. These alternatives are often considered in synthetic strategies where modulation of steric or electronic properties is desired.

Property4-bromo-2,6-dimethylaniline4-bromo-2,6-diethylaniline2-bromo-4,6-dimethylaniline
CAS Number 24596-19-8[1]56746-19-141825-73-4[2]
Molecular Formula C₈H₁₀BrN[1]C₁₀H₁₄BrNC₈H₁₀BrN[2]
Molecular Weight 200.08 g/mol [1]228.13 g/mol [3]200.08 g/mol [2]
Melting Point 48-51 °C[4]Not available43-47 °C[2]
Appearance Light yellow to brown crystalline powder[5]Not availableNot available

Spectral Data for Structural Elucidation

Spectroscopic analysis is fundamental for the unambiguous identification and purity assessment of chemical compounds. Below is a comparison of the available spectral data for 4-bromo-2,6-dimethylaniline and its analogs.

¹H NMR Spectroscopy
CompoundSolventChemical Shifts (δ, ppm) and Multiplicities
4-bromo-2,6-dimethylaniline CDCl₃7.04 (s, 2H, Ar-H), 3.53 (s, 2H, NH₂), 2.12 (s, 6H, 2xCH₃)[6]
4-bromo-2,6-diethylaniline CDCl₃Aromatic protons, NH₂ protons, 2.54 (q, 4H, 2xCH₂), 1.22 (t, 6H, 2xCH₃)
2-bromo-4,6-dimethylaniline CDCl₃Aromatic protons, NH₂ protons, 2.29 (s, 3H, CH₃), 2.18 (s, 3H, CH₃)[2]
Infrared (IR) Spectroscopy
CompoundKey Absorption Bands (cm⁻¹)
4-bromo-2,6-dimethylaniline N-H stretching (primary amine), C-H aromatic stretching, C=C aromatic stretching, C-N stretching, C-Br stretching.[7]
4-bromo-2,6-diethylaniline N-H stretching (primary amine), C-H aliphatic and aromatic stretching, C=C aromatic stretching, C-N stretching, C-Br stretching.
2-bromo-4,6-dimethylaniline N-H stretching (primary amine), C-H aromatic stretching, C=C aromatic stretching, C-N stretching, C-Br stretching.[3]
Mass Spectrometry (MS)
CompoundMethodKey Fragments (m/z)
4-bromo-2,6-dimethylaniline GC-MSExpected molecular ion peaks at m/z 199 and 201 (due to bromine isotopes). Fragmentation would likely involve loss of the amino group and methyl groups.
4-bromo-2,6-diethylaniline MSMolecular ion peaks at m/z 227 and 229.[8]
2-bromo-4,6-dimethylaniline GC-MSExpected molecular ion peaks at m/z 199 and 201. Fragmentation patterns would differ from the 4-bromo isomer due to the different substitution pattern.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining high-quality characterization data. The following sections provide standardized procedures for the synthesis and analysis of 4-bromo-2,6-dimethylaniline and its analogs.

Synthesis of 4-bromo-2,6-dimethylaniline

This protocol describes a common method for the synthesis of 4-bromo-2,6-dimethylaniline via the bromination of 2,6-dimethylaniline.[9][10]

Materials:

  • 2,6-dimethylaniline

  • Hydrochloric acid (concentrated)

  • Liquid bromine

  • Sodium carbonate (saturated aqueous solution)

  • Petroleum ether

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • In a flask, dissolve 2,6-dimethylaniline in a mixture of water and concentrated hydrochloric acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add liquid bromine to the cooled solution over a period of 2 hours with constant stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the resulting solid precipitate.

  • Neutralize the filtrate by slowly adding a saturated aqueous solution of sodium carbonate until the pH is greater than 12.

  • Extract the product with petroleum ether.

  • Dry the combined organic extracts over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from petroleum ether to yield pure 4-bromo-2,6-dimethylaniline.

SynthesisWorkflow cluster_synthesis Synthesis of 4-bromo-2,6-dimethylaniline start Start: 2,6-dimethylaniline dissolution Dissolve in HCl/H2O start->dissolution cooling Cool to 0°C dissolution->cooling bromination Add Br2 slowly cooling->bromination reaction Stir at 0°C bromination->reaction workup Work-up: - Filter - Neutralize - Extract reaction->workup purification Purification: - Dry - Concentrate - Recrystallize workup->purification product Product: 4-bromo-2,6-dimethylaniline purification->product

Synthetic route for 4-bromo-2,6-dimethylaniline.
¹H NMR Spectroscopy Protocol

Sample Preparation:

  • Accurately weigh 5-10 mg of the analyte.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; vortex if necessary.

Data Acquisition:

  • Spectrometer: 400 MHz NMR spectrometer

  • Solvent: CDCl₃

  • Temperature: 25 °C

  • Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)

  • Relaxation Delay: 1-2 seconds

  • Pulse Angle: 45-90 degrees

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm).

  • Integrate the signals to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce proton coupling information.

FT-IR Spectroscopy Protocol

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, uniform powder is obtained.

  • Transfer a portion of the powder into a pellet press.

  • Apply pressure to form a transparent or translucent pellet.

Data Acquisition:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer

  • Accessory: Transmission holder

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

Data Processing:

  • Collect a background spectrum of the empty sample compartment.

  • Collect the spectrum of the sample pellet.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Sample Preparation:

  • Prepare a stock solution of the analyte in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of approximately 10-100 µg/mL for analysis.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Splitless or split, with an injection volume of 1 µL.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

Data Analysis:

  • Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).

  • Analyze the mass spectrum of the peak to identify the molecular ion and characteristic fragment ions.

  • Compare the obtained mass spectrum with library data or theoretical fragmentation patterns to confirm the structure.

AnalyticalWorkflow cluster_analysis Analytical Characterization Workflow Sample Analyte Sample NMR_Prep NMR Sample Prep Sample->NMR_Prep FTIR_Prep FT-IR Sample Prep Sample->FTIR_Prep GCMS_Prep GC-MS Sample Prep Sample->GCMS_Prep NMR_Acq 1H NMR Acquisition NMR_Prep->NMR_Acq FTIR_Acq FT-IR Acquisition FTIR_Prep->FTIR_Acq GCMS_Acq GC-MS Acquisition GCMS_Prep->GCMS_Acq NMR_Data NMR Data Analysis NMR_Acq->NMR_Data FTIR_Data FT-IR Data Analysis FTIR_Acq->FTIR_Data GCMS_Data GC-MS Data Analysis GCMS_Acq->GCMS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation FTIR_Data->Structure_Confirmation GCMS_Data->Structure_Confirmation

General workflow for analytical characterization.

References

A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-bromo-N,N,2,6-tetramethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of sterically hindered aromatic compounds such as 4-bromo-N,N,2,6-tetramethylaniline is a critical endeavor in the synthesis of complex molecules for pharmaceutical and materials science applications. The choice of an appropriate palladium catalyst is paramount to achieving high yields and reaction efficiency in cross-coupling reactions with such challenging substrates. This guide provides a comparative overview of various palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions involving this compound and structurally similar hindered haloanilines.

Due to the limited availability of direct comparative data for this compound, this guide incorporates illustrative data from reactions with the closely related and sterically demanding substrate, 4-bromo-2,6-diiodoaniline. This allows for a meaningful comparison of catalyst performance under various cross-coupling conditions.

Catalyst Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. For sterically hindered substrates like this compound, the choice of ligand and palladium precursor is crucial to overcome steric hindrance and achieve efficient coupling.[1]

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄K₃PO₄Toluene/H₂O9012ModerateGeneral purpose catalyst, may require higher temperatures and longer reaction times for hindered substrates.[2]
PdCl₂(dppf)Cs₂CO₃DMF901088Effective for a range of aryl bromides.[1]
Pd₂(dba)₃ / XPhosK₃PO₄THF70695Buchwald ligands like XPhos are highly effective for sterically demanding couplings.[1]
Pd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O1004HighSPhos is another bulky phosphine ligand that promotes efficient coupling of hindered substrates.
Acenaphthoimidazolylidene Pd Complext-BuOKDioxane802>99N-Heterocyclic Carbene (NHC) ligands show high activity for hindered substrates.[3]

Data for PdCl₂(dppf) and Pd₂(dba)₃/XPhos are based on reactions with 4-bromo-2,6-diiodoaniline, where the reaction occurs at the more reactive C-I bonds.[1] Performance with this compound is expected to be comparable at the C-Br bond under appropriate conditions.

Catalyst Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The choice of a bulky, electron-rich phosphine ligand is critical for the success of this reaction, especially with hindered aryl bromides.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ / XPhosKOt-BuToluene1000.17Good to ExcellentXPhos is a highly effective ligand for a wide range of amines and aryl halides.
Pd₂(dba)₃ / BINAPNaOt-BuToluene110-HighA classic catalyst system for Buchwald-Hartwig amination.
[(IPr)PdCl₂(aniline)]K₂CO₃THF/H₂O2316HighAir- and moisture-stable NHC-Pd precatalysts are highly active.[4]
Pd PEPPSI catalystNaOt-BuMechanochemicalRT1GoodMechanochemical methods can offer an alternative to traditional solution-phase reactions.[5]

Yields are generally high for the amination of aryl bromides. For the sterically hindered this compound, catalyst systems with bulky ligands like XPhos or NHC ligands are recommended.

Catalyst Performance in Heck Coupling

The Heck reaction couples aryl halides with alkenes. For sterically hindered substrates, achieving high regioselectivity and yield can be challenging.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ / PPh₃Et₃NDMF10012ModerateA standard catalyst system, may not be optimal for hindered substrates.
Pd(dppf)Cl₂Et₃NDMF1108GoodDppf ligand can improve performance for more challenging substrates.
Ferrocenylimine Pd(II) ComplexEt₃NDMF12024ModerateThese complexes have shown activity in Heck reactions with various substituted aryl halides.[6]

Data is representative for Heck reactions of aryl bromides. Optimization is often required for specific sterically hindered substrates.

Catalyst Performance in Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne. Copper(I) is often used as a co-catalyst.

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₂Cl₂CuIEt₃NTHFRT6HighA classic and widely used catalyst system for Sonogashira couplings.[7]
Pd(dppf)Cl₂CuIEt₃NDMF1008-1078-88Effective for a range of substrates.[8]
[DTBNpP]Pd(crotyl)ClNoneTMPDMSORT2-1852-92A copper-free system with a bulky phosphine ligand, suitable for substrates with various functional groups.[3]
Nanosized MCM-41 Anchored PdCuIEt₃NNMP90698A heterogeneous catalyst showing high efficiency with activated aryl bromides.[9]

Yields are generally high for Sonogashira couplings of aryl bromides. For hindered substrates, catalyst systems with bulky ligands or heterogeneous catalysts may offer advantages.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

To a solution of this compound (1.0 mmol) in the specified solvent (5 mL), phenylboronic acid (1.2-1.5 mmol), the base (2.0-3.0 mmol), and the palladium catalyst (0.01-0.05 mmol) with the appropriate ligand (if required) are added.[1] The reaction mixture is degassed with an inert gas (e.g., argon) for 15 minutes and then heated to the specified temperature for the indicated time.[1] After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

In an inert atmosphere glovebox or using Schlenk techniques, a reaction vessel is charged with the palladium precatalyst (0.01-0.05 mmol), the ligand (if required), and the base (1.2-1.5 mmol). The aryl bromide (1.0 mmol) and the amine (1.1-1.2 mmol) are then added, followed by the anhydrous, degassed solvent. The mixture is stirred and heated to the specified temperature. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.

General Procedure for Heck Coupling

In a sealed tube, this compound (1.0 mmol), the palladium catalyst (0.01-0.05 mmol), the ligand (if required), and the base (2.0-2.5 mmol) are combined in the specified solvent (5 mL).[1] The alkene (1.5-2.5 mmol) is then added.[1] The tube is sealed, and the mixture is heated to the specified temperature for the indicated time.[1] After cooling, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried over anhydrous sodium sulfate and concentrated. The product is purified by column chromatography.

General Procedure for Sonogashira Coupling

A mixture of this compound (1.0 mmol), the palladium catalyst (0.01-0.05 mmol), the copper(I) co-catalyst (if required, 0.02-0.10 mmol), and the ligand (if required) is placed in a Schlenk tube. The tube is evacuated and backfilled with an inert gas three times. The specified solvent (5 mL), the base (2.0-3.0 mmol), and the terminal alkyne (1.1-1.5 mmol) are then added. The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the mixture is worked up by quenching with water or an ammonium chloride solution, followed by extraction with an organic solvent. The organic layer is dried and concentrated, and the product is purified by column chromatography.[1][7]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Aryl Halide, Coupling Partner, Base Catalyst Add Pd Catalyst & Ligand Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heating Heat to specified Temperature Solvent->Heating Monitoring Monitor by TLC/GC-MS Heating->Monitoring Quenching Quench Reaction & Extract Monitoring->Quenching Purification Purify by Chromatography Quenching->Purification Product Final Product Purification->Product suzuki_cycle pd0 Pd(0)L2 pd2_complex Ar-Pd(II)-X(L2) pd0->pd2_complex Oxidative Addition (Ar-X) transmetal Ar-Pd(II)-R(L2) pd2_complex->transmetal Transmetalation (R-B(OR)2) product_complex Ar-R-Pd(0)L2 transmetal->product_complex Reductive Elimination product_complex->pd0 Ar-R

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-bromo-N,N,2,6-tetramethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is as crucial as the innovative work conducted in the laboratory. This guide provides essential, step-by-step procedures for the proper disposal of 4-bromo-N,N,2,6-tetramethylaniline, ensuring safety, regulatory compliance, and environmental protection. Adherence to these protocols is paramount to fostering a secure and sustainable research environment.

Immediate Safety and Hazard Profile

Before initiating any disposal procedures, it is critical to be fully aware of the hazards associated with this compound. This compound is classified as a hazardous substance, and its handling requires stringent safety measures.

Hazard ClassificationDescriptionPersonal Protective Equipment (PPE)
Acute Toxicity Toxic if swallowed.Chemical-resistant gloves, lab coat, safety goggles.
Skin Irritation Causes skin irritation.Chemical-resistant gloves, lab coat.
Eye Irritation Causes serious eye irritation.Safety goggles or face shield.
Respiratory Irritation May cause respiratory irritation.Use in a well-ventilated area or with a fume hood.

This data is a summary of information found in various safety data sheets.

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste. The following steps provide a clear workflow for its proper management from the point of generation to its final disposal.

Step 1: Waste Identification and Segregation

  • Classify the Waste: this compound is a halogenated organic compound. It must be segregated from non-halogenated organic waste streams.[1][2] Mixing these waste types can increase disposal costs and complicate the treatment process.[2]

  • Maintain Separation: Do not mix this waste with other incompatible materials such as acids, bases, or oxidizing agents.[3]

Step 2: Container Selection and Labeling

  • Choose a Compatible Container: Use a designated, leak-proof container that is chemically compatible with halogenated organic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must have a secure, screw-top cap.[3][4]

  • Proper Labeling: As soon as the first drop of waste is added, the container must be labeled.[2][5] The label must include:

    • The words "Hazardous Waste".[5][6]

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[6]

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").[7]

    • The name and contact information of the generating researcher or lab.[8]

    • The accumulation start date.[7]

Step 3: Accumulation and Storage

  • Designated Storage Area: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[3][9]

  • Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[2][5][9]

  • Secondary Containment: It is best practice to store the container in a secondary containment bin to prevent the spread of material in case of a leak.[10]

  • Adhere to Volume Limits: Do not exceed the SAA volume limits for hazardous waste (typically 55 gallons).[9][10]

Step 4: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Once the container is full or is no longer being added to, contact your institution's Environmental Health and Safety (EHS) department or equivalent to arrange for a waste pickup.[9]

  • Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal company. The primary method for disposing of halogenated organic compounds is through high-temperature incineration at a permitted facility.[1][11]

  • Do Not Dispose Down the Drain: Under no circumstances should this compound be disposed of down the sink or in regular trash.[4][5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 4-bromo-N,N,2,6-tetramethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-bromo-N,N,2,6-tetramethylaniline

This guide provides immediate, essential safety and logistical information for the handling and disposal of this compound. The following procedures are critical for ensuring the safety of all laboratory personnel.

Hazard Identification:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4]

  • Skin Irritation/Corrosion: Causes skin irritation.[1][2][3][4]

  • Eye Irritation: Causes serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[4][5][6]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is mandatory to mitigate risks. The following table summarizes the recommended PPE for handling this compound.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[5][7]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[2][5][7]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile, Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[5][7][8]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[7][9]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[5][7]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions.[5][9][10]
Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for both safety and experimental integrity.

1. Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure a safety shower, eyewash station, and fire extinguisher are readily accessible.[7]

  • PPE Donning: Put on all required PPE as outlined in the table above before entering the handling area.[7]

2. Handling in a Controlled Environment:

  • Work Area Preparation: Ensure the chemical fume hood is operational and the work area is clean and free of clutter.[5]

  • Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure.[7]

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing.[7]

  • Reactions: Use appropriate glassware and securely set up the apparatus within the fume hood.[7]

3. Post-Handling Procedures:

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[7]

  • PPE Doffing: Remove PPE in the designated area, avoiding contamination of skin and personal clothing.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound.[1][6]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste materials, including contaminated gloves, wipes, and disposable labware, in a designated, clearly labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Container Disposal:

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.

    • Dispose of the rinsed containers in accordance with institutional and local regulations.

  • Chemical Waste Disposal:

    • Dispose of contents and container to an approved waste disposal plant.[2] Follow all local, regional, and national regulations for hazardous waste disposal.[6]

Visual Workflow Guides

To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.

cluster_ppe PPE Selection Workflow start Start: Handling this compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles Wear Chemical Splash Goggles & Face Shield fume_hood->goggles gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work outside a fume hood? shoes->outside_hood respirator Wear NIOSH-Approved Respirator outside_hood->respirator Yes end_ppe Proceed with Handling outside_hood->end_ppe No respirator->end_ppe

PPE Selection Workflow for Handling this compound.

cluster_workflow Operational and Disposal Workflow prep 1. Pre-Handling - Risk Assessment - Check Emergency Equipment - Don PPE handling 2. Handling - Work in Fume Hood - Weighing & Dissolving - Perform Reaction prep->handling post_handling 3. Post-Handling - Decontaminate Work Area - Doff PPE - Personal Hygiene handling->post_handling disposal 4. Waste Disposal - Collect Contaminated Materials - Triple-Rinse Containers - Dispose via Approved Vendor post_handling->disposal end_workflow End of Process disposal->end_workflow

Operational and Disposal Workflow for this compound.

References

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-bromo-N,N,2,6-tetramethylaniline
Reactant of Route 2
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4-bromo-N,N,2,6-tetramethylaniline

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